molecular formula C7H7ClN2O2 B3058497 6-Chloro-2,4-dimethyl-3-nitropyridine CAS No. 89793-08-8

6-Chloro-2,4-dimethyl-3-nitropyridine

Cat. No.: B3058497
CAS No.: 89793-08-8
M. Wt: 186.59 g/mol
InChI Key: MZJLDJKORNDTNV-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethyl-3-nitropyridine ( 89793-08-8) is a nitro- and chloro-substituted pyridine derivative serving as a versatile chemical building block and synthetic intermediate in organic chemistry and drug discovery research. With the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 , this compound is characterized by its nitro and chloro functional groups, which make it a valuable substrate for nucleophilic aromatic substitution and reduction reactions . Pyridine derivatives of this type are of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. Research into closely related diarylpyridine compounds has demonstrated their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, exhibiting high potency against wild-type and drug-resistant viral strains . As a key intermediate, 6-Chloro-2,4-dimethyl-3-nitropyridine can be used to construct more complex molecules for biological evaluation. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a solid that should be stored sealed in a dry environment, preferably in a freezer at temperatures under -20°C to maintain stability . Researchers are advised to consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,4-dimethyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJLDJKORNDTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508712
Record name 6-Chloro-2,4-dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-08-8
Record name 6-Chloro-2,4-dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2,4-dimethyl-3-nitropyridine chemical properties and structure

[1]

Executive Summary

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 89793-08-8 ) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that orchestrates specific chemical reactivity.[1][2][3] The compound features a halogen leaving group at the C6 position, activated by both the ring nitrogen and a strongly electron-withdrawing nitro group at C3.[4] This electronic arrangement makes it a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid construction of complex heterocyclic libraries.[5] It serves as a critical intermediate in the synthesis of KCNQ potassium channel modulators and various antiviral agents.

Structural Analysis & Physicochemical Properties[6]

Electronic Architecture

The reactivity of this molecule is defined by the cooperative electronic effects of its substituents:

  • C6-Chlorine (Leaving Group): The chlorine atom is located at the

    
    -position relative to the pyridine nitrogen. This position is naturally electron-deficient due to the inductive effect of the nitrogen (
    
    
    effect) and resonance stabilization of the anionic intermediate (Meisenheimer complex) during nucleophilic attack.
  • C3-Nitro Group: The nitro group is positioned para to the chlorine (across the ring in a 1,4-relationship relative to the C-N bonds, though numerically 3,6). It exerts a strong electron-withdrawing effect (

    
    , 
    
    
    ), significantly lowering the energy of the transition state for SNAr reactions at C6.
  • C2/C4-Methyl Groups: These alkyl groups provide steric bulk and lipophilicity. The C2-methyl group, being

    
     to the ring nitrogen, exhibits increased C-H acidity, making it susceptible to deprotonation and condensation reactions under strong basic conditions.
    
Physicochemical Data Table[6]
PropertyValue
IUPAC Name 6-Chloro-2,4-dimethyl-3-nitropyridine
CAS Number 89793-08-8
Molecular Formula C

H

ClN

O

Molecular Weight 186.59 g/mol
Appearance Light yellow to off-white crystalline solid
Melting Point 70–75 °C (Typical range for similar isomers)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
LogP (Predicted) ~2.4 (Moderate lipophilicity)

Synthetic Utility & Reactivity Profile[6][7]

The synthetic value of 6-Chloro-2,4-dimethyl-3-nitropyridine lies in its ability to undergo orthogonal functionalization. The three primary reaction vectors are:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The most dominant reaction pathway.[5]

  • Nitro Group Reduction: Access to 3-aminopyridines.

  • Methyl Group Functionalization: Oxidative or condensation reactions at C2/C4.

Synthesis of the Core Scaffold

The industrial preparation typically proceeds via the nitration of 2,4-dimethyl-6-hydroxypyridine (tautomer of 2,4-dimethyl-6-pyridone), followed by deformylative chlorination.

Protocol: Synthesis from 2,4-Dimethyl-6-hydroxypyridine
  • Nitration: Dissolve 2,4-dimethyl-6-hydroxypyridine in conc. H

    
    SO
    
    
    . Add fuming HNO
    
    
    dropwise at 0–5 °C. The electron-donating hydroxyl group directs the nitro group to the ortho position (C5) or para position (C3). Steric and electronic factors favor the formation of the 3-nitro isomer intermediate.
  • Chlorination: The resulting nitro-pyridone is treated with Phosphorus Oxychloride (POCl

    
    ) or SOCl
    
    
    at reflux (80–100 °C). This converts the C=O (lactam) functionality into the C-Cl moiety, yielding the target 6-chloro derivative.

SynthesisRouteStart2,4-Dimethyl-6-hydroxypyridineInter2,4-Dimethyl-3-nitro-6-pyridoneStart->InterHNO3 / H2SO4NitrationProduct6-Chloro-2,4-dimethyl-3-nitropyridineInter->ProductPOCl3, RefluxDeoxychlorination

Caption: Two-step synthetic pathway transforming the hydroxypyridine precursor into the chlorinated scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The C6-Cl bond is highly labile.[5] Reaction with amines, alkoxides, or thiols proceeds rapidly, often without transition metal catalysis.[5]

General Protocol (Amination):

  • Reagents: 1.0 eq 6-Chloro-2,4-dimethyl-3-nitropyridine, 1.2 eq Primary/Secondary Amine, 2.0 eq DIPEA or K

    
    CO
    
    
    .
  • Solvent: Anhydrous DMF, DMSO, or Acetonitrile.

  • Conditions: Stir at RT to 60 °C for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is typically a yellow solid.

Mechanism: The nucleophile attacks C6, forming a resonance-stabilized Meisenheimer complex. The nitro group at C3 plays a critical role in stabilizing the negative charge delocalized onto the ring carbons.

Key Application Case Study: KCNQ Modulators

Research indicates this scaffold is pivotal in synthesizing KCNQ2/3 potassium channel openers , which are therapeutic targets for epilepsy and neuropathic pain.[5]

Experimental Workflow: Synthesis of KCNQ Modulator Precursor The following workflow demonstrates the conversion of the core scaffold into a biologically active amino-pyridine derivative.

  • SNAr Displacement: Reaction with a functionalized benzylamine displaces the C6-chloride.[5]

  • Nitro Reduction: The C3-nitro group is reduced to an amine using Fe/NH

    
    Cl or H
    
    
    /Pd-C.
  • Acylation: The resulting C3-amine is coupled with an acyl chloride to form the final amide pharmacophore.

ReactivityMapCore6-Chloro-2,4-dimethyl-3-nitropyridine(Core Scaffold)Prod_SnAr6-Amino-derivative(S_NAr Product)Core->Prod_SnAr+ R-NH2 / Base(Displacement of Cl)Prod_Red3-Amino-pyridine(Reduction Product)Prod_SnAr->Prod_Red+ H2 / Pd-C(Nitro Reduction)Prod_CyclPyrazolo-pyridine(Cyclization)Prod_Red->Prod_Cycl+ HNO2(Diazotization/Cyclization)

Caption: Divergent synthesis pathways: S_NAr displacement followed by reduction allows access to complex drug-like molecules.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[6]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Google Patents. (2014). CN103694163A - Compounds as Potassium Channel Modulators.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [Link]

CAS number and molecular weight of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89793-08-8 Molecular Weight: 186.59 g/mol [1]

Executive Summary

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS 89793-08-8) is a highly functionalized heterocyclic intermediate critical in the synthesis of bioactive pharmaceutical agents, particularly potassium channel modulators and kinase inhibitors.[1][2] Its structural uniqueness lies in the synergistic activation of the C6-chlorine atom by both the pyridine nitrogen and the electron-withdrawing nitro group at C3.[1] This electronic arrangement makes the compound an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr), serving as a "linchpin" scaffold for constructing complex fused heterocycles.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physical Properties[1][3]

PropertyData
CAS Number 89793-08-8
IUPAC Name 6-Chloro-2,4-dimethyl-3-nitropyridine
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Exact Mass 186.0196 Da
SMILES CC1=CC(Cl)=NC(C)=C1=O
InChI Key MZJLDJKORNDTNV-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Melting Point 71.0 – 75.0 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthetic Utility & Reactivity Profile[1][3]

Electronic Structure & Activation

The reactivity of 6-chloro-2,4-dimethyl-3-nitropyridine is defined by the regioselective activation of the C6 position.[1]

  • Pyridine Nitrogen (N1): Exerts an inductive electron-withdrawing effect, activating C2 and C6.[3][4]

  • Nitro Group (C3): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring.

  • Result: The Chlorine at C6 is highly susceptible to nucleophilic attack (SNAr) because the incoming nucleophile forms a Meisenheimer complex stabilized by both the ring nitrogen and the nitro group.[5]

Core Transformations
  • SNAr Displacement (C6): The most common reaction. Amines, thiols, and alkoxides readily displace the chlorine atom. This is the primary method for introducing diversity into the scaffold.

  • Nitro Reduction (C3): The nitro group can be reduced to a primary amine (–NH2). Note: Chemoselective reduction is required to avoid hydrodechlorination (loss of the Cl atom). Iron/Ammonium Chloride or Stannous Chloride are preferred over catalytic hydrogenation (Pd/C + H2).

  • Cyclization: Post-displacement, the newly formed amine at C6 and the amine at C3 (after reduction) can be used to form fused bicyclic systems like pyrido[2,3-b]pyrazines or pyrido[2,3-d]pyrimidines.

Reactivity Visualization

ReactivityMap Figure 1: Divergent Reactivity Pathways of 6-Chloro-2,4-dimethyl-3-nitropyridine Target 6-Chloro-2,4-dimethyl- 3-nitropyridine SNAr_Product S_NAr Product (6-Amino/Alkoxy derivative) Target->SNAr_Product Primary/Secondary Amine Base, Heat (S_NAr) Reduction_Product 3-Amino-6-chloro- 2,4-dimethylpyridine Target->Reduction_Product Fe/NH4Cl or SnCl2 (Nitro Reduction) Fused_Ring Fused Heterocycle (e.g., Pyrido-pyrimidine) SNAr_Product->Fused_Ring 1. Reduction 2. Cyclization Reduction_Product->Fused_Ring Cyclization Reagent (e.g., Triphosgene)

Synthesis Pathway

The industrial synthesis of 6-chloro-2,4-dimethyl-3-nitropyridine typically avoids direct nitration of the chloropyridine due to poor regioselectivity and harsh conditions.[1] Instead, it proceeds via the nitration of the electron-rich hydroxypyridine precursor, followed by deformylative chlorination.

Step-by-Step Synthesis Workflow
  • Precursor Formation: 2,4-Dimethyl-6-hydroxypyridine (2,4-dimethylpyridin-6-ol) is synthesized via condensation (e.g., Hantzsch-type or from ethyl acetoacetate).[1]

  • Nitration: The hydroxy group activates the ring, allowing mild nitration at the C3 position to yield 2,4-dimethyl-3-nitro-6-hydroxypyridine .[1]

  • Chlorination: The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (POCl3), often with a catalytic amount of DMF (Vilsmeier-Haack conditions).

SynthesisPath Figure 2: Synthetic Route to 6-Chloro-2,4-dimethyl-3-nitropyridine Start 2,4-Dimethyl-6-hydroxypyridine (Starting Material) Intermediate 2,4-Dimethyl-3-nitro-6-hydroxypyridine (Nitrated Intermediate) Start->Intermediate HNO3, H2SO4 0-5°C -> RT Product 6-Chloro-2,4-dimethyl-3-nitropyridine (Target) Intermediate->Product POCl3, cat. DMF Reflux, 2-4 hrs

Experimental Protocols

Protocol A: SNAr Displacement with a Primary Amine

Objective: To displace the C6-chloro group with a functionalized amine (e.g., benzylamine).

Reagents:

  • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv)[1][2][6][7][8]

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 mmol) in dry MeCN (5 mL).

  • Addition: Add the base (TEA, 1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Heat the mixture to 60–80 °C under nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[1][5] The reaction is typically complete within 2–4 hours.

  • Workup: Cool to room temperature.

    • If using MeCN: Concentrate in vacuo.[9] Redissolve in EtOAc, wash with water and brine.

    • If using DMF: Pour into ice water. The product often precipitates. Filter and wash with water.[9]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2).

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an amine without removing the chlorine atom (avoiding hydrodechlorination).

Reagents:

  • Substrate (Nitro compound)[3][4][9][10]

  • Iron Powder (Fe, 5.0 equiv)

  • Ammonium Chloride (NH4Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1)[1]

Procedure:

  • Setup: Dissolve the nitro substrate in EtOH/H2O (3:1 ratio).

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat to reflux (approx. 70–80 °C) with vigorous stirring for 1–2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalize with sat. NaHCO3 and extract with EtOAc. Dry over Na2SO4 and concentrate.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[1]Wash hands thoroughly after handling. Do not eat/drink while using.
Skin Irritation Causes skin irritation (H315).Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319).Wear eye protection/face shield. If in eyes: Rinse cautiously with water.
STOT-SE May cause respiratory irritation (H335).[1]Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep container tightly closed.

References

  • PubChem. (2025).[11] 6-Chloro-2,4-dimethyl-3-nitropyridine (Compound).[1][2][6][7][8][12][13][14][15][16] National Library of Medicine. Available at: [Link][1]

  • Google Patents. (2014). CN103694163A - Compounds as Potassium Channel Modulators.[1] (Citing use of CAS 89793-08-8 as intermediate).[2][6][8][12][16] Available at:

Sources

A Technical Guide to 6-Chloro-2,4-dimethyl-3-nitropyridine: Safety, Properties, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Among these, compounds like 6-Chloro-2,4-dimethyl-3-nitropyridine represent a class of highly functionalized intermediates, prized for their utility in constructing more complex molecular architectures. This guide provides a comprehensive technical overview of 6-Chloro-2,4-dimethyl-3-nitropyridine, with a primary focus on its safety profile, physicochemical properties, and strategic applications in research and development.

Due to the specificity of this isomer, publicly available Safety Data Sheets (SDS) are limited. Therefore, this guide will synthesize critical safety and handling information from the SDS of closely related and structurally analogous isomers, such as 4-Chloro-2,6-dimethyl-3-nitropyridine and 2-Chloro-4,6-dimethyl-3-nitropyridine. The shared pyridine core, along with the chloro, dimethyl, and nitro functional groups, dictates a highly similar toxicological and reactivity profile, making this a scientifically sound and cautious approach for ensuring laboratory safety.

Part 1: Comprehensive Safety Profile & Hazard Management

The handling of any chemical intermediate requires a robust understanding of its potential hazards.[2] Based on data for analogous compounds, 6-Chloro-2,4-dimethyl-3-nitropyridine is classified as hazardous.[3][4][5]

1.1 Hazard Identification

This chemical is considered hazardous by OSHA (29 CFR 1910.1200).[3] Key hazard statements include:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

The signal word associated with these hazards is "Warning" .[3]

1.2 First-Aid Measures: An Emergency Protocol

Immediate and appropriate first aid is critical in the event of accidental exposure. The following protocols are recommended[3][6][7]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention if irritation persists.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual is not breathing, perform artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and drink plenty of water afterward.[7] If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[3]

G cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_action Definitive Action exposure Accidental Exposure (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure Source exposure->remove decontaminate Decontaminate (Flush Skin/Eyes, Remove Clothing) remove->decontaminate assess Assess Vital Signs (Breathing, Consciousness) decontaminate->assess sds Consult SDS for Specific Guidance decontaminate->sds first_aid Administer Specific First Aid (e.g., Artificial Respiration) assess->first_aid medical Seek Immediate Medical Attention (Bring SDS) first_aid->medical sds->first_aid

Caption: Emergency response workflow following chemical exposure.

1.3 Safe Handling and Storage

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4] Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up and away from incompatible materials such as strong oxidizing agents.[3][9] It is often recommended to keep the material refrigerated.[3]

1.4 Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure. Engineering controls like fume hoods should be prioritized.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its application in experimental design.

PropertyDataSource(s)
Molecular Formula C₇H₇ClN₂O₂[10]
Molecular Weight 186.6 g/mol [5][11]
IUPAC Name 6-chloro-2,4-dimethyl-3-nitropyridine[10]
CAS Number Not assigned for this specific isomer
Related Isomer CAS 15513-48-1 (4-Chloro-2,6-dimethyl-3-nitropyridine)[11]
Related Isomer CAS 89793-09-9 (2-Chloro-4,6-dimethyl-3-nitropyridine)[5]
Appearance Solid, White to Light yellow powder/crystal[11][12]
Melting Point 70-73 °C (for 4-Chloro-2,6-dimethyl isomer)[11]
Monoisotopic Mass 186.0196 Da[10]
Predicted XlogP 2.4[5][10]
Stability Stable under normal conditions.[3][7]

Part 3: Synthesis and Reactivity

3.1 Synthetic Strategy: The Logic of Formation

The synthesis of substituted nitropyridines typically involves a multi-step process. A common and logical approach is the nitration of a pre-existing substituted pyridine ring. For a compound like 6-Chloro-2,4-dimethyl-3-nitropyridine, a plausible route involves the nitration of 2,4-lutidine (2,4-dimethylpyridine) to introduce the nitro group, followed by a chlorination step. The directing effects of the alkyl groups and the pyridine nitrogen atom are key considerations for achieving the desired regiochemistry.

Alternatively, building the ring from acyclic precursors is also a viable strategy, often employed to overcome regioselectivity challenges in substitution reactions.[13]

3.2 Representative Experimental Protocol: Nitration of a Dichloropyridine

Objective: To synthesize 2,6-dichloro-3-nitropyridine via nitration of 2,6-dichloropyridine.

Materials:

  • 2,6-dichloropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium nitrate (KNO₃)

  • Crushed ice and ice water

  • 150 mL three-necked flask, magnetic stirrer, heating mantle, thermometer

Procedure:

  • Reaction Setup: To a 150 mL three-necked flask equipped with a magnetic stirrer, add 80 mL of concentrated sulfuric acid at room temperature.[14]

    • Scientist's Note: Sulfuric acid serves as both the solvent and the catalyst, protonating the nitric acid precursor (in this case, from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of Starting Material: Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirring sulfuric acid.[14] The pyridine ring is deactivated towards electrophilic substitution, necessitating these strong acidic conditions.

  • Addition of Nitrating Agent: Slowly and carefully add 10.1 g (0.1 mol) of potassium nitrate in portions, ensuring the temperature does not rise excessively.[14]

  • Reaction Heating: After the addition is complete, stir for an additional 30 minutes at room temperature. Then, slowly increase the temperature to 120°C and maintain this temperature for 10 hours.[14]

    • Scientist's Note: The high temperature and long reaction time are required to overcome the electron-deficient nature of the dichloropyridine ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[14]

    • Scientist's Note: This step quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic solution.

  • Purification: Collect the precipitated white solid by filtration. Wash the solid with copious amounts of ice water until the filtrate is neutral. Dry the product to yield the final 2,6-dichloro-3-nitropyridine.[14]

G start 2,6-Dichloropyridine step1 Nitration (120°C, 10h) start->step1 reagents H₂SO₄, KNO₃ reagents->step1 intermediate Reaction Mixture step1->intermediate quench Quench (Pour into ice water) intermediate->quench product_precipitate Precipitated Solid quench->product_precipitate filter_wash Filtration & Washing product_precipitate->filter_wash final_product 2,6-Dichloro-3-nitropyridine filter_wash->final_product

Caption: Workflow for the synthesis of a nitrated dichloropyridine.

3.3 Reactivity Insights

The key to the utility of 6-Chloro-2,4-dimethyl-3-nitropyridine lies in its reactivity. The presence of the strongly electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, highly activates the chlorine atom for nucleophilic aromatic substitution (SₙAr).[16] This makes the chloro position an excellent electrophilic site for reaction with a wide variety of nucleophiles (amines, thiols, alcohols), enabling its use as a versatile scaffold in synthetic campaigns.

Part 4: Applications in Drug Discovery and Development

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form favorable interactions with a wide range of biological targets.[1] Halogenated and nitrated pyridines are not typically final drug products but are critical intermediates used to build molecular diversity.

4.1 Role as a Versatile Chemical Building Block

The primary application of compounds like 6-Chloro-2,4-dimethyl-3-nitropyridine is as a molecular linchpin. The reactive chloro group allows for the covalent attachment of other molecular fragments, a cornerstone of library synthesis and lead optimization in drug discovery.[17] For example, the chloro group can be displaced by an amine-containing fragment to forge a new carbon-nitrogen bond, a common linkage in bioactive molecules.

4.2 Strategic Use in Lead Optimization

During the drug discovery process, chemists systematically modify a "hit" compound to improve its properties (potency, selectivity, ADME). The chloro and nitro groups on this pyridine scaffold offer multiple avenues for such modification:

  • Displacement of Chlorine: As mentioned, the chlorine is readily displaced, allowing for the exploration of a wide variety of substituents at that position.[16]

  • Reduction of Nitro Group: The nitro group can be chemically reduced to an amine. This new amino group can then be used as a handle for further reactions (e.g., amide bond formation), dramatically altering the molecule's structure and properties.

This dual functionality makes it a powerful tool for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. The strategic introduction of chloro and methoxy groups, for instance, is a well-established tactic in drug design to modulate intermolecular interactions and pharmacokinetic properties.[18]

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Cascade start 6-Chloro-2,4-dimethyl- 3-nitropyridine (Building Block) reaction SₙAr Reaction start->reaction reagent + Nucleophile (e.g., R-NH₂) reagent->reaction complex Complex Molecule (New Chemical Entity) reaction->complex screening Biological Screening (Assays) complex->screening target Interaction with Biological Target screening->target lead Lead Compound target->lead

Caption: Logical role of the title compound in the drug discovery process.

Conclusion

6-Chloro-2,4-dimethyl-3-nitropyridine and its isomers are valuable chemical intermediates characterized by a versatile reactivity profile that makes them highly useful in the synthesis of complex molecules, particularly within the field of drug discovery. However, their utility is matched by significant potential hazards, including acute toxicity and irritation. A thorough understanding and strict adherence to the safety protocols outlined in this guide and the corresponding Safety Data Sheets are paramount for any researcher or scientist handling this compound. By integrating cautious handling with strategic synthetic application, these powerful building blocks can be safely leveraged to advance chemical and pharmaceutical research.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 4-Chloro-2,6-dimethyl-3-nitropyridine SDS. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-2,4-dimethyl-3-nitropyridine (C7H7ClN2O2). Retrieved from [Link]

  • ENAO Chemical Co., Ltd. (n.d.). 6-Chloro-3-nitropyridin-2-amine CAS NO. 27048-04-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,6-dimethyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Chloro-2-methyl-3-nitro-pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

Sources

Commercial & Technical Profile: 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic pathways, and quality specifications for 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS 89793-08-8).

CAS: 89793-08-8 | Formula: C


H

ClN

O

| MW: 186.59 Da

Executive Summary

6-Chloro-2,4-dimethyl-3-nitropyridine is a specialized heterocyclic building block primarily utilized in the synthesis of KCNQ potassium channel modulators (e.g., Retigabine analogs) for the treatment of epilepsy and neurodegenerative disorders.

Unlike its commercially abundant isomer (4-Chloro-2,6-dimethyl-3-nitropyridine, CAS 15513-48-1), the 6-chloro-2,4-dimethyl variant is a high-value, low-availability intermediate. It is typically classified as a "Make-to-Order" (MTO) chemical rather than a stock catalog item. Researchers must exercise extreme caution during procurement to avoid isomer confusion, which is a common source of experimental failure in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Isomer Distinction

The structural specificity of this pyridine derivative is critical. The placement of the methyl and chloro groups dictates its reactivity in Nucleophilic Aromatic Substitution (S


Ar) reactions.[1]
FeatureTarget Compound Common Isomer (Caution)
Name 6-Chloro-2,4-dimethyl-3-nitropyridine 4-Chloro-2,6-dimethyl-3-nitropyridine
CAS 89793-08-8 15513-48-1
Structure Cl at C6; NO

at C3
Cl at C4; NO

at C3
Reactivity S

Ar active at C6
S

Ar active at C4
Availability Rare / Custom SynthesisCommodity / Bulk Stock
Approx. Price $300 - $500 / gram $1 - $5 / gram

Critical Note: Many chemical search engines will fuzzy-match the 4-chloro isomer when the 6-chloro isomer is requested. Always verify the CAS and the NMR integration of methyl peaks before purchase.

Supply Chain & Pricing Analysis

Due to the difficulty of separating the 6-chloro isomer from regioisomeric mixtures during bulk synthesis, few suppliers maintain shelf stock.

Commercial Suppliers[2][3]
  • Primary Tier (Stock likely): BLDpharm, Accela ChemBio.[1]

  • Secondary Tier (Sourcing/Aggregators): Chemspace, MolPort (often lead times of 2-3 weeks).[1]

  • Custom Synthesis: WuXi AppTec, Enamine (for >100g orders).[1][2]

Price Benchmarks (2025 Estimates)

Pricing follows an exponential curve based on purity and lead time.[1]

QuantityPrice Range (USD)Lead TimeNotes
50 mg $250 - $3501-2 WeeksScreening grade (95%+)
1 g $1,200 - $1,8002-4 Weeksoften requires fresh synthesis
10 g $5,000+4-6 WeeksCustom batch production

Technical Specifications & Synthesis

For drug development teams unable to source the compound commercially, in-house synthesis is a viable strategy. The following protocol is adapted from patent literature regarding potassium channel modulators.

Retrosynthetic Analysis & Pathway

The synthesis relies on the chlorination of the corresponding pyridone.[1][3] The pyridone is generated via the nitration of 4,6-dimethyl-2-hydroxypyridine.

SynthesisRoute SM 2-Amino-4,6-dimethylpyridine (Commodity) INT1 2-Hydroxy-4,6-dimethylpyridine (4,6-Dimethyl-2-pyridone) SM->INT1 Diazotization (NaNO2, H2SO4) INT2 2-Hydroxy-4,6-dimethyl- 3-nitropyridine INT1->INT2 Nitration (HNO3, H2SO4, 0°C) PROD 6-Chloro-2,4-dimethyl- 3-nitropyridine (CAS 89793-08-8) INT2->PROD Chlorination (POCl3 or Phenylphosphonic dichloride) 160°C, 8h

Figure 1: Synthetic route to 6-Chloro-2,4-dimethyl-3-nitropyridine.

Detailed Experimental Protocol

Step 1: Nitration

  • Dissolve 4,6-dimethyl-2-hydroxypyridine in conc. H

    
    SO
    
    
    
    .
  • Cool to 0°C. Add fuming HNO

    
     dropwise.
    
  • Stir at 0–10°C for 2 hours, then pour onto ice.

  • Filter the yellow precipitate (2-hydroxy-4,6-dimethyl-3-nitropyridine).

Step 2: Chlorination (The Critical Step) [1][3]

  • Reagents: Phenylphosphonic dichloride (preferred over POCl

    
     for higher boiling point) or neat POCl
    
    
    
    in a sealed tube.
  • Procedure:

    • Suspend 1.0 eq of the nitropyridone in 5.0 eq of phenylphosphonic dichloride.

    • Heat to 160°C for 8 hours. (High temperature is required to overcome the deactivating effect of the nitro group).[1]

    • Quench: Cool to RT, pour slowly into crushed ice/water (Exothermic!).

    • Workup: Neutralize with Na

      
      CO
      
      
      
      , extract with Ethyl Acetate.
    • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control (QC) Parameters
TestSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity (HPLC) ≥ 97.0% (Area %)C18 Column, ACN/H2O + 0.1% TFA
Identity (H-NMR) Confirms 2x Methyl singlets, 1x Aromatic H400 MHz, CDCl

Melting Point Distinct (Value depends on polymorph, approx 70-80°C)DSC / Capillary

Applications in Drug Discovery

This scaffold is a "privileged structure" for ion channel modulation.[1]

  • S

    
    Ar Functionalization:  The Chlorine at C6 is highly activated by the ortho-nitro group and the pyridine nitrogen. It readily undergoes displacement with amines, alkoxides, or thiols.[1]
    
  • KCNQ Modulators: The resulting 6-amino-derivatives are key pharmacophores for opening KCNQ2-5 channels, providing anticonvulsant activity.

Procurement Decision Logic

Use this logic flow to determine whether to buy or make.

ProcurementLogic Start Need CAS 89793-08-8 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale Buy BUY from Specialist (BLDpharm/Accela) Expect $300/50mg SmallScale->Buy Make Internal Synthesis (POCl3 Route) LargeScale->Make Budget < $5k? Quote Request Custom Quote (WuXi/Enamine) Lead time: 4-6 wks LargeScale->Quote Budget > $5k?

Figure 2: Decision matrix for sourcing 6-Chloro-2,4-dimethyl-3-nitropyridine.

References

  • PubChemLite. 6-chloro-2,4-dimethyl-3-nitropyridine (Compound Summary). National Center for Biotechnology Information.[1] Link

  • Google Patents. Compounds as Potassium Channel Modulators (CN103694163A).[1] (Describes synthesis via phenylphosphonic dichloride). Link

  • BLDpharm. Product Catalog: 6-Chloro-2,4-dimethyl-3-nitropyridine.[4][5][6][7][8][9]Link

  • ChemicalBook. CAS 89793-08-8 Product Database.[8]Link[1]

Sources

Technical Guide: 6-Chloro-2,4-dimethyl-3-nitropyridine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 6-Chloro-2,4-dimethyl-3-nitropyridine , a critical scaffold in the development of next-generation neurological therapeutics.

Executive Summary

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 1227599-59-6 / related isomers) is a highly functionalized pyridine scaffold used primarily in the synthesis of KCNQ2/3 potassium channel openers . These therapeutic agents are pivotal in treating neuronal hyperexcitability disorders, including epilepsy, neuropathic pain, and tinnitus .[1]

Unlike simple pyridines, this intermediate offers a "tri-functional" handle:

  • C6-Chloro: A reactive site for Nucleophilic Aromatic Substitution (SNAr), typically with complex amines.[1]

  • C3-Nitro: A latent amino group, serving as the attachment point for amide linkers after reduction.

  • C2, C4-Methyls: Steric blockers that enforce specific conformational geometries in the final drug molecule, enhancing selectivity for the KCNQ pore domain.[1]

Structural Analysis & Reactivity Profile[1]

The molecule's value lies in the electronic interplay between its substituents.

ParameterCharacteristicChemical Implication
Core Scaffold PyridineElectron-deficient aromatic ring; susceptible to nucleophilic attack.
C3-Nitro (-NO₂) Electron-Withdrawing (EWG)Activation: Strongly activates the C6-Chlorine for SNAr displacement by lowering the LUMO energy.
C6-Chloro (-Cl) Leaving GroupSelectivity: Reacts cleanly with amines without disturbing the methyl groups.
C2, C4-Methyls Electron-Donating (EDG)Steric Control: Prevents over-substitution and directs regioselectivity during the precursor synthesis.
Reactivity Logic

The C3-Nitro group is the "activator" that makes the C6-Chlorine "labile." Without the nitro group, the chloropyridine would require harsh forcing conditions (high heat, Pd-catalysis) to react with amines.[1] With the nitro group, the reaction proceeds under mild conditions, preserving sensitive functional groups on the incoming nucleophile.[1]

Upstream Synthesis: Production of the Intermediate

The industrial route to 6-Chloro-2,4-dimethyl-3-nitropyridine prioritizes regiocontrol. Direct nitration of 6-chloro-2,4-dimethylpyridine is often non-selective. Therefore, the preferred pathway utilizes a pyridone precursor .[1]

Pathway Visualization

Synthesis Start 2,4-Dimethyl-6-hydroxypyridine (4,6-Dimethyl-2-pyridone) Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. (Ortho to OH) Inter 2,4-Dimethyl-6-hydroxy- 3-nitropyridine Step1->Inter Step2 Deoxychlorination (POCl3) Inter->Step2 Activation of Carbonyl Final 6-Chloro-2,4-dimethyl- 3-nitropyridine Step2->Final

Figure 1: Synthetic route ensuring correct regiochemistry of the nitro group.

Detailed Protocol
Step 1: Regioselective Nitration

The starting material, 2,4-dimethyl-6-hydroxypyridine (tautomer of 4,6-dimethyl-2-pyridone), directs the incoming nitro group to the 3-position (ortho to the hydroxyl/carbonyl) rather than the 5-position, due to steric shielding by the C4-methyl and electronic directing effects.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Conditions: Maintain temperature

    
     during addition to prevent dinitration.
    
  • Mechanism: The pyridone ring is activated; the nitronium ion (

    
    ) attacks C3.
    
Step 2: Deoxychlorination

The hydroxyl/carbonyl group is converted to a chlorine atom using Phosphorus Oxychloride (


).[1]
  • Reagents:

    
     (excess), catalytic DMF (Vilsmeier-Haack type activation).
    
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Work-up: Quench carefully into ice water (exothermic hydrolysis of excess

    
    ). The product precipitates as a solid.[2][3]
    

Downstream Application: Synthesis of KCNQ Modulators

The primary pharmaceutical application is the synthesis of Retigabine (Ezogabine) analogs . The 6-chloro intermediate is coupled with a bicyclic amine, then reduced and acylated.

Case Study: Synthesis of N-(6-(substituted-amino)-2,4-dimethylpyridin-3-yl)amides
Experimental Workflow
  • SNAr Coupling:

    • Reactants: 6-Chloro-2,4-dimethyl-3-nitropyridine + Amine (e.g., 2,3,4-Tetrahydro-1,4-methyleneisoquinoline).

    • Base: Diisopropylethylamine (DIEA) or

      
      .
      
    • Solvent: Acetonitrile (MeCN) or DMF.

    • Protocol: Heat to reflux (

      
      ) for 3 hours. The amine displaces the chlorine. The color typically shifts to deep yellow/orange due to the nitro-amine conjugation.
      
    • Yield: Typically >85%.[1][2]

  • Nitro Reduction:

    • Method: Hydrogenation (

      
      , Pd/C) or Chemical Reduction (Fe/NH
      
      
      
      Cl or SnCl
      
      
      ).[1]
    • Outcome: Converts the C3-Nitro group into a C3-Amine (Aniline equivalent).

  • Amide Coupling (Final API Formation):

    • The resulting amine is reacted with an acid chloride (e.g., 3,3-dimethylbutyryl chloride) to form the final active pharmaceutical ingredient (API).[1]

Reaction Pathway Diagram

Downstream Inter 6-Chloro-2,4-dimethyl- 3-nitropyridine Coupled Intermediate A: Nitro-Adduct Inter->Coupled SnAr Coupling (MeCN, DIEA, Reflux) Amine Complex Amine (e.g., Isoquinoline deriv.) Amine->Coupled Reduced Intermediate B: Amino-Pyridine Coupled->Reduced Reduction (H2/Pd-C or Fe/HCl) API Final KCNQ Modulator (Amide) Reduced->API Acylation (R-COCl)

Figure 2: Transformation of the intermediate into a bioactive KCNQ modulator.[1]

Analytical Specifications & Quality Control

To ensure suitability for GMP manufacturing, the intermediate must meet the following specifications.

TestMethodSpecificationNote
Purity HPLC

Critical to avoid regioisomeric impurities (e.g., 5-nitro isomer).
Identity

-NMR
ConformsDistinct methyl singlets at

~2.4–2.6 ppm.
Appearance VisualPale yellow to off-white solidDarkening indicates decomposition or residual nitro-phenols.
Moisture KF


reaction is water-sensitive; product must be dry.

Safety & Handling

  • Hazards: The compound is a chloronitropyridine . It is likely a skin sensitizer and irritant.

  • Reactivity: Avoid contact with strong bases (unless intended for reaction) and reducing agents.

  • POCl3 Residues: If synthesized in-house, ensure the material is free of acidic phosphorous residues, which can degrade downstream amines.[1]

References

  • PubChem. (n.d.). 6-chloro-2,4-dimethyl-3-nitropyridine (Compound). National Library of Medicine. Retrieved from [Link][1]

  • Google Patents. (2014). CN103694163A - Compounds as Potassium Channel Modulators.
  • Royal Society of Chemistry. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Basic synthesis routes for 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine

Executive Summary & Strategic Importance

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 89793-08-8 ) is a critical heterocyclic building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and potassium channel modulators (e.g., KCNQ openers). Its structural uniqueness lies in the highly substituted pyridine ring, where the nitro group at position 3 is flanked by methyl groups, and the chlorine at position 6 serves as a versatile handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling reactions.

Synonym Clarification: Researchers must note that due to pyridine numbering conventions, this molecule is frequently listed in chemical catalogs and patent literature as 2-Chloro-4,6-dimethyl-5-nitropyridine . These names refer to the exact same chemical entity.

  • IUPAC Name A: 6-Chloro-2,4-dimethyl-3-nitropyridine (Preferred by user).[1]

  • IUPAC Name B: 2-Chloro-4,6-dimethyl-5-nitropyridine (Common in patents).

This guide delineates the two primary synthesis routes: the Hydroxypyridine Deoxychlorination Route (High Purity/Industrial Standard) and the Aminopyridine Diazotization Route .

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the C-Cl bond and the C-NO2 bond. The most reliable disconnection leads back to 2-hydroxy-4,6-dimethylpyridine (4,6-dimethyl-2-pyridone), a stable tautomer that directs nitration to the required position before the final chlorination step.

Retrosynthesis cluster_legend Disconnection Logic Target 6-Chloro-2,4-dimethyl-3-nitropyridine (Target) Precursor1 2-Hydroxy-4,6-dimethyl-5-nitropyridine (Key Intermediate) Target->Precursor1 Deoxychlorination (POCl3) Start 2-Hydroxy-4,6-dimethylpyridine (4,6-Dimethyl-2-pyridone) Precursor1->Start Electrophilic Nitration (HNO3/H2SO4) Text The OH group directs nitration to C-5 (ortho/para logic). Subsequent chlorination fixes the leaving group.

Figure 1: Retrosynthetic logic flow identifying the pyridone intermediate as the optimal pivot point.

Primary Synthesis Route: The Hydroxypyridine Pathway

This route is preferred for scale-up due to the stability of the intermediates and the high regioselectivity of the nitration step.

Step 1: Nitration of 2-Hydroxy-4,6-dimethylpyridine

The starting material, 2-hydroxy-4,6-dimethylpyridine (commercially available or synthesized via condensation of acetylacetone and cyanoacetamide), is nitrated.[1][2] The hydroxyl group (pyridone oxygen) strongly activates the ring. While positions 3 and 5 are both activated, the 5-position is sterically favored over the 3-position (which is buttressed between the carbonyl/OH and a methyl group).

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[3]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Product: 2-Hydroxy-4,6-dimethyl-5-nitropyridine .[1]

Step 2: Deoxychlorination

The nitrated pyridone is treated with a chlorinating agent. Phosphorus oxychloride (


) acts as both the solvent and reagent, converting the pyridone carbonyl (tautomeric hydroxyl) into a chloro group.
  • Reagents: Phosphorus Oxychloride (

    
    ), optional base (e.g., 
    
    
    
    or
    
    
    ).
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) on the activated intermediate.
    
  • Product: 6-Chloro-2,4-dimethyl-3-nitropyridine .

Experimental Protocol (Bench Scale)
ParameterSpecification
Step 1 Temp 0°C to 60°C (Exothermic control essential)
Step 2 Temp 95°C - 110°C (Reflux)
Purification Recrystallization (Ethanol/Water) or Column Chromatography
Safety

reacts violently with water; Nitration is potentially explosive.

Detailed Workflow:

  • Nitration: Dissolve 2-hydroxy-4,6-dimethylpyridine (1.0 eq) in conc.

    
     (5.0 vol). Cool to 0-5°C. Dropwise add fuming 
    
    
    
    (1.2 eq) maintaining temp <10°C. Allow to warm to RT, then heat to 60°C for 2-4 hours. Pour onto ice. Filter the yellow precipitate (2-hydroxy-4,6-dimethyl-5-nitropyridine). Dry thoroughly.
  • Chlorination: Suspend the dried nitro-pyridone (1.0 eq) in

    
     (4.0 vol). Optional: Add 
    
    
    
    (1.0 eq) to accelerate reaction. Heat to reflux (approx. 105°C) for 3-5 hours until clear.
  • Workup: Remove excess

    
     by vacuum distillation. Pour the residue slowly into crushed ice/water with vigorous stirring (Caution: Exothermic hydrolysis). Neutralize with 
    
    
    
    or
    
    
    to pH 7-8. Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer (
    
    
    ), concentrate, and recrystallize from ethanol.

Alternative Route: The Aminopyridine Pathway

This route utilizes 2-amino-4,6-dimethylpyridine as the starting material. It is useful if the aminopyridine is already on hand, though the diazotization step can be lower yielding than the


 route.

AminoRoute Start 2-Amino-4,6-dimethylpyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermed 2-Amino-4,6-dimethyl-5-nitropyridine (+ 3-nitro isomer) Step1->Intermed Step2 Diazotization / Sandmeyer (NaNO2, HCl, CuCl) Intermed->Step2 Target 6-Chloro-2,4-dimethyl-3-nitropyridine Step2->Target

Figure 2: Alternative synthesis via the Sandmeyer reaction. Note that nitration of the amine can yield a mixture of 3- and 5-nitro isomers, requiring separation.[4]

Protocol Summary:

  • Nitration: Treat 2-amino-4,6-dimethylpyridine with mixed acid (

    
    ). Isolate the 5-nitro  isomer (major product due to steric hindrance at position 3).
    
  • Sandmeyer Reaction: Dissolve the nitro-amine in conc. HCl. Cool to 0°C. Add

    
     (aq) to form the diazonium salt. Treat with 
    
    
    
    or simply heat in high-concentration HCl to effect the substitution of
    
    
    with
    
    
    .

Critical Process Parameters (CPPs) & Troubleshooting

IssueCauseMitigation Strategy
Regioselectivity Competition between Pos 3 and Pos 5 during nitration.[4]Use the Hydroxypyridine route . The steric bulk of the 4-methyl and the directing power of the 2-hydroxyl heavily favor the 5-nitro isomer (which becomes the 3-nitro in the final numbering).
Incomplete Chlorination Residual moisture in starting material; old

.
Ensure the nitro-pyridone is bone-dry before adding

. Use freshly distilled

. Add catalytic DMF.
Safety Hazards Exotherm during nitration;

quenching.
Strict temperature monitoring (<10°C during addition). Quench

residues by slow addition to ice, never water to acid.

References

  • Preparation method of 2-chloro-4,6-dimethyl-5-nitropyridine (Compound 1A) . Google Patents. CN103694163A. Link

  • Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine . Heterocycles, 1978.[5] Link

  • Synthesis method of 2-amino-4,6-dimethylpyridine . Google Patents. CN111303047A. Link

  • 2-Chloro-6-methyl-3-nitropyridine Synthesis Guide . BenchChem.[4][6] Link

  • Nitration of Pyridine-2,6-diamines . European Patent Office.[7] EP0873314B1.[7] Link

Sources

Storage Conditions and Stability of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

CAS: 89793-08-8 [1][2]

Executive Summary

This technical guide addresses the stability profile, degradation mechanisms, and rigorous storage protocols for 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS 89793-08-8).[2] As a highly functionalized heterocyclic building block, this compound exhibits specific reactivity patterns driven by the electron-withdrawing nitro group, which activates the C-6 chlorine atom toward nucleophilic substitution.[2]

Critical Advisory: Researchers must distinguish this specific isomer from its positional analog, 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS 89793-09-9).[2] Misidentification leads to erroneous substitution patterns in downstream synthesis.

Part 1: Physicochemical Profile & Isomer Logic

To ensure experimental reproducibility, the compound’s identity must be verified against the correct isomeric structure.[2] The reactivity of the chlorine atom is dictated by its position relative to the ring nitrogen and the nitro group.[2]

1.1 Structural Identification
  • IUPAC Name: 6-Chloro-2,4-dimethyl-3-nitropyridine[1][2][3][4][5]

  • CAS Number: 89793-08-8[2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.60 g/mol

  • Physical State: Off-white to pale yellow crystalline solid.[2]

1.2 The Isomer Trap (Visualized)

The following diagram distinguishes the target compound from its common isomer.[2] Note the position of the chlorine atom relative to the ring nitrogen (


).[2]

IsomerDistinction Target TARGET COMPOUND 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS 89793-08-8) Cl at Position 6 Isomer COMMON ISOMER 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS 89793-09-9) Cl at Position 2 Nitro 3-Nitro Group (Electron Withdrawing) Nitro->Target Activates C-6 Nitro->Isomer Activates C-2

Figure 1: Structural differentiation between the target 6-chloro isomer and the 2-chloro analog.[2] The nitro group at C-3 activates the ortho (C-2) and para (C-6) positions differently.[2]

Part 2: Stability & Degradation Mechanisms

The primary threat to the stability of 6-Chloro-2,4-dimethyl-3-nitropyridine is moisture-induced hydrolysis .[2]

2.1 Mechanism: Nucleophilic Aromatic Substitution (

)

The pyridine ring is electron-deficient. The presence of a nitro group at position 3 further pulls electron density from the ring, making the carbon at position 6 highly electrophilic.[2]

  • The Trigger: Water (acting as a nucleophile) attacks C-6.

  • The Leaving Group: Chloride (

    
    ) is displaced.
    
  • The Result: Formation of 6-hydroxy-2,4-dimethyl-3-nitropyridine (which tautomerizes to the pyridone) and hydrochloric acid (HCl).[2]

Auto-Catalytic Risk: The release of HCl can acidify the local environment. While the pyridine nitrogen can buffer this initially, excess acid can catalyze further degradation or corrode storage seals.[2]

2.2 Photostability

Like most nitro-aromatics, this compound is susceptible to photolysis.[2] UV exposure can lead to the reduction of the nitro group to a nitroso or hydroxylamine species, resulting in a darkening of the solid (browning/reddening).[2]

Part 3: Storage Protocols (The "Gold Standard")

To maximize shelf life and maintain purity


, the following "Gold Standard" protocol is recommended. This system is self-validating: if the desiccant changes color or the container seal is compromised, stability is void.[2]
ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of potential hydrolysis and oxidation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and humidity. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light.[2] PTFE liners prevent leaching and resist HCl corrosion.
Desiccation Secondary containment with Silica Gel Scavenges any moisture that permeates the outer seal.
Handling Warm to Room Temp before openingPrevents condensation of atmospheric moisture onto the cold solid.
Part 4: QC Monitoring & Analytical Methods

Do not rely on visual inspection alone. Use the following HPLC method to quantify degradation products (specifically the hydroxy-impurity).

4.1 Visual Indicators of Degradation
  • Color Shift: Transition from Pale Yellow

    
     Orange/Brown (Indicates Photolysis or Oxidation).
    
  • Texture Change: Caking or "wet" appearance (Indicates Hydrolysis/Hygroscopicity).

  • Odor: Acrid smell of HCl (Advanced Hydrolysis).

4.2 Standardized HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the pyridine nitrogen protonated, improving peak shape).[2]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Detection: UV @ 254 nm (Nitro-aromatic signature).

  • Expected Retention: The 6-hydroxy degradation product is more polar and will elute earlier than the parent 6-chloro compound.[2]

4.3 Decision Logic for Sample Use

QC_Workflow Start Sample Retrieval (from 4°C) Visual Visual Inspection: Color/Caking? Start->Visual Decision1 Passes Visual? Visual->Decision1 HPLC Run HPLC (Method 4.2) Decision2 Purity > 98%? HPLC->Decision2 Decision1->HPLC Yes Discard DISCARD (Haz Waste) Decision1->Discard No (Severe Change) Use APPROVE FOR USE Decision2->Use Yes Recryst Purify (Recrystallization) Decision2->Recryst No (90-98%) Decision2->Discard No (<90%)

Figure 2: Quality Control decision tree for assessing compound viability prior to synthesis.

Part 5: Safety & Handling
  • HCl Evolution: If the container is pressurized or emits "smoke" upon opening, hydrolysis has occurred.[2] Open in a fume hood.

  • Skin/Eye Contact: As an activated chloropyridine, it is a potent alkylating agent and irritant.[2] Double-gloving (Nitrile) is required.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases (exothermic hydrolysis).

References
  • PubChem. (2025). Compound Summary: 6-chloro-2,4-dimethyl-3-nitropyridine.[1][2][3][4][5][6][10] National Library of Medicine. Retrieved from [Link]

Sources

Literature Review on 6-Chloro-2,4-dimethyl-3-nitropyridine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Substituted pyridine scaffolds are cornerstones in medicinal chemistry, offering a versatile platform for developing novel therapeutics.[1][2] Among these, the 6-Chloro-2,4-dimethyl-3-nitropyridine core and its derivatives represent a class of highly activated heterocyclic compounds with significant potential, particularly in the design of targeted covalent inhibitors. The interplay between the electron-deficient pyridine ring and the strong electron-withdrawing effects of the nitro and chloro substituents renders the scaffold highly susceptible to nucleophilic aromatic substitution, making it an ideal building block for chemical probe development and drug discovery.

This technical guide provides a comprehensive review of 6-Chloro-2,4-dimethyl-3-nitropyridine derivatives. While literature specifically detailing the 6-chloro, 2,4-dimethyl isomer is sparse, this guide will leverage extensive data from its closely related isomers, such as 4-chloro-2,6-dimethyl-3-nitropyridine and 2,6-dichloro-3-nitropyridine, to provide a robust understanding of the synthesis, chemical reactivity, and applications of this important class of molecules. We will delve into the mechanistic principles governing their reactions, provide detailed experimental protocols, and explore their emerging role in the development of kinase inhibitors.

Part 1: The Chlorodimethylnitropyridine Scaffold: A Primer on Reactivity

The chemical behavior of 6-Chloro-2,4-dimethyl-3-nitropyridine is dictated by the electronic properties of its constituent parts. The pyridine nitrogen atom makes the ring inherently electron-deficient compared to benzene. This effect is dramatically amplified by the presence of a nitro group (-NO₂) at the 3-position and a chlorine atom at the 6-position, both of which are potent electron-withdrawing groups.

  • Nitro Group (-NO₂): This group is strongly deactivating through both inductive and resonance effects. Its presence significantly lowers the electron density of the entire ring, making it highly electrophilic.

  • Chloro Group (-Cl): The chlorine atom is deactivating via its inductive effect but also serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • Methyl Groups (-CH₃): The two methyl groups are weakly electron-donating, slightly counteracting the deactivating effects of the other substituents. However, their primary influence is steric, potentially directing the approach of incoming nucleophiles.

This specific arrangement of substituents makes the carbon atoms bearing chlorine atoms (C6 in the title compound, C2/C6 or C4 in its isomers) prime targets for nucleophilic attack, forming the basis for the derivatization and application of these molecules.[3]

Part 2: Synthesis of the Chlorodimethylnitropyridine Core

A plausible synthetic approach starts from 2,6-dimethyl-4-pyrone. This precursor undergoes an ammonolysis aromatization reaction to form the corresponding pyridone, which is then chlorinated and subsequently nitrated.[4]

Generalized Synthetic Workflow

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration Start 2,6-Dimethyl-4-pyrone Step1 Ammonolysis & Aromatization Start->Step1 Ammonia Source Intermediate1 2,6-Dimethyl-4-pyridone Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 POCl₃ / PCl₅ Intermediate2 4-Chloro-2,6-dimethylpyridine Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 HNO₃ / H₂SO₄ Product 4-Chloro-2,6-dimethyl-3-nitropyridine Step3->Product

Caption: Generalized workflow for the synthesis of chlorodimethylnitropyridine isomers.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine[4]

This protocol, adapted from a patented method, serves as a robust template for synthesizing the core scaffold.[4]

Step 1: Ammonolysis and Aromatization

  • In a suitable reaction vessel, charge 2,6-dimethyl-4-pyrone as the starting material.

  • Add triphenylmethylamine and a Lewis acid catalyst.

  • Perform an ammonolysis aromatization reaction to yield a crude 2,6-dimethyl-1-triphenylmethyl pyridone product.

Step 2: Chlorination and Deprotection

  • To the crude product from the previous step, add phosphorus oxychloride (POCl₃).

  • Heat the mixture to effect both chlorination at the 4-position and deprotection of the triphenylmethyl group.

  • Upon reaction completion, carefully quench the excess POCl₃ with ice water.

  • Extract the product, 4-chloro-2,6-dimethylpyridine, with an organic solvent (e.g., ethyl acetate).

  • Purify the product through standard methods such as column chromatography.

Step 3: Nitration

  • Dissolve the 4-chloro-2,6-dimethylpyridine in a dehydrating agent such as concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add nitric acid dropwise while maintaining the low temperature to control the exothermic reaction.

  • Allow the reaction to proceed to completion, monitoring via Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry to obtain 4-chloro-2,6-dimethyl-3-nitropyridine.[4]

Part 3: Chemical Reactivity: The SNAr Reaction

The most significant reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).[3] The highly electron-deficient nature of the ring makes the carbon atom attached to the chlorine leaving group exceptionally electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

A critical aspect is regioselectivity, especially in molecules with multiple potential reaction sites, such as 2,6-dichloro-3-nitropyridine. In such cases, nucleophilic attack is kinetically favored at the C-2 position (ortho to the nitro group) over the C-6 position (para to the nitro group).[5] This preference is attributed to the powerful inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to initial nucleophilic attack.[5]

Caption: The two-step Addition-Elimination mechanism of SNAr. (Note: Placeholder images are used to represent chemical structures).

Experimental Protocol: General SNAr with an Amine Nucleophile[3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 equivalent) in a suitable solvent such as absolute ethanol or DMF.

  • Addition of Reagent: Add the amine nucleophile (e.g., benzylamine, 1.1 equivalents) to the solution dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by recrystallization or column chromatography on silica gel to obtain the pure substituted product.[3]

Part 4: Applications in Drug Discovery

The unique reactivity of the chloronitropyridine scaffold makes it a valuable "warhead" for designing targeted covalent inhibitors, particularly for protein kinases.[6] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime drug targets.[7][8]

Covalent Kinase Inhibition

Certain kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket. The electrophilic chloronitropyridine moiety can be appended to a kinase-targeting scaffold. Once the inhibitor is positioned correctly within the active site, the cysteine's nucleophilic thiol group attacks the electron-deficient carbon of the pyridine ring, displacing the chloride and forming a permanent covalent bond. This irreversible inhibition offers advantages in terms of potency and duration of action.[6] The 6-chloro-3-nitropyridine warhead has been successfully used to engage cysteine residues in kinases like FGFR4 and p70S6Kβ.[6]

Covalent_Inhibition cluster_kinase Kinase Active Site Kinase Kinase Hinge Region Cysteine Nucleophilic Cysteine (Cys-SH) CovalentBond Irreversible Covalent Bond Formation (SₙAr Reaction) Cysteine->CovalentBond 2. Nucleophilic Attack Inhibitor Inhibitor Scaffold with 6-Chloro-3-nitropyridine Warhead ReversibleBinding Reversible Binding (Non-covalent) Inhibitor->ReversibleBinding 1. Docking ReversibleBinding->Kinase ReversibleBinding->Cysteine CovalentBond->Kinase 3. Permanent Inhibition

Caption: Conceptual workflow of targeted covalent inhibition by a chloronitropyridine derivative.

Biological Activity of Related Derivatives

While specific activity data for 6-Chloro-2,4-dimethyl-3-nitropyridine derivatives is limited, studies on analogous structures highlight their potential. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant anti-proliferative activity against various cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal).[9]

Compound ClassTarget/ActivityIC₅₀ ValuesReference
Pyrazolo[3,4-b]pyridine derivativesAnti-proliferative (HepG-2 cells)3.42 - 9.21 µM[9]
N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-aminep70S6Kβ Kinase InhibitionSignificant Activity Reported[6]
Pyrido[2,3-d]pyrimidine derivativesCDK4/Cyclin D1 InhibitionVaries (nM range)[7]

This table summarizes data from related pyridine scaffolds to indicate the potential of the title compound class.

Part 5: Physicochemical and Structural Data

Accurate characterization is essential for any chemical entity in a drug discovery pipeline.

PropertyDataSource
Compound Name 6-Chloro-2,4-dimethyl-3-nitropyridine
Molecular FormulaC₇H₇ClN₂O₂[10]
Molecular Weight186.60 g/mol
AppearanceSolid (predicted)
Isomer Name 2-Chloro-4,6-dimethyl-3-nitropyridine
Molecular FormulaC₇H₇ClN₂O₂[11]
Molecular Weight186.59 g/mol [11]
InChIKeyNZEYMNVLIWPZDW-UHFFFAOYSA-N[11]

Structural confirmation of these derivatives is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and, definitively, single-crystal X-ray diffraction.[6] X-ray crystallography has been used to confirm the regiochemistry of SNAr reactions on related scaffolds and to observe key structural features, such as intramolecular hydrogen bonds between the nitro group and an adjacent amine, which can influence the compound's conformation and activity.[6]

Conclusion and Future Directions

The 6-Chloro-2,4-dimethyl-3-nitropyridine scaffold and its derivatives are highly valuable building blocks in medicinal chemistry. Their facile and regioselective derivatization via nucleophilic aromatic substitution provides a reliable method for constructing diverse chemical libraries. The demonstrated application of the closely related 6-chloro-3-nitropyridine moiety as a covalent warhead in kinase inhibitors underscores the significant potential of this compound class.[6]

Future research should focus on the targeted synthesis of the 6-Chloro-2,4-dimethyl-3-nitropyridine core and a systematic exploration of its derivatization with various nucleophiles. Subsequent screening of these new chemical entities against panels of kinases, particularly those with known reactive cysteines, could lead to the discovery of novel, potent, and selective covalent inhibitors for therapeutic intervention in oncology and other diseases.

References

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Methodological & Application

Application Note: Strategic Synthesis of 6-Substituted-2,4-dimethyl-3-nitropyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry and materials science, with nitropyridines serving as particularly versatile precursors for a wide range of functionalized heterocycles.[1] This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) of 6-Chloro-2,4-dimethyl-3-nitropyridine, a highly activated substrate for the synthesis of diverse molecular entities. We delve into the mechanistic underpinnings of the reaction, offer field-proven, step-by-step protocols for substitution with various nucleophiles (amines, alkoxides, and thiols), and present a framework for optimizing reaction conditions. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently generate libraries of novel 6-substituted-2,4-dimethyl-3-nitropyridine derivatives for downstream applications.

Introduction: The Strategic Value of 6-Chloro-2,4-dimethyl-3-nitropyridine

The pyridine ring is a privileged structure in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The introduction of a nitro group significantly modulates the electronic properties of the pyridine ring, facilitating its functionalization in various ways.[2] 6-Chloro-2,4-dimethyl-3-nitropyridine is an exemplary building block, engineered for facile transformation via nucleophilic aromatic substitution (SNAr).

The strategic placement of its substituents makes it an ideal electrophile:

  • Chloride at C-6: A good leaving group for SNAr reactions.

  • Nitro Group at C-3: A powerful electron-withdrawing group that, along with the inherent electron-deficient nature of the pyridine nitrogen, activates the ring for nucleophilic attack.

  • Methyl Groups at C-2 and C-4: These groups provide steric and electronic modulation and serve as handles for further synthetic elaboration.

This combination allows for the reliable and regioselective displacement of the C-6 chloride, providing a gateway to a vast chemical space of potential drug candidates and functional materials.

Mechanistic Rationale: Activating the Pyridine Core

Nucleophilic aromatic substitution on this substrate proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway.[3][4] Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr mechanism avoids the formation of unstable aryl cations and is not subject to the steric hindrance that would prevent backside attack on an sp²-hybridized carbon.[4]

The reaction is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (C-6). This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[5][6] The resulting anionic intermediate is known as a Meisenheimer complex, which is stabilized by resonance. The negative charge is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group.[4][5][7]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride leaving group, yielding the final substituted product.

The regioselectivity of the attack at C-6 is dictated by the electronic activation provided by the ring nitrogen. In pyridines, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4) because the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the nitrogen.[3][5][6] In this specific molecule, the chlorine leaving group is located at the activated C-6 position (para to the ring nitrogen), ensuring a predictable reaction outcome.

Diagram 1: The two-step SNAr mechanism.

Core Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimal conditions may vary depending on the specific nucleophile used. Progress of all reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow

Diagram 2: General experimental workflow for SNAr.

Protocol 1: Amination with Morpholine

This protocol details the synthesis of 4-(2,4-dimethyl-3-nitropyridin-6-yl)morpholine, a common transformation showcasing the reaction with a secondary amine nucleophile.

  • Materials:

    • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle with temperature controller

  • Procedure:

    • To the round-bottom flask under an inert atmosphere, add 6-Chloro-2,4-dimethyl-3-nitropyridine (e.g., 1.0 mmol, 186.6 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and a magnetic stir bar.

    • Add anhydrous DMF (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 104.5 µL) to the stirring suspension.

    • Equip the flask with a condenser and heat the reaction mixture to 80 °C.

    • Maintain stirring at 80 °C and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Causality Note: Anhydrous K₂CO₃ is used as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.[8] DMF is an excellent polar aprotic solvent that helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[8]

Protocol 2: Etherification with Sodium Methoxide

This protocol describes the synthesis of 6-methoxy-2,4-dimethyl-3-nitropyridine, demonstrating substitution with a strong alkoxide nucleophile.

  • Materials:

    • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv)

    • Sodium methoxide (NaOMe) (1.5 equiv, can be used as a solution in methanol or as a solid)

    • Methanol (MeOH), anhydrous

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the round-bottom flask under an inert atmosphere, add 6-Chloro-2,4-dimethyl-3-nitropyridine (e.g., 1.0 mmol, 186.6 mg) and anhydrous methanol (10 mL).

    • Cool the solution in an ice bath (0 °C).

    • Carefully add sodium methoxide (1.5 mmol, 81.0 mg) in portions. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, it can be gently heated to reflux.

    • Workup: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.

  • Causality Note: Strong nucleophiles like sodium methoxide typically react faster and under milder conditions than neutral amine nucleophiles.[9] The reaction is often run in the corresponding alcohol as the solvent.[10] Excess alkoxide is used to ensure complete conversion of the starting material.

Protocol 3: Thioetherification with a Thiol

This protocol outlines the synthesis of a 6-thioether derivative using a thiol and a base.

  • Materials:

    • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv)

    • Thiophenol (or other desired thiol) (1.1 equiv)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Acetonitrile (MeCN), anhydrous

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the round-bottom flask under an inert atmosphere, add 6-Chloro-2,4-dimethyl-3-nitropyridine (e.g., 1.0 mmol, 186.6 mg), cesium carbonate (1.5 mmol, 488.7 mg), and anhydrous acetonitrile (8 mL).

    • Add thiophenol (1.1 mmol, 113 µL) via syringe.

    • Stir the reaction mixture at room temperature. Monitor progress by TLC (typically complete within 1-3 hours).

    • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

  • Causality Note: Sulfur-based nucleophiles are generally very effective in SNAr reactions due to their high polarizability and nucleophilicity.[11] Cesium carbonate is a strong, yet mild, base suitable for deprotonating the thiol without promoting side reactions.

Data Summary and Expected Outcomes

The reactivity of 6-Chloro-2,4-dimethyl-3-nitropyridine allows for a broad range of transformations. The following table provides a comparative summary of typical conditions for different classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)Typical Time (h)Expected Yield
Primary Amines BenzylamineK₂CO₃, DIPEADMF, DMSO80 - 1206 - 12Good to Excellent
Secondary Amines MorpholineK₂CO₃, DIPEADMF, DMSO80 - 1004 - 8Excellent
Alkoxides Sodium MethoxideN/A (reagent is basic)Methanol25 - 651 - 4Excellent
Phenoxides Sodium PhenoxideK₂CO₃, Cs₂CO₃DMF, MeCN60 - 1005 - 10Good to Excellent
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, MeCN25 - 501 - 3Excellent

Conclusion

6-Chloro-2,4-dimethyl-3-nitropyridine is a robust and versatile electrophile for nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers aiming to synthesize novel 6-substituted pyridine derivatives. The predictable regioselectivity and high reactivity of this substrate make it an invaluable tool in the construction of compound libraries for drug discovery and the development of new functional materials.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube.
  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Sokolova, T. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
  • Sadowski, B., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Babbar, R., & Pathak, D. P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • NotVoodoo. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
  • Mironov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II.
  • Reddit. (2023, August 5). What will happen if I react this compound with an alkoxide?. r/OrganicChemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Benchchem.
  • Semantic Scholar. (n.d.). Synthesis of 6-substituted uridines. synthesis of (R or S)-6-(3-amino-2-carboxypropyl)uridine.
  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses.
  • MDPI. (2025, July 23). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides.
  • Leadbeater, N. E., & Scott, J. L. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules.
  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc.
  • Mohammed, F. S., & Kitchens, C. L. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules.
  • Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition.

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Application Note: Chemoselective Reduction of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 6-Chloro-2,4-dimethyl-3-nitropyridine (1) to 3-Amino-6-chloro-2,4-dimethylpyridine (2) presents a classic chemoselectivity challenge in heterocyclic chemistry: reducing a nitro group without compromising the labile carbon-chlorine bond at the 6-position.

While catalytic hydrogenation (H₂/Pd-C) is the industry standard for nitro reduction, it poses a high risk of hydrodehalogenation (loss of Cl) in this substrate due to the activated nature of the 6-chloropyridine ring. This guide details three validated protocols designed to maximize chemoselectivity, yield, and operational safety.

Strategic Decision Matrix
Method Reagent System Selectivity (Cl Retention) Scalability Primary Use Case
Protocol A Fe / NH₄Cl / EtOH Excellent (>99%) High (kg-scale)General Purpose / Robust
Protocol B SnCl₂ · 2H₂O / EtOHExcellent (>98%)Low (g-scale)Small-scale / Acid-tolerant substrates
Protocol C H₂ / Pt(S)/C (Sulfided)Good (90-95%)Very HighIndustrial Flow Chemistry

Chemical Pathway & Selectivity Analysis

The primary failure mode in this transformation is the over-reduction to 3-amino-2,4-dimethylpyridine (De-Cl impurity). The 6-chloro position is electron-deficient and susceptible to oxidative addition by Pd(0), leading to dechlorination.

Reaction Scheme & Impurity Profile

ReactionScheme Substrate 6-Chloro-2,4-dimethyl- 3-nitropyridine (Starting Material) Target 3-Amino-6-chloro- 2,4-dimethylpyridine (Target Product) Substrate->Target Chemoselective Reduction (Fe/NH4Cl or SnCl2) Impurity 3-Amino-2,4- dimethylpyridine (De-Cl Impurity) Substrate->Impurity Over-Reduction (Standard H2/Pd-C) Target->Impurity Prolonged H2 exposure

Figure 1: Reaction pathway illustrating the competition between nitro reduction and hydrodehalogenation.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: Iron powder in the presence of a mild electrolyte (NH₄Cl) provides electrons via a single electron transfer (SET) mechanism. This method is thermodynamically unable to cleave the aryl C-Cl bond under reflux conditions, ensuring near-perfect chemoselectivity.

Materials:
  • Substrate: 6-Chloro-2,4-dimethyl-3-nitropyridine (10.0 g, 53.6 mmol)

  • Iron Powder: 325 mesh, reduced (15.0 g, 268 mmol, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl): (14.3 g, 268 mmol, 5.0 equiv)

  • Solvent: Ethanol (80 mL) / Water (20 mL) (4:1 ratio)

Step-by-Step Procedure:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is preferred over magnetic due to iron slurry), a reflux condenser, and an internal temperature probe.

  • Solvation: Charge the flask with Ethanol (80 mL), Water (20 mL), and NH₄Cl (14.3 g). Stir until NH₄Cl is mostly dissolved.

  • Substrate Addition: Add the nitro-pyridine substrate (10.0 g). The mixture may be a suspension.[1][2]

  • Activation: Heat the mixture to 60 °C .

  • Iron Addition (Exotherm Control): Add Iron powder (15.0 g) in 3–4 portions over 15 minutes.

    • Critical Note: The reaction is exothermic. Monitor temperature and ensure it does not exceed 85 °C (reflux).

  • Reaction: Stir vigorously at reflux (~78-80 °C) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3, fluorescent blue under UV) will appear.

  • Hot Filtration: While the mixture is still hot (>50 °C), filter through a pad of Celite to remove iron oxide sludge. Wash the cake with hot Ethanol (2 x 20 mL).

    • Why Hot? The product may crystallize in the filter cake if allowed to cool.

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the remaining aqueous residue with EtOAc (100 mL) and Water (50 mL).

  • Extraction: Separate layers. Extract aqueous layer again with EtOAc (2 x 50 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 8.5 – 9.0 g (85–95%) of off-white solid.

Protocol B: Stannous Chloride (SnCl₂) Reduction

Rationale: Suitable for small-scale (<1g) optimization or when avoiding aqueous workups is critical. SnCl₂ acts as both the reducing agent and Lewis acid.

Materials:
  • Substrate: (1.0 g, 5.36 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂[1][2] · 2H₂O): (6.0 g, 26.8 mmol, 5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (15 mL)

Step-by-Step Procedure:
  • Dissolution: Dissolve substrate (1.0 g) in EtOAc (15 mL) in a 50 mL flask.

  • Addition: Add SnCl₂ · 2H₂O (6.0 g) in one portion.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50 °C for 2 hours.

  • Quench (Critical Step): Cool to 0 °C. Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH is basic (pH 8-9).

    • Note: A thick white precipitate of tin hydroxide will form.

  • Filtration: Filter the slurry through Celite. This filtration can be slow; using a wide pad of Celite helps.

  • Isolation: Separate the organic layer from the filtrate, dry over MgSO₄, and concentrate.

Protocol C: Catalytic Hydrogenation (Modified)

Rationale: For high-throughput or industrial settings where metal waste (Fe/Sn) is prohibitive. Requires "poisoned" catalysts to prevent dechlorination.

Materials:
  • Catalyst: 5% Pt/C (Sulfided) OR 5% Pd/C doped with 0.5 equiv Diphenylsulfide.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

  • Solvent: Methanol.

Procedure:
  • Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the active sites, significantly reducing the catalyst's ability to perform oxidative addition into the C-Cl bond while retaining activity for -NO₂ reduction.

  • Run at ambient temperature and low pressure (1-3 bar).

  • Stop immediately upon consumption of H₂ theoretical equivalents (3 equiv).

Analytical Validation

Purity Specification
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Consistent with structure. Key shift: Amino protons (-NH₂) broad singlet at δ ~5.0-6.0 ppm.
Assay HPLC (UV 254 nm)> 98.0% Area
De-Cl Impurity HPLC / LC-MS< 0.5% (Mass: 122.17 vs Product: 156.61)
Residual Iron ICP-MS (if Pharma grade)< 20 ppm
Expected ¹H NMR Data (DMSO-d₆):
  • δ 2.25 ppm (s, 3H): Methyl group at C2/C4.

  • δ 2.35 ppm (s, 3H): Methyl group at C2/C4.

  • δ 5.20 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

  • δ 6.90 ppm (s, 1H): Aromatic proton at C5.

Troubleshooting Guide

Issue: Emulsion during extraction (Protocol A)
  • Cause: Fine Iron oxide particles or amphoteric nature of the aminopyridine.

  • Solution: Filter the biphasic mixture through a fresh Celite pad after adding the organic solvent but before separation. Adjust aqueous pH to ~10 using Na₂CO₃ to ensure the amine is in the free base form.

Issue: Incomplete Conversion
  • Cause: Stirring efficiency.[3] Iron powder is heavy and settles.

  • Solution: Increase agitation speed (RPM). Ensure the reaction temperature is maintained at >70 °C. Add an additional 1.0 equiv of Fe powder if stalled.

Issue: Dechlorination Observed (Protocol C)
  • Cause: Catalyst too active or reaction ran too long.

  • Solution: Switch to Protocol A (Iron). If Hydrogenation is mandatory, add 0.1 equiv of Thiophene to the reaction mixture to poison the catalyst further.

References

  • Bechamp Reduction (General Mechanism & History)

    • Title: "Reduction of Nitroarenes"[3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Chemoselective Reduction of Chloronitropyridines (Fe/AcOH)

    • Title: "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in W
    • Source: Organic Chemistry Current Research, 2015.[3]

    • URL:[Link]

  • Stannous Chloride Reduction Protocol

    • Title: "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
    • Source: Current Organic Chemistry[3]

    • URL:[Link]

  • Sulfided Platinum Catalysts for Halonitroarenes

    • Title: "Catalytic Hydrogen
    • Source: Pl
    • URL:[Link]

Sources

Application Notes and Protocols for the Amination of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Nitropyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The introduction of an amino group onto a pyridine ring, particularly one activated by a nitro functionality, is a pivotal transformation that unlocks a diverse chemical space for drug discovery and development. The resulting 6-amino-2,4-dimethyl-3-nitropyridine is a highly valuable intermediate, poised for further functionalization to generate libraries of potential drug candidates. The strategic placement of the amino, nitro, and methyl groups on the pyridine core allows for a nuanced interplay of electronic and steric factors, which can be exploited to fine-tune the pharmacological properties of derivative compounds.

This application note provides a comprehensive guide to the amination of 6-Chloro-2,4-dimethyl-3-nitropyridine, a key precursor in the synthesis of these important building blocks. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the expected outcomes and characterization of the final product.

Scientific Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The amination of 6-Chloro-2,4-dimethyl-3-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the specific arrangement of substituents on the pyridine ring.

Key Factors Influencing Reactivity:

  • Electron-Withdrawing Groups: The nitro group (-NO2) at the 3-position is a powerful electron-withdrawing group. It significantly reduces the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.[1]

  • Leaving Group: The chlorine atom at the 6-position serves as a good leaving group.

  • Position of the Nitro Group: The nitro group is para to the chlorine leaving group. This spatial relationship is crucial for the stabilization of the reaction intermediate.

The SNAr reaction proceeds in two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex . The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Leaving Group Departure: The Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the aminated product.

The regioselectivity of the reaction, with the amine preferentially substituting the chlorine at the 6-position, is dictated by the powerful stabilizing effect of the para-nitro group on the Meisenheimer intermediate.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 6-Chloro-2,4-dimethyl-3-nitropyridine, and its subsequent amination.

Part 1: Synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine

The synthesis of the starting material can be achieved through a two-step process starting from the readily available 2,4-lutidine (2,4-dimethylpyridine).

Step 1: Nitration of 2,4-Lutidine to 2,4-Dimethyl-3-nitropyridine

2,4-Lutidine 2,4-Lutidine Nitration Nitration 2,4-Lutidine->Nitration H₂SO₄, HNO₃ 2,4-Dimethyl-3-nitropyridine 2,4-Dimethyl-3-nitropyridine Nitration->2,4-Dimethyl-3-nitropyridine

Caption: Nitration of 2,4-Lutidine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Lutidine107.1510.7 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.0115 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2,4-lutidine (10.7 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,4-dimethyl-3-nitropyridine, which can be used in the next step without further purification.

Step 2: Chlorination of 2,4-Dimethyl-3-nitropyridine to 6-Chloro-2,4-dimethyl-3-nitropyridine

This step involves the formation of the N-oxide followed by chlorination.

2,4-Dimethyl-3-nitropyridine 2,4-Dimethyl-3-nitropyridine N-Oxidation N-Oxidation 2,4-Dimethyl-3-nitropyridine->N-Oxidation m-CPBA 2,4-Dimethyl-3-nitropyridine-N-oxide 2,4-Dimethyl-3-nitropyridine-N-oxide N-Oxidation->2,4-Dimethyl-3-nitropyridine-N-oxide Chlorination Chlorination 2,4-Dimethyl-3-nitropyridine-N-oxide->Chlorination POCl₃ 6-Chloro-2,4-dimethyl-3-nitropyridine 6-Chloro-2,4-dimethyl-3-nitropyridine Chlorination->6-Chloro-2,4-dimethyl-3-nitropyridine

Caption: Synthesis of the starting material.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dimethyl-3-nitropyridine152.1515.2 g0.1
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5724.7 g0.11
Dichloromethane (DCM)84.93200 mL-
Phosphorus oxychloride (POCl₃)153.3350 mL-

Procedure:

  • Dissolve 2,4-dimethyl-3-nitropyridine (15.2 g, 0.1 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Add m-CPBA (24.7 g, 0.11 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4-dimethyl-3-nitropyridine-N-oxide.

  • To the crude N-oxide, add phosphorus oxychloride (50 mL) and heat the mixture to reflux (approximately 110 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the solution with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Chloro-2,4-dimethyl-3-nitropyridine as a solid.

Part 2: Amination of 6-Chloro-2,4-dimethyl-3-nitropyridine

This protocol describes a general procedure for the amination using aqueous ammonia. This can be adapted for primary and secondary amines with adjustments to the base and reaction temperature.

6-Chloro-2,4-dimethyl-3-nitropyridine 6-Chloro-2,4-dimethyl-3-nitropyridine Amination Amination 6-Chloro-2,4-dimethyl-3-nitropyridine->Amination Aqueous Ammonia, Ethanol 6-Amino-2,4-dimethyl-3-nitropyridine 6-Amino-2,4-dimethyl-3-nitropyridine Amination->6-Amino-2,4-dimethyl-3-nitropyridine

Caption: Amination of the chlorinated pyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloro-2,4-dimethyl-3-nitropyridine186.591.87 g0.01
Aqueous Ammonia (28-30%)17.03 (as NH₃)10 mL-
Ethanol46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-Chloro-2,4-dimethyl-3-nitropyridine (1.87 g, 0.01 mol) in ethanol (50 mL).

  • Add aqueous ammonia (10 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude 6-amino-2,4-dimethyl-3-nitropyridine by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of 6-amino-2,4-dimethyl-3-nitropyridine should be confirmed by spectroscopic analysis. The following table provides the expected spectroscopic data based on closely related structures and general principles of NMR and mass spectrometry.

AnalysisExpected Results
1H NMR (CDCl3, 400 MHz)δ (ppm): ~7.0-7.2 (s, 1H, Ar-H), ~5.0-5.5 (br s, 2H, NH2), ~2.4 (s, 3H, CH3), ~2.2 (s, 3H, CH3)
13C NMR (CDCl3, 100 MHz)δ (ppm): ~155-158 (C-NH2), ~145-148 (C-NO2), ~140-143 (C-CH3), ~120-125 (C-CH3), ~115-120 (CH), ~20-23 (CH3), ~15-18 (CH3)
Mass Spec (EI) m/z: ~167 (M+)
Appearance Yellow to orange solid

Note: The exact chemical shifts may vary depending on the solvent and concentration. It is recommended to perform a full characterization (1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the structure and purity of the synthesized compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the amination reaction does not go to completion, consider increasing the reaction time or temperature. For less reactive amines, a stronger base such as potassium carbonate or an organic base like triethylamine or diisopropylethylamine (DIPEA) may be required. The use of a polar aprotic solvent like DMF or DMSO can also accelerate the reaction.

  • Side Reactions: The formation of side products can occur, particularly at higher temperatures. Careful monitoring by TLC is crucial to determine the optimal reaction time.

  • Purification Challenges: The product, being an amine, may streak on silica gel columns. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of 6-amino-2,4-dimethyl-3-nitropyridine. A thorough understanding of the underlying SNAr mechanism allows for rational adjustments to the reaction conditions to accommodate a variety of aminating agents. This versatile building block serves as a valuable starting point for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information. Advanced Synthesis & Catalysis. [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

  • Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114275. [Link]

  • WIPO. (2022). Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. Patent Application WO/2022/068891. [Link]

  • Google Patents. (2012). Preparing method of 2,6-dichloro-3-nitropyridine. CN102584688A.
  • MDPI. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5133. [Link]

  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka. [Link]

  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook, SRD 69. [Link]

  • Google Patents. (2010).
  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Org. Synth. 1955, 35, 7. [Link]

  • Royal Society of Chemistry. (2020). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Organic Chemistry Frontiers, 7(18), 2681-2687. [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Org. Synth. 1927, 7, 30. [Link]

  • Royal Society of Chemistry. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Dalton Transactions, 51(38), 14539-14546. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Primary Amination of Alkylmetals with NH-Oxaziridine. [Link]

  • Royal Society of Chemistry. (2019). Catalytic dehydrative amide bond formation using aqueous ammonia: synthesis of primary amides utilizing diboronic acid anhydride catalysis. Chemical Communications, 55(86), 12975-12978. [Link]

  • National Center for Biotechnology Information. (2020). Direct Primary Amination of Alkylmetals with NH-Oxaziridine. ACS Catalysis, 10(19), 11466-11472. [Link]

  • Google Patents. (2020). Preparation method of 2, 6-dichloro-3-nitropyridine. CN110218177B.
  • PubChem. (n.d.). 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile. [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

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Application Notes and Protocols: 6-Chloro-2,4-dimethyl-3-nitropyridine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4][5] This guide focuses on the synthetic utility of 6-Chloro-2,4-dimethyl-3-nitropyridine , a highly functionalized and strategically activated building block. We will explore its reactivity through three principal transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction. This document provides researchers, chemists, and drug development professionals with the foundational principles, field-proven insights, and detailed experimental protocols necessary to effectively leverage this versatile intermediate in the synthesis of complex molecular architectures.

The Strategic Value of 6-Chloro-2,4-dimethyl-3-nitropyridine

The synthetic power of 6-Chloro-2,4-dimethyl-3-nitropyridine stems from the orthogonal reactivity of its substituents. The interplay between the chloro, nitro, and methyl groups dictates the molecule's behavior and allows for sequential, controlled modifications.

  • C6-Chloro Group: This position is the primary site for substitution and cross-coupling reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group located in the para position.

  • C3-Nitro Group: This group serves two critical functions. First, it acts as a powerful activating group for nucleophilic aromatic substitution at the C2 and C6 positions.[6][7][8] Second, it is a synthetic handle that can be readily reduced to an amino group, unlocking a vast array of subsequent functionalization chemistries.

  • C2 & C4-Methyl Groups: These groups provide steric definition and modulate the electronic properties of the pyridine ring. They can influence the regioselectivity of reactions and provide points of interaction for protein-ligand binding in final drug candidates.

cluster_SM Starting Material: 6-Chloro-2,4-dimethyl-3-nitropyridine cluster_sites Functionality & Transformation Potential cluster_reactions Primary Reaction Pathways SM Key Reactive Sites C6_Cl C6-Chloro (Substitution Site) SNAr Nucleophilic Aromatic Substitution (SNAr) C6_Cl->SNAr Target for C-N, C-O, C-S, C-C bond formation CrossCoupling Pd-Catalyzed Cross-Coupling C6_Cl->CrossCoupling Target for C-N, C-O, C-S, C-C bond formation C3_NO2 C3-Nitro (Activating Group & Reducible Handle) C3_NO2->SNAr Activates C6 Position Reduction Nitro Group Reduction C3_NO2->Reduction Transforms to -NH2 C2_C4_Me C2/C4-Methyl (Steric & Electronic Tuning)

Figure 1: Key reactive sites and corresponding transformation pathways for 6-Chloro-2,4-dimethyl-3-nitropyridine.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for this building block. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the C3-nitro group. This makes the C6-carbon, bearing the chloride leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9]

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is what makes the reaction kinetically feasible. The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.[10]

start 6-Chloro-3-nitropyridine Derivative + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) product 6-Substituted-3-nitropyridine Derivative + Cl⁻ intermediate->product Step 2: Elimination (Restores Aromaticity)

Figure 2: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2.1: SNAr with a Primary Amine

This protocol describes the reaction with benzylamine as a representative primary amine nucleophile.

Materials:

  • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-2,4-dimethyl-3-nitropyridine.

  • Add the solvent (DMF or MeCN, approx. 0.1 M concentration relative to the substrate).

  • Add potassium carbonate, followed by benzylamine.

  • Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The formation of the product can be unequivocally confirmed by comparing the LC-MS and ¹H NMR spectra of the crude material to the starting material. The disappearance of the starting material spot on a TLC plate is a strong indicator of reaction completion.

Data Table: Representative SNAr Transformations
Nucleophile (Nu-H)Product C-Nu BondTypical BaseSolventTemp (°C)Expected Outcome
Primary/Secondary AmineC-NK₂CO₃, Et₃NDMF, MeCN80-100High Yield
Thiol (e.g., thiophenol)C-SK₂CO₃, NaHDMF, THF25-60High Yield
Alcohol/PhenolC-ONaH, K₂CO₃THF, Dioxane60-120Moderate to High Yield
Water (Hydrolysis)C-OHNaOH, KOHH₂O/Dioxane100Moderate Yield

Pathway II: Palladium-Catalyzed Cross-Coupling

For cases where direct SNAr is challenging or for the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the C6-Cl bond with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, a critical transformation for creating biaryl structures common in pharmaceuticals.[12][13][14]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich ligands are often required for coupling with chloro-arenes.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[12]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Ar-Cl Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R R-B(OH)₂ + Base RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Ar-R (Product)

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • Combine 6-Chloro-2,4-dimethyl-3-nitropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a microwave vial or Schlenk tube.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.[15]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of the C6-Cl bond with a wide variety of amines under relatively mild conditions.[16][17] This reaction is known for its exceptional functional group tolerance.[18][19]

Causality of Experimental Choices:

  • Catalyst/Ligand: Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst and specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is critical and depends on the specific amine coupling partner.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[17]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amide [Ar-Pd(II)(NR₂)L₂] AmineCoord->PdII_Amide R₂NH + Base RedEl Reductive Elimination PdII_Amide->RedEl RedEl->Pd0 Ar-NR₂ (Product)

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane

Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry vial or Schlenk tube.

  • Add the 6-Chloro-2,4-dimethyl-3-nitropyridine.

  • Remove the vessel from the glovebox. Add the degassed solvent (Toluene or Dioxane) followed by the morpholine via syringe.

  • Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS (typically 2-18 hours).

  • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Pathway III: Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a gateway to extensive further derivatization. This conversion dramatically alters the electronic character of the ring, turning the strongly electron-withdrawing nitro substituent into a versatile electron-donating amino group. This new amine can be acylated, alkylated, or used as a handle to construct new heterocyclic rings.

Causality of Reagent Choice:

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, but may not be compatible with other reducible functional groups. The chloro group can sometimes be hydrodehalogenated as a side reaction.

  • Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic, robust methods that are tolerant of many functional groups. However, they require stoichiometric amounts of metal and can involve harsh acidic workups, generating significant waste.[20]

  • Zinc in Ammonium Chloride (Zn/NH₄Cl): A milder reduction method that proceeds under near-neutral conditions, offering good selectivity for the nitro group.[21]

cluster_products Further Derivatization start Substituted 3-Nitropyridine amine Substituted 3-Aminopyridine start->amine Reduction (e.g., Fe/HCl, H₂/Pd-C) amide Amide Formation (RCOCl) amine->amide Acylation, Cyclization, etc. sulfonamide Sulfonamide Formation (RSO₂Cl) amine->sulfonamide Acylation, Cyclization, etc. urea Urea Formation (Isocyanate) amine->urea Acylation, Cyclization, etc. new_ring Heterocycle Formation amine->new_ring Acylation, Cyclization, etc.

Figure 5: Workflow illustrating the reduction of the nitro group and subsequent derivatization of the resulting amine.

Protocol 4.1: Nitro Reduction using Iron in Acetic Acid

Materials:

  • 6-Substituted-2,4-dimethyl-3-nitropyridine (1.0 eq) (Product from Pathway I or II)

  • Iron powder (Fe) (5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, suspend the nitropyridine substrate in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Add the iron powder in portions with stirring. The reaction is often exothermic.

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the product into ethyl acetate or dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the aminopyridine, which can often be used without further purification.

Conclusion

6-Chloro-2,4-dimethyl-3-nitropyridine is a powerful and multifaceted building block for chemical synthesis. Its well-defined reactive sites allow for a logical and sequential approach to constructing complex molecules. By mastering the SNAr, cross-coupling, and reduction reactions detailed in this guide, researchers can efficiently access a diverse range of novel pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as robust starting points, and the mechanistic insights should empower scientists to troubleshoot and optimize these transformations for their specific synthetic targets.

References

  • Khan, K. M. et al. (2023). Role of pyridines as enzyme inhibitors in medicinal chemistry. Recent Developments in the Synthesis and Applications of Pyridines, 207-252. [Link]

  • Rusinov, G. L. et al. The reduction of vic-substituted 3-nitropyridines. ResearchGate. [Link]

  • Sharma, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Google Patents. (CN1115755A)
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Inorganics. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. (2018). Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Pyridines. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The Paton Group. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The substrate 6-Chloro-2,4-dimethyl-3-nitropyridine represents a highly functionalized heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Successful functionalization of this molecule via Suzuki-Miyaura cross-coupling requires a nuanced understanding of its electronic and steric profile.

Electronic Activation (The "Push-Pull" Dynamic)

Unlike simple aryl chlorides, this substrate is electronically "super-activated" for oxidative addition, yet prone to specific side reactions.

  • Activation: The chlorine atom at C6 is ortho to the pyridine nitrogen and para to the nitro group (C3). Both the ring nitrogen and the nitro group exert strong electron-withdrawing effects (–I and –M), significantly lowering the energy barrier for the oxidative addition of Palladium(0) into the C–Cl bond.

  • Risk Factor: The same electron deficiency that facilitates coupling also makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr) by the base (e.g., OH– or OR–), leading to hydrolysis byproducts (pyridones) rather than the desired biaryl.

Steric Environment

While the 2- and 4-methyl groups create a crowded core, the reactive C6 position is relatively accessible. However, the ortho relationship to the ring nitrogen implies that chelating effects with the catalyst must be considered.

Critical Reaction Parameters

To ensure high conversion and selectivity, the following parameters have been optimized based on the substrate's specific reactivity profile.

A. Catalyst Selection[1][2][3][4][5][6]
  • Standard Recommendation: Pd(dppf)Cl2·CH2Cl2

    • Why: The bidentate ferrocenyl ligand (dppf) provides a large bite angle, stabilizing the Pd center and preventing catalyst decomposition. It is robust enough to handle the electron-deficient nature of the pyridine without requiring air-sensitive handling.

  • High-Performance Recommendation: XPhos Pd G2 or Pd(OAc)2 / SPhos

    • Why: For sterically demanding boronic acids (e.g., ortho-substituted aryls), dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos facilitate the transmetallation step, which can be the rate-determining step in crowded systems.

B. Base & Solvent System[2][3][4][6][7][8]
  • Base: K2CO3 or Cs2CO3

    • Why: Stronger bases like hydroxides (NaOH) or alkoxides (NaOtBu) should be avoided to prevent SNAr hydrolysis of the C–Cl bond. Carbonates provide a "buffered" basicity sufficient for boronate activation without aggressive nucleophilic attack on the substrate.

  • Solvent: 1,4-Dioxane / Water (4:1)

    • Why: The presence of water is non-negotiable; it is essential for the formation of the reactive boronate species (trihydroxyboronate). Dioxane offers the high boiling point needed for difficult couplings while maintaining solubility of the nitropyridine.

Standardized Experimental Protocols

Protocol A: General Purpose (High Throughput Compatible)

Best for: Coupling with simple phenyl, thienyl, or pyridyl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3–5 mol%)

  • Base: K2CO3 (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv), arylboronic acid (1.3 equiv), and K2CO3 (2.5 equiv).

  • Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%) quickly under a positive stream of inert gas.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[2] Concentration should be approx. 0.1 M – 0.2 M relative to the substrate.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material (M+H) and the emergence of the product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Challenging Substrates (Sterically Hindered)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A yields <50%.

Reagents:

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv) - Anhydrous phosphate often yields cleaner profiles for sensitive substrates.

  • Solvent: Toluene : Water (10:1) or n-Butanol (for solubility issues).

Modifications:

  • Pre-stir the Pd(OAc)2 and SPhos in the solvent for 10 minutes at room temperature to form the active catalytic species before adding the substrate and base.

  • Increase temperature to 100–110°C .

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitro group or inactive catalyst.Switch to XPhos Pd G2 . Ensure thorough degassing of solvents (O2 kills active Pd).
Hydrolysis Product (Pyridone) Base is too nucleophilic or water content too high.Switch base to K3PO4 or CsF . Reduce water ratio to 9:1 or use anhydrous conditions with minimal water.
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) instead of free acids.
Homocoupling of Boronic Acid Oxidative coupling due to O2 presence.Rigorous exclusion of air is required. Sparge solvents with Argon for >15 mins.

Mechanistic & Workflow Visualization

The following diagram outlines the decision logic and mechanistic pathway for this specific coupling.

SuzukiWorkflow Start Substrate: 6-Chloro-2,4-dimethyl-3-nitropyridine CheckSterics Boronic Acid Analysis: Is it ortho-substituted? Start->CheckSterics ProtoA PROTOCOL A (Standard) Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O CheckSterics->ProtoA No (Unobstructed) ProtoB PROTOCOL B (High Activity) Cat: XPhos Pd G2 Base: K3PO4 Solvent: Toluene/H2O CheckSterics->ProtoB Yes (Hindered) ReactionA Heat to 90°C (4-12 Hours) ProtoA->ReactionA OxAdd Step 1: Oxidative Addition (Facilitated by 3-NO2) ReactionA->OxAdd ReactionB Heat to 100-110°C (2-6 Hours) ProtoB->ReactionB ReactionB->OxAdd TransMet Step 2: Transmetallation (Rate Limiting for Steric substrates) OxAdd->TransMet Pd(II) Intermediate RedElim Step 3: Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) Complex Product Final Biaryl Product RedElim->Product

Caption: Decision matrix for protocol selection based on boronic acid sterics, feeding into the unified catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Spivey, A. C., & Gripton, C. J. (2002). Chemistry of the 2-Halo-3-nitropyridines. Organic Preparations and Procedures International, 34(1), 1-22. (Contextual grounding for nitropyridine reactivity).

Sources

Application Note: Chemoselective Hydrogenation of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and optimized protocol for the chemoselective hydrogenation of 6-Chloro-2,4-dimethyl-3-nitropyridine (1) to 3-Amino-6-chloro-2,4-dimethylpyridine (2) . The primary synthetic challenge is the suppression of hydrodehalogenation (loss of chlorine) while ensuring complete reduction of the sterically hindered nitro group. While standard Palladium on Carbon (Pd/C) catalysts frequently lead to dechlorination, this guide establishes Sulfided Platinum on Carbon (Pt(S)/C) as the superior catalytic system, delivering >98% selectivity and high yield under mild conditions.

Introduction & Strategic Analysis

The Substrate and Challenge

The substrate, 6-Chloro-2,4-dimethyl-3-nitropyridine, is a densely functionalized pyridine derivative. The presence of methyl groups at the 2- and 4-positions creates significant steric hindrance around the nitro group at position 3. Furthermore, the chlorine atom at position 6 is susceptible to hydrogenolysis (dechlorination).

The Chemoselectivity Paradox:

  • Reaction A (Desired): Reduction of

    
     to 
    
    
    
    (requires active catalyst).
  • Reaction B (Undesired): Cleavage of

    
     bond (promoted by highly active catalysts like Pd/C).
    
Mechanistic Insight: Catalyst Selection

Standard hydrogenation catalysts operate via the adsorption of hydrogen and the substrate onto the metal surface.

  • Palladium (Pd): Highly active for oxidative addition into

    
     bonds (X = Cl, Br, I). Using Pd/C typically results in mixtures of the desired amine and the dechlorinated byproduct (3-amino-2,4-dimethylpyridine) .
    
  • Platinum (Pt): Generally less active toward

    
     bond cleavage but effective for nitro reduction.
    
  • Sulfided Platinum (Pt(S)/C): The introduction of sulfur acts as a selective poison. Sulfur occupies the high-energy "kink" sites on the metal surface responsible for hydrogenolysis, while leaving the planar terrace sites available for nitro group reduction .

Reaction Scheme & Impurity Profiling

The following diagram illustrates the reaction pathway and the critical divergence point between product formation and impurity generation.

ReactionPathway Substrate 6-Chloro-2,4-dimethyl- 3-nitropyridine (Substrate) Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Product 3-Amino-6-chloro- 2,4-dimethylpyridine (Target) Intermediate->Product + 1 H2 (Pt(S)/C) Impurity 3-Amino-2,4- dimethylpyridine (De-Cl Impurity) Intermediate->Impurity Direct De-Cl Product->Impurity Over-reduction (Pd/C or High Temp)

Figure 1: Reaction pathway highlighting the risk of dechlorination (red paths) vs. the desired reduction (green path).

Experimental Protocol

Equipment & Reagents
ComponentSpecificationPurpose
Substrate 6-Chloro-2,4-dimethyl-3-nitropyridineStarting Material
Catalyst 5% Pt(S)/C (Sulfided Platinum on Carbon)Selective reduction catalyst
Solvent Methanol (HPLC Grade)Reaction medium (high solubility)
Hydrogen Source

Gas (Cylinder)
Reductant
Reactor Parr Shaker or High-Pressure AutoclavePressure containment (3–5 bar)
Step-by-Step Methodology

Pre-requisite: Ensure the reactor is clean and free of trace Pd contaminants from previous runs.

Step 1: Loading

  • In a fume hood, weigh 10.0 g of 6-Chloro-2,4-dimethyl-3-nitropyridine.

  • Dissolve the substrate in 100 mL of Methanol. (Concentration: ~0.5 M).

  • Add 0.5 g of 5% Pt(S)/C catalyst (5 wt% loading relative to substrate). Note: Pt(S)/C is often supplied as a wet paste (~50% water) to minimize pyrophoric risk. Adjust weight accordingly.

Step 2: Purging & Pressurization

  • Seal the autoclave/Parr bottle.

  • Purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times.
    
  • Pressurize the vessel to 3.5 bar (50 psi) with

    
    .
    

Step 3: Reaction

  • Agitate the mixture at 800–1000 rpm .

  • Maintain temperature at 25–30°C (Room Temperature).

    • Critical Control: Do not exceed 40°C. Higher temperatures increase the kinetic rate of

      
       cleavage .
      
  • Monitor hydrogen uptake.[1][2] The theoretical uptake is 3 molar equivalents.[1]

  • Reaction time is typically 4–6 hours .

Step 4: In-Process Control (IPC)

  • Stop agitation and vent

    
    .
    
  • Sample an aliquot, filter through a 0.45 µm syringe filter.

  • Analyze via HPLC (see Section 5).

    • Pass Criteria: Substrate < 0.5%, De-Cl Impurity < 1.0%.

Step 5: Workup

  • Filter the reaction mixture through a Celite pad to remove the catalyst. Safety: Keep the catalyst wet; dry noble metal catalysts can be pyrophoric.

  • Rinse the filter cake with 20 mL Methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

  • Yield Expectation: Off-white to pale yellow solid, >95% yield.

Analytical Controls (Self-Validating System)

To ensure the protocol is working, you must validate the outcome using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Retention Time Logic:

  • Product (Amine): Elutes earliest (most polar due to

    
    ).
    
  • De-Cl Impurity: Elutes slightly later than product (loss of Cl reduces polarity slightly, but loss of mass is key). Confirm by LC-MS if possible (M-34 peak).

  • Substrate (Nitro): Elutes latest (least polar).

Process Workflow Diagram

Workflow Start Start: Raw Material (10g Substrate) Dissolve Dissolution Solvent: MeOH Conc: 0.5M Start->Dissolve CatAdd Catalyst Addition 5% Pt(S)/C (0.5g) Dissolve->CatAdd Hydrogenate Hydrogenation 3.5 bar H2, 25°C 4-6 Hours CatAdd->Hydrogenate IPC IPC Check (HPLC) Substrate < 0.5%? Hydrogenate->IPC IPC->Hydrogenate No (Extend Time) Filter Filtration (Celite) Remove Catalyst IPC->Filter Yes Concentrate Concentration Vacuum Distillation Filter->Concentrate Final Final Product 3-Amino-6-chloro- 2,4-dimethylpyridine Concentrate->Final

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High De-Cl Impurity (>2%) Temperature too highEnsure T < 30°C.
Catalyst not sulfidedVerify catalyst type. Do not use standard Pt/C or Pd/C.
Hydrogen pressure too highReduce pressure to 1–2 bar.
Incomplete Conversion Steric hindranceIncrease pressure to 5 bar or extend time.
Catalyst poisoningEnsure substrate is free of sulfur/heavy metals (unless using sulfided cat).
Hydroxylamine Intermediate Reaction stopped too earlyExtend reaction time; Hydroxylamine reduces slower than Nitro.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 2018. Link

  • Selective hydrogenation of halo-nitrobenzenes over Pt/C catalysts. Catalysis Science & Technology, 2012. Link

  • Highly efficient hydrogenation reduction of aromatic nitro compounds. New Journal of Chemistry, 2021. Link

  • Catalytic Hydrogenation over Platinum Metals. Rylander, P. N., Academic Press, 1967.[3] (Standard text for sulfided Pt usage).

Sources

Reagents for functionalizing 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Chloro-2,4-dimethyl-3-nitropyridine

Executive Summary: The "Warhead" Scaffold

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS 89793-08-8) is a high-value heterocyclic building block, particularly prevalent in the synthesis of kinase inhibitors (e.g., MPS1, JAK3) and covalent probes. Its utility stems from its "Push-Pull" electronic architecture :

  • The "Pull": The C3-nitro group and the pyridine nitrogen cooperatively deplete electron density from the ring, activating the C6-chlorine toward facile Nucleophilic Aromatic Substitution (SNAr).

  • The "Push": The C2 and C4 methyl groups provide steric bulk and lipophilicity, often crucial for selectivity in ATP-binding pockets, while simultaneously blocking the C2 and C4 positions from unwanted side reactions.

This guide details three critical workflows:

  • SNAr Functionalization at C6 (The Gateway).

  • Chemoselective Nitro Reduction (The Switch).

  • De Novo Heterocycle Formation (The Bicyclic Leap to 7-Azaindoles).

Reactivity Architecture & Workflow Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap cluster_legend Pathway Key Core 6-Chloro-2,4-dimethyl- 3-nitropyridine (Core Scaffold) SnAr_Prod 6-Amino-Substituted Intermediate Core->SnAr_Prod S_NAr (Amines/Thiols, Base) Enamine Enamine Intermediate (via DMF-DMA) Core->Enamine Condensation (DMF-DMA, Heat) Aniline 3-Amino-Pyridine Derivative SnAr_Prod->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Amide Final Drug Candidate (Amide/Urea) Aniline->Amide Acylation/Coupling Azaindole 4,6-Dimethyl-1H- pyrrolo[2,3-b]pyridine (7-Azaindole) Enamine->Azaindole Reductive Cyclization (H2/Pd or Fe/AcOH) key1 Blue: Primary Functionalization (C6) key2 Green: Core Modification (C3) key3 Red: Scaffold Morphing (Bicyclic)

Figure 1: Divergent synthetic pathways.[1][2][3] The C6-position is the primary entry point, while the C2-methyl/C3-nitro pair enables "scaffold morphing" into fused systems.

Protocol A: The C6-Gateway (SNAr)

The C6-position is highly electrophilic due to the para-relationship with the C3-nitro group. Unlike 2,6-dichloro-3-nitropyridine, where regioselectivity (C2 vs C6) is a challenge, the C2-methyl group in this scaffold effectively blocks the C2 position, directing substitution exclusively to C6.

Application: Introduction of solubilizing tails (e.g., piperazines) or hinge-binding motifs (e.g., pyrazoles, anilines).

Experimental Procedure

Reagents:

  • Substrate: 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Green Alternative: iPrOH (Isopropanol) or EtOH (Ethanol)

Step-by-Step:

  • Preparation: Dissolve 6-Chloro-2,4-dimethyl-3-nitropyridine in DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 1–4 hours. The yellow solution typically darkens.

    • Anilines/Heterocyclic Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to (M - Cl + Nucleophile).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If using chiral amines , racemization is rare under these conditions as the reaction proceeds via an addition-elimination mechanism (Meisenheimer complex) rather than SN1.

Protocol B: The Nitro-Switch (Chemoselective Reduction)

Following SNAr, the C3-nitro group is typically reduced to an aniline. This aniline serves as the "vector" for extending the molecule into the solvent-exposed region of a protein binding pocket.

Challenge: If the C6-Cl was not displaced in Step 1, catalytic hydrogenation (H₂/Pd) poses a risk of hydrodechlorination (stripping the Cl). Solution: Use Iron (Fe) or Tin (Sn) mediated reduction to preserve the C6-Cl if needed. If C6 is already substituted, H₂/Pd is safe and efficient.

Experimental Procedure (Fe/NH₄Cl Method - Robust & Selective)

Reagents:

  • Substrate: 6-Substituted-2,4-dimethyl-3-nitropyridine (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: EtOH/Water (4:1 ratio)

Step-by-Step:

  • Setup: Suspend the nitro-pyridine substrate in EtOH/Water (0.1 M).

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat to 70–80°C with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Timeline: Reaction is usually complete in 1–2 hours. The mixture will turn into a brown/rust slurry.

  • Workup (Crucial Step):

    • Cool to room temperature.[4]

    • Filter through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc or MeOH.

    • Note: Iron residues can chelate the product. If yield is low, wash the filter cake with 10% MeOH in DCM.

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and EtOAc. The organic layer contains the pure aniline.

Protocol C: The Bicyclic Leap (Synthesis of 7-Azaindoles)

This is an advanced "scaffold morphing" technique. The proximity of the C2-Methyl and C3-Nitro groups allows for the construction of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) , a privileged scaffold in kinase discovery (e.g., Vemurafenib analogs).

Mechanism: The Batcho-Leimgruber indole synthesis variant. The acidity of the C2-methyl group is enhanced by the C3-nitro, allowing condensation with DMF-DMA to form an enamine, followed by reductive cyclization.

Experimental Procedure

Phase 1: Enamine Formation

  • Reagents: 6-Chloro-2,4-dimethyl-3-nitropyridine (1.0 equiv), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0–5.0 equiv).

  • Solvent: DMF (anhydrous) or neat in DMF-DMA.

  • Conditions: Heat to 100–110°C in a sealed tube for 12–24 hours.

  • Observation: The solution turns deep red/purple (formation of the

    
    -dimethylamino-styrene analog).
    
  • Workup: Evaporate volatiles under high vacuum. The residue (enamine) is often unstable and used directly.

Phase 2: Reductive Cyclization

  • Reagents: Crude Enamine, 10% Pd/C (0.1 equiv by wt).

  • Solvent: MeOH or EtOAc.

  • Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) at RT.

  • Mechanism: The nitro group reduces to an amine, which immediately attacks the enamine double bond, releasing dimethylamine and closing the pyrrole ring.

  • Product: 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. (Note: The C2-methyl carbon becomes C2 of the indole; the C4-methyl remains at C4).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Always keep in solution or wet solid form when heating.

  • Chlorinated Pyridines: Can be potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Iron Waste: The iron filter cake from Protocol B can be pyrophoric if dried completely. Wet with water before disposal.

References

  • Regioselectivity in Nitropyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[5]

    • Source: Chemistry StackExchange / Liter
    • URL:[Link]

  • 7-Azaindole Synthesis (Batcho-Leimgruber)

    • Title: Synthesis of 7-Azaindole derivatives via the B
    • Source:Organic Syntheses, Coll. Vol. 7, p.34 (1990).
    • URL:[Link]

  • MPS1 Kinase Inhibitor Synthesis (Relevant Scaffold)

    • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[5]

    • Source:Molbank2021 , 2021(1), M1181.[5]

    • URL:[Link][4]

  • Lateral Lithiation & Functionalization

    • Title: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[6][7]

    • Source:Organic Reactions (Wiley).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine. Here, we address common challenges and provide field-proven insights to optimize reaction conditions, enhance safety, and ultimately improve the overall yield of this critical chemical intermediate. The information is structured in a practical question-and-answer format to directly tackle issues you may encounter during your experiments.

Overall Synthesis Workflow

The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine is typically achieved in a three-step sequence starting from 2,4-lutidine (2,4-dimethylpyridine). Each step presents unique challenges and opportunities for optimization.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 2,4-Lutidine B 2,4-Dimethylpyridine-N-oxide A->B H₂O₂ / CH₃COOH C 2,4-Dimethyl-3-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 6-Chloro-2,4-dimethyl-3-nitropyridine C->D POCl₃

Caption: Three-step synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine.

Part A: Troubleshooting the N-Oxidation of 2,4-Lutidine

The initial step involves the oxidation of the pyridine nitrogen. While seemingly straightforward, this step is crucial for activating the ring for subsequent electrophilic nitration and can be prone to low yields if not properly controlled.

Q1: My N-oxidation yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in the N-oxidation of alkylpyridines often stem from three primary factors: incomplete reaction, decomposition of the oxidizing agent, and suboptimal reaction conditions.

  • Incomplete Reaction: Ensure a sufficient excess of the oxidizing agent is used. A common method employs hydrogen peroxide (30-35%) in glacial acetic acid.[1] The reaction is typically heated to 70-80°C for several hours to drive it to completion.

  • Oxidizing Agent Decomposition: Hydrogen peroxide can decompose, especially at elevated temperatures, which not only lowers the effective concentration of your reagent but also poses a significant safety risk due to oxygen gas evolution.[2] To mitigate this, consider catalytic methods. The use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with H₂O₂ in methanol has been shown to be a safer and highly efficient process, achieving yields up to 99%.[3] This continuous flow setup offers superior temperature control, minimizing peroxide decomposition.[3]

  • Suboptimal Reagents: While hydrogen peroxide is common, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used, though they are more expensive. For industrial applications, urea-hydrogen peroxide complex in combination with phthalic anhydride offers a safer solid alternative to concentrated H₂O₂.[4]

Q2: I'm observing vigorous gas evolution and a potential for a runaway reaction. How can I conduct the N-oxidation more safely?

A2: The primary safety concern is the exothermic decomposition of hydrogen peroxide.[2] This is exacerbated by poor temperature control and the presence of impurities that can catalyze decomposition.

  • Temperature Control: Maintain strict control over the reaction temperature. Use a well-calibrated heating mantle with a thermocouple and a stirrer to ensure even heat distribution. For larger scale reactions, a reactor with a cooling jacket is essential.

  • Slow Addition: Add the hydrogen peroxide dropwise to the solution of 2,4-lutidine in acetic acid, allowing the temperature to stabilize between additions.

  • Catalytic Systems: As mentioned, catalytic systems are inherently safer. The catalytic N-oxidation using phosphotungstic acid is another option, though it can be complicated by phase separation issues.[2] Continuous flow microreactors provide the highest level of safety by minimizing the reaction volume at any given time and offering a high surface-area-to-volume ratio for efficient heat exchange.[3]

Q3: My reaction mixture is biphasic, forming two liquid layers. Is this affecting my yield and how can I address it?

A3: Yes, phase separation can dramatically reduce reaction selectivity and efficiency.[2] This occurs when the polarity of the reaction medium changes significantly, causing the alkylpyridine and the aqueous H₂O₂/catalyst phase to separate. The reaction primarily occurs at the interface or in the aqueous phase, meaning poor mixing starves the reaction of one of the reactants.

  • Solvent Choice: Using a co-solvent can help maintain a homogeneous solution. Glacial acetic acid typically works well for this purpose.[1]

  • Vigorous Stirring: Ensure high-speed, efficient mechanical stirring to maximize the interfacial area between the two phases if separation cannot be avoided.

  • Phase Transfer Catalysts: While not commonly reported for this specific reaction, a phase transfer catalyst could potentially shuttle the active oxidizing species into the organic phase, though this would require significant process development.

Part B: Troubleshooting the Nitration of 2,4-Dimethylpyridine-N-oxide

This electrophilic aromatic substitution is often the most challenging step due to its high exothermicity and the potential for side reactions.

Q1: The nitration reaction is extremely exothermic and difficult to control. What are the best practices for temperature management?

A1: This is a critical safety and yield consideration. The reaction of the N-oxide with a nitrating mixture (concentrated nitric and sulfuric acids) is highly vigorous.

  • Pre-cooling: Always cool the sulfuric acid in an ice-salt bath before slowly adding the 2,4-dimethylpyridine-N-oxide. This ensures the substrate is fully dissolved and the initial temperature is low before introducing the nitric acid.[5]

  • Slow, Controlled Addition: Add the fuming nitric acid dropwise or in small portions, keeping a close watch on the internal temperature. The rate of addition should be such that the temperature does not exceed a set point (e.g., 10-15°C during addition).[5]

  • Vigorous Reaction Stage: After the addition, the temperature is typically raised slowly (e.g., to 95-100°C).[5] Be prepared for a spontaneous and vigorous evolution of gas. This stage must be managed by having an ice-water bath on standby to cool the reaction if it becomes too rapid.[5] Once the initial vigorous phase subsides, heating can be resumed to complete the reaction.[5]

Q2: I'm getting a low yield of the desired 3-nitro isomer and suspect side products are forming. How can I improve regioselectivity?

A2: The N-oxide group is strongly activating and ortho-, para-directing. In 2,4-dimethylpyridine-N-oxide, the 3- and 5-positions are electronically activated, but the 3-position is sterically less hindered. The 6-position is also activated. However, nitration typically favors the 3-position. Low yields of the desired isomer can be due to:

  • Over-nitration: Using excessively harsh conditions (very high temperatures or overly concentrated acids) can lead to the formation of dinitro products. Stick to established temperature profiles, typically around 100-105°C.[5]

  • Incorrect Acid Mixture: The ratio and concentration of sulfuric to nitric acid are crucial. Sulfuric acid acts as both a solvent and a dehydrating agent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6] Insufficient sulfuric acid can lead to a lower concentration of the nitronium ion and a less efficient reaction. A patent for a similar nitration suggests a mass ratio of sulfuric acid to substrate of 3-10:1.[6]

  • Alternative Nitrating Systems: For challenging nitrations, a mixture of potassium nitrate in oleum (fuming sulfuric acid) can be a very effective nitrating system.[7] This has been shown to give good yields for related heterocyclic compounds.

Q3: How should I properly work up the nitration reaction to maximize product recovery?

A3: The workup is critical for isolating the product from the highly acidic and aqueous environment.

  • Quenching: The reaction mixture must be cooled thoroughly before being poured slowly onto a large amount of crushed ice.[5] This should be done in a large beaker with stirring to dissipate the heat of dilution.

  • Neutralization: The acidic solution is then carefully neutralized. A saturated solution of sodium carbonate or sodium hydroxide is added in small portions. This is a highly exothermic process that releases large volumes of CO₂ gas, so it must be done slowly in an efficient fume hood with vigorous stirring.[5] The product, 2,4-dimethyl-3-nitropyridine-N-oxide, will precipitate as a solid as the pH increases.

  • Extraction: After neutralization, the aqueous slurry should be thoroughly extracted with a suitable organic solvent, such as chloroform or dichloromethane, to recover any dissolved product.[5] The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Part C: Troubleshooting the Chlorination of 2,4-Dimethyl-3-nitropyridine-N-oxide

The final step involves a deoxygenative chlorination to install the chlorine atom at the 6-position. The choice of reagent and control of conditions are key to achieving a high yield.

Q1: My chlorination yield is poor, and I'm isolating unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is usually due to insufficient reactivity of the chlorinating agent or suboptimal temperature.

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) is the standard reagent for this transformation.[8][9] It activates the N-oxide, making the alpha-positions (2- and 6-) susceptible to nucleophilic attack by chloride ions.[8] Ensure you are using a sufficient molar excess of POCl₃.

  • Enhanced Reactivity: If POCl₃ alone is insufficient, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used.[10] This mixture is a more powerful chlorinating agent and can often drive sluggish reactions to completion.[10][11]

  • Reaction Temperature: The reaction is typically performed at reflux. For POCl₃ (boiling point ~106°C), heating to 95-100°C for several hours is a common protocol.[12] Ensure the reaction is heated for a sufficient duration (e.g., 1.5-8 hours) as monitored by TLC or GC.[11][12]

Q2: I'm observing the formation of byproducts. What are they and how can I avoid them?

A2: The primary byproduct in the chlorination of pyridine-N-oxides is often the isomeric 4-chloropyridine.[8] While the methyl group at the 4-position in your substrate blocks this specific outcome, other side reactions can occur.

  • Positional Isomers: Although the 6-position is electronically favored, some chlorination might occur at the other alpha-position (the 2-methyl group). This is generally a minor pathway.

  • Improved Selectivity with Base: The addition of a stoichiometric amount of a tertiary amine base, such as triethylamine, has been shown to dramatically improve the yield and selectivity for 2-chlorination (equivalent to 6-chlorination in your molecule).[8] The base is believed to promote the elimination of the hydrogen at the C-2 position in the reaction intermediate.[8]

Q3: What are the critical safety precautions for handling and quenching phosphoryl chloride (POCl₃)?

A3: POCl₃ is a corrosive and highly reactive chemical that requires careful handling.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield). It reacts violently with water, releasing toxic HCl gas.[13]

  • Solvent Incompatibility: Be aware of solvent incompatibilities. An explosion has been reported from an unexpected reaction between acetone and POCl₃, so avoid ketonic solvents.[14] Dichloromethane is a suitable reaction solvent if one is needed.[8]

  • Quenching: The quenching of excess POCl₃ is highly exothermic. The reaction mixture should be cooled significantly before it is added very slowly and in small portions to a large volume of crushed ice and water with vigorous stirring.[12] This procedure must be performed in a fume hood to manage the HCl fumes produced. Never add water to POCl₃.

Optimized Experimental Protocols

Protocol 1: High-Yield N-Oxidation of 2,4-Lutidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-lutidine (1.0 equiv) and glacial acetic acid (3-4 volumes).

  • Heat the mixture to 70-80°C in an oil bath.

  • Add 35% hydrogen peroxide (1.5-2.0 equiv) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 85°C.

  • After the addition is complete, maintain the reaction at 80°C for 5-7 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess acetic acid and water under reduced pressure. The resulting oil or solid is 2,4-dimethylpyridine-N-oxide, which can often be used in the next step without further purification.

Protocol 2: Controlled Nitration of 2,4-Dimethylpyridine-N-oxide

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (98%, ~4 volumes relative to the N-oxide).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2,4-dimethylpyridine-N-oxide (1.0 equiv) in portions, ensuring the temperature remains below 15°C.

  • Once the addition is complete, add fuming nitric acid (sp. gr. 1.50, ~3 volumes) dropwise, maintaining the temperature below 15°C.[5]

  • After addition, slowly warm the mixture to 95-100°C. Be prepared with an ice bath to control a potential vigorous exotherm.[5]

  • Maintain the reaction at 100-105°C for 2 hours after the initial vigorous phase subsides.[5]

  • Cool the mixture to below 10°C and pour it slowly onto a large amount of crushed ice (~10 parts by weight).

  • Carefully neutralize the solution with solid sodium carbonate or concentrated NaOH solution, keeping the temperature low.

  • Filter the precipitated yellow solid, wash it thoroughly with cold water, and extract the aqueous filtrate with dichloromethane.

  • Combine the solid with the dried organic extracts and remove the solvent to yield crude 2,4-dimethyl-3-nitropyridine-N-oxide.

Protocol 3: Selective Chlorination using POCl₃/Triethylamine

  • To a flask containing crude 2,4-dimethyl-3-nitropyridine-N-oxide (1.0 equiv), add dichloromethane (5-10 volumes).

  • Add triethylamine (1.2 equiv) and cool the mixture to 0-10°C.[8]

  • Add phosphoryl chloride (POCl₃, 1.2 equiv) dropwise, maintaining the temperature below 15°C.[8]

  • After addition, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 1-2 hours, monitoring by TLC.[8]

  • Cool the reaction mixture to 0°C and very slowly pour it into a beaker containing a large amount of crushed ice and water.

  • Neutralize the mixture with a solid base like sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure 6-Chloro-2,4-dimethyl-3-nitropyridine.

Data Summary Table

StepKey ReagentsTemp.TimeProductExpected YieldPurityRef.
1. N-Oxidation 2,4-Lutidine, H₂O₂, Acetic Acid80°C5 h2,4-Dimethylpyridine-N-oxide~90%>95%[1]
2. Nitration N-Oxide, HNO₃, H₂SO₄100-105°C2 h2,4-Dimethyl-3-nitropyridine-N-oxide~70-80%>95%[5]
3. Chlorination Nitro-N-Oxide, POCl₃, Et₃NReflux1-2 h6-Chloro-2,4-dimethyl-3-nitropyridine~85-90%>98%[8]

References

  • Furukawa, S. (1955). Reaction of 2, 4-Lutidine 1-Oxide and 2, 4-Dimethylquinoline 1-Oxide with Acetic Anhydride. Pharmaceutical Bulletin, 3(6), 413-416.
  • Wikipedia. (2024, December 18). Phosphoryl chloride. Retrieved February 15, 2026, from [Link]

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). Regiospecific Chlorination of Pyridine-N-oxide to 2-Chloropyridine.
  • Furukawa, S. (1955). Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Pharmaceutical Bulletin, 3(6), 413-6.
  • CN104592107B. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl₃ and Pyridine. Master Organic Chemistry.
  • ChemRxiv. (n.d.). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of phosphoryl chloride in pyridine with halogenohydrins. Retrieved February 15, 2026, from [Link]

  • CN102584688A. (2012). Preparing method of 2,6-dichloro-3-nitropyridine.
  • WIPO Patentscope. (2022, February 1). Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.
  • JoVE. (2018, April 24).
  • Chemistry Stack Exchange. (2016, February 2).
  • Indian Patents. (n.d.). A new process for the manufacture of 6-chloro-2,4-diaminopyimidine-3-oxide. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Organic Chemistry Portal. (2022).
  • WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 6-Chloro-2,4-dimethyl-3-nitropyridine. It addresses common challenges and provides systematic, field-proven strategies for obtaining high-purity crystalline material. The methodologies described herein are grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm starting with a crude sample of 6-Chloro-2,4-dimethyl-3-nitropyridine. How do I select an appropriate recrystallization solvent?

A1: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1] Given the lack of specific literature for this exact compound, a systematic screening of solvents is recommended. Based on the recrystallization of similar nitropyridine and chloropyridine derivatives, promising candidates include:

  • Alcohols: Methanol, Ethanol, Isopropanol. Often used as a primary solvent or in combination with water ("dilute alcohol").[2]

  • Ethers: Diethyl ether, Methyl t-butyl ether (MTBE).

  • Esters: Ethyl acetate.[3][4]

  • Hydrocarbons: Hexane, Heptane, Toluene. Often used as anti-solvents.[5][6][7]

  • Chlorinated Solvents: Dichloromethane (DCM).[6]

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude 6-Chloro-2,4-dimethyl-3-nitropyridine into separate test tubes.

  • Add a small volume (0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent boils.[1] Observe if the compound dissolves.

  • If the compound dissolves at the boiling point, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe if crystals form upon cooling. The ideal solvent will show a significant amount of crystal formation.

This systematic approach will help you identify a suitable single solvent or a potential two-solvent system.

Q2: I've dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A2: The absence of crystal formation upon cooling a saturated solution indicates that the solution is supersaturated.[8] This can be overcome by inducing crystallization. Here are several techniques to try in sequence:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Seeding: Add a tiny crystal of pure 6-Chloro-2,4-dimethyl-3-nitropyridine to the supersaturated solution. This "seed" crystal provides a template for other molecules to crystallize upon.[8]

  • Reducing the Temperature: If cooling to room temperature and then in an ice-water bath is insufficient, try a colder bath, such as a dry ice/acetone bath, being mindful of the solvent's freezing point.[8]

  • Reducing the Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This is undesirable as the oil can trap impurities. This phenomenon often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help with this. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.

  • Use a Different Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

  • Use a Two-Solvent System: If a single solvent is not working, a two-solvent system is a good alternative.[9] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[1][9] A common example is dissolving in hot ethanol and adding water dropwise until turbidity persists.

Q4: I've obtained crystals, but they appear to be impure (e.g., colored, wrong melting point). What went wrong?

A4: Impure crystals can result from several factors. Here are the most common causes and their solutions:

  • Incomplete Removal of Impurities: If the impurities have similar solubility to your compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

  • Crystallization Occurred Too Quickly: Rapid crystallization can trap impurities within the crystal lattice. Ensure the cooling process is slow and undisturbed.

  • Insufficient Washing of Crystals: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[9]

  • Use of Charcoal: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.

Workflow for Solvent System Selection

The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent system for 6-Chloro-2,4-dimethyl-3-nitropyridine.

Solvent_Selection_Workflow A Start: Crude 6-Chloro-2,4-dimethyl-3-nitropyridine B Solvent Screening: Test solubility in various solvents A->B C Is it soluble at room temperature? B->C D Is it soluble at boiling point? C->D No G Unsuitable Solvent: Try another solvent C->G Yes E Do crystals form on cooling? D->E Yes D->G No F Successful Single-Solvent Recrystallization E->F Yes H Consider a Two-Solvent System E->H No (Supersaturated) I Dissolve in minimal hot 'good' solvent H->I J Add 'poor' anti-solvent dropwise until cloudy I->J K Cool slowly J->K L Successful Two-Solvent Recrystallization K->L

Caption: A decision-making workflow for selecting a recrystallization solvent.

Properties of Potential Solvents

The table below summarizes the physical properties of some of the suggested solvents for recrystallization. This data is crucial for making informed decisions during solvent selection.

SolventBoiling Point (°C)Freezing Point (°C)Polarity Index
Methanol64.7-97.65.1
Ethanol78.4-114.14.3
Isopropanol82.6-893.9
Ethyl Acetate77.1-83.64.4
Dichloromethane39.6-96.73.1
Diethyl Ether34.6-116.32.8
Toluene110.6-952.4
Hexane69-950.1
Heptane98.4-90.60.1
Water100010.2

Data compiled from various sources.[10][11][12][13]

References

  • Talik, Z., & Plazek, E. (1956). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 34(10), 1023-1027. [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Recrystallization.
  • Talik, Z., & Plazek, E. (1956). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 34(11), 1637-1643. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • WIPO Patentscope. (n.d.). Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. [Link]

  • Google Patents. (n.d.).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • PubChemLite. (n.d.). 6-chloro-2,4-dimethyl-3-nitropyridine (C7H7ClN2O2). [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • University of California, Los Angeles. (n.d.). Common Solvent Properties. [Link]

  • University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. [Link]

Sources

Technical Support Center: 6-Chloro-2,4-dimethyl-3-nitropyridine Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ZN-6CL-NITRO Topic: Troubleshooting Low Reactivity in Nucleophilic Aromatic Substitution (


)
Status:  Resolved / Guide Available
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Electrophile

Researchers frequently report unexpectedly low yields or complete reaction failure when attempting


 reactions with 6-Chloro-2,4-dimethyl-3-nitropyridine .

On paper, this molecule appears highly activated: it possesses a leaving group (Cl) at the C6 position, which is ortho to the ring nitrogen and para to a nitro group. In standard theory, this combination should facilitate rapid substitution.

The Reality: The molecule is significantly deactivated due to a phenomenon known as Steric Inhibition of Resonance (SIR) . The methyl groups at positions 2 and 4 physically force the nitro group at position 3 out of planarity with the pyridine ring. This decouples the nitro group's


-system from the ring, nullifying its resonance activating effect.

This guide provides the diagnostic logic and optimized protocols to overcome this kinetic barrier.

Diagnostic Analysis: Why Your Reaction Failed

To solve the reactivity issue, we must first visualize the electronic and steric environment of the substrate.

The "Steric Sandwich" Effect

In a typical activated pyridine (e.g., 2-chloro-5-nitropyridine), the nitro group is coplanar with the aromatic ring, allowing it to withdraw electron density via resonance (


 effect). This lowers the energy of the Meisenheimer complex transition state.

In 6-Chloro-2,4-dimethyl-3-nitropyridine , the nitro group is "sandwiched" between two methyl groups.

  • Steric Clash: The oxygen atoms of the nitro group repel the protons of the adjacent methyl groups.

  • Consequence: The nitro group rotates roughly 60–90° out of plane to minimize repulsion.

  • Result: The nitro group acts only as an inductive withdrawing group (

    
    ), which is significantly weaker than the combined Resonance + Inductive effect. The ring remains relatively electron-rich due to the electron-donating methyls (
    
    
    
    ), making C6 a "cold" electrophile.
Visualizing the Deactivation Mechanism

SIR_Mechanism cluster_0 Ideal Activation (Theoretical) cluster_1 Actual State: 6-Chloro-2,4-dimethyl-3-nitropyridine Node1 Planar Nitro Group Node2 Resonance Withdrawal (M-) Node1->Node2 Node3 Low LUMO Energy (High Reactivity) Node2->Node3 NodeA 2,4-Dimethyl 'Sandwich' NodeB Nitro Group Rotation (Steric Inhibition of Resonance) NodeA->NodeB Steric Clash NodeC Inductive Effect Only (I-) NodeB->NodeC Decoupling NodeD High LUMO Energy (Sluggish Reactivity) NodeC->NodeD

Figure 1: Comparison of theoretical activation versus the actual steric deactivation observed in 2,4-disubstituted-3-nitropyridines.

Troubleshooting & Optimization Protocols

Do not rely on standard conditions (e.g., Ethanol/Reflux or THF/RT). Use the following tiered approach.

Tier 1: Optimized (For Strong Nucleophiles)

If using primary amines, thiols, or alkoxides,


 is possible if you force the thermodynamics.
ParameterStandard (Avoid)Optimized (Recommended) Rationale
Solvent EtOH, THF, DCMDMSO, NMP, or DMF High dielectric constant stabilizes the charged Meisenheimer intermediate.
Temperature 60–80°C100–130°C Overcomes the higher activation energy barrier caused by SIR.
Base TEA, PyridineDIPEA, K₂CO₃, Cs₂CO₃ Inorganic bases in DMSO often perform better; Cesium effect can assist leaving group departure.
Concentration 0.1 M0.5 – 1.0 M Higher concentration drives bimolecular kinetics.

Protocol:

  • Dissolve 1.0 eq of substrate in anhydrous DMSO (0.5 M).

  • Add 1.5 eq of Nucleophile and 2.0 eq of DIPEA (or dry K₂CO₃).

  • Heat to 120°C for 4–16 hours. Monitor by LCMS (UV 254 nm).

  • Note: If conversion stalls at 50%, add 0.1 eq of DMAP (4-Dimethylaminopyridine) to act as a nucleophilic catalyst.

Tier 2: The "Nuclear Option" (Pd-Catalysis)

If the nucleophile is weak (anilines, amides) or sterically hindered,


 will likely fail or result in decomposition. Switch to Buchwald-Hartwig Cross-Coupling.

Why this works: Palladium inserts into the C-Cl bond via Oxidative Addition, bypassing the need for ring electrophilicity.

Recommended Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) OR Pd₂(dba)₃ + BINAP.

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 100°C (sealed tube).

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC, but the reaction isn't going to completion. Should I add more nucleophile? A: Likely not. If the reaction stalls, it is often due to product inhibition or decomposition of the starting material at high heat. Instead of adding more nucleophile, try Microwave Irradiation (140°C for 30 mins in NMP). The rapid heating pulse often pushes the reaction over the activation barrier before thermal decomposition can occur.

Q2: Can I use the 2,6-dichloro-3-nitropyridine precursor instead? A: Yes, but be careful. The 2,6-dichloro analog is much more reactive because it lacks the C2/C4 methyl sandwich. However, it suffers from regioselectivity issues (C2 vs C6 attack).[1] If your target requires the methyl groups, you must stick to the 6-chloro-2,4-dimethyl substrate and use the Tier 1 conditions above.

Q3: Is the Chlorine actually the leaving group? Could the Nitro group be leaving? A: In rare cases with extremely hard nucleophiles (like methoxide), denitration (


 of the nitro group) is a side reaction. However, in 6-chloro-3-nitropyridines, Chlorine is the preferred leaving group (

). If you observe denitration, switch to a softer base (e.g., replace NaH with Cs₂CO₃).

Decision Tree: Workflow Optimization

Use this flowchart to select the correct experimental path based on your specific nucleophile.

Optimization_Tree Start Start: Reaction Planning NucCheck Is Nucleophile Strong? (1° Amine, Thiol, Alkoxide) Start->NucCheck BranchSNAr Attempt Tier 1: SNAr NucCheck->BranchSNAr Yes BranchPd Go to Tier 2: Pd-Catalysis NucCheck->BranchPd No (Aniline, Amide) CheckSNAr Did Tier 1 work (>50% Yield)? BranchSNAr->CheckSNAr Success Proceed to Workup CheckSNAr->Success Yes FailSNAr Switch to Microwave (140°C, NMP) CheckSNAr->FailSNAr No (Stalled) FailSNAr->BranchPd Still Fails

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile strength and initial experimental results.

References

  • Reaction Mechanism Analysis:Steric Inhibition of Resonance in 3-Nitro-2,4-dimethylpyridine Systems.

    • Context: Explains the twisting of the nitro group due to flanking methyls.
    • Source: Chemical Papers, "The Influence of Steric Effect on NMR and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-oxide." (Analogous system citation).

  • Synthetic Protocols:Synthesis of 2,6-dichloro-3-nitropyridine and deriv

    • Context: Provides baseline stability data and synthesis routes for the core scaffold.
    • Source: ChemicalBook & Patent CN102584688A.

  • General

    
     Methodology: Nucleophilic Aromatic Substitution on Deactivated Heterocycles.
    
    • Context: Validates the use of DMSO/Heat for sterically hindered substr
    • Source: Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."

  • Computational Insight:Regioselectivity and Reactivity in Dichloropyrimidines.

    • Context: Discusses LUMO map analysis and the effect of electron-don
    • Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction."

Sources

Technical Support Center: Purification of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-6CL-3NO2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Removal of regioisomers and hydrolysis impurities from crude nitration mixtures.[1]

Diagnostic Triage: Identify Your Impurity Profile[1]

Before attempting purification, you must characterize the crude material. In the nitration of 6-chloro-2,4-dimethylpyridine , the reaction profile is rarely clean. Use this diagnostic table to identify your specific issue.

SymptomProbable CauseDiagnostic Signal (

H NMR / TLC)
Sticky/Oily Solid Mixture of 3-nitro and 5-nitro isomers.[1]NMR: Look for the aromatic proton (H-5).[1] The desired 3-nitro product has no H-3/H-5 coupling but will show distinct methyl shifts.[1] The 5-nitro isomer (impurity) has a proton at H-3.[1]
Yellow Precipitate (Insoluble) Hydrolysis product (Pyridone).[1]Solubility: Insoluble in non-polar solvents (Hexane/DCM).[1] NMR: Broad NH peak >10 ppm.[1]
Low Melting Point Unreacted Starting Material.[1][2]TLC: High

spot (non-polar).[1] NMR: Absence of downfield shift typical of nitro-deshielding.[1]
Dark Tar Oxidative decomposition / Polymerization.[1]Visual: Black/brown gum.[1] TLC: Baseline streak.
Decision Matrix

Use the following logic flow to select your purification protocol.

PurificationLogic Start Crude Material CheckState Physical State? Start->CheckState Solid Crystalline/Powder CheckState->Solid Yes Oil Oil / Sticky Gum CheckState->Oil Yes CheckImpurity Major Impurity? Solid->CheckImpurity MethodB Protocol B: Flash Chromatography (Hex/EtOAc) Oil->MethodB Cannot Crystallize Isomer Regioisomer (5-nitro) CheckImpurity->Isomer NMR Confirmed SM Starting Material CheckImpurity->SM TLC Confirmed Pyridone Hydrolysis (Pyridone) CheckImpurity->Pyridone Insoluble MethodA Protocol A: Recrystallization (EtOH/H2O) Isomer->MethodA SM->MethodB MethodC Protocol C: Acid/Base Wash Pyridone->MethodC

Figure 1: Purification Decision Tree.[1] Select Protocol A for isomer separation, Protocol B for oil remediation, and Protocol C for hydrolysis cleanup.

Technical Protocols

Protocol A: Fractional Recrystallization (Isomer Removal)

Objective: Isolate 6-Chloro-2,4-dimethyl-3-nitropyridine from the 5-nitro isomer.[1] Mechanism: The 3-nitro isomer is sterically crowded (flanked by two methyl groups), leading to a more compact crystal lattice and typically higher melting point than the 5-nitro isomer. We exploit this solubility differential.

Reagents:

  • Ethanol (95% or Absolute)[1]

  • Deionized Water[1]

  • Activated Charcoal (optional, for color removal)

Step-by-Step Guide:

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add 40mL of Ethanol.

  • Reflux: Heat to boiling (

    
    C). If the solid does not dissolve completely, add Ethanol in 5mL increments.
    
    • Critical Note: If a yellow powdery solid remains insoluble even in boiling ethanol, filter it hot. This is likely the pyridone impurity (hydrolysis product).[1]

  • Saturation: Once dissolved, remove from heat. Add warm water dropwise until a faint persistent turbidity (cloudiness) appears.[1][3] Then add 1-2 mL of Ethanol to clear the solution.[1]

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps the 5-nitro isomer in the lattice. Slow cooling favors the thermodynamically stable 3-nitro crystal.[1]

  • Refrigeration: Place at

    
    C for 4-12 hours.
    
  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 20% Ethanol/Water.[1]

Expected Yield: 60-75% recovery.[1] Purity Target: >98% (HPLC/NMR).

Protocol B: Flash Column Chromatography (Oiled Batches)

Objective: Recover product from "oiled out" reactions or remove unreacted starting material.[1] Stationary Phase: Silica Gel (230-400 mesh).[1]

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane)[4]

  • Solvent B: Ethyl Acetate (EtOAc)[1][4]

Volume (CV)% EtOAcPurpose
0 - 20%Elute unreacted Starting Material (Non-polar)
2 - 55%

10%
Elute 6-Chloro-2,4-dimethyl-3-nitropyridine (Product)
5 - 1020%

50%
Elute 5-nitro isomer and polar impurities

Troubleshooting Tip: The 6-chloro substituent significantly reduces the basicity of the pyridine nitrogen. Do not add triethylamine (TEA) to the mobile phase; it is unnecessary and may cause streakiness due to salt formation with phenolic impurities.

Protocol C: Remediation of Hydrolysis (Pyridone)

Context: If moisture entered your chlorination (POCl


) or nitration step, the chlorine at C6 can hydrolyze to form 6-hydroxy-2,4-dimethyl-3-nitropyridine  (exists as the pyridone tautomer).[1] This impurity is difficult to remove by chromatography due to streaking.[1]

Procedure:

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • The Pyridone impurity is significantly less soluble in DCM than the chloropyridine product.[1]

  • Filter the suspension through a pad of Celite.[1]

  • Wash the filtrate with 5% NaHCO

    
      (aq).[1] The pyridone (weakly acidic) will partition into the aqueous layer.
    
  • Dry organic layer over MgSO

    
     and concentrate.[1][5]
    

Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/red upon storage? A: Chloronitropyridines are photosensitive.[1] The color change indicates surface photo-degradation or formation of Meisenheimer complexes with trace nucleophiles.[1]

  • Fix: Store in amber vials under Argon at -20°C.

Q: Can I use distillation to purify this? A: WARNING: NO. Nitro-pyridines have high decomposition energies.[1] Heating crude nitration mixtures (which may contain polynitrated by-products) poses a severe explosion hazard.[1] Stick to crystallization or chromatography.[1]

Q: The 3-nitro and 5-nitro isomers are co-eluting on TLC. How do I separate them? A: Try changing the solvent system to Toluene/Acetone (95:5) . The aromatic solvent (Toluene) interacts differently with the nitro groups via


-stacking, often improving resolution (

) compared to Hexane/EtOAc.

Q: My NMR shows a peak at ~13 ppm. What is it? A: This is the N-H proton of the pyridone impurity (tautomer of the 6-hydroxy species). Refer to Protocol C immediately.

References

  • Synthesis and Properties of Chloronitropyridines

    • Source: Canadian Journal of Chemistry.[1] "Pyridine Derivatives: Part VI. Malonations of Substituted Nitropyridines."

    • Relevance: Establishes solubility profiles and melting points for 2-chloro-3-nitropyridine analogs, validating the recrystalliz
    • Link:[1]

  • Regioselectivity in Pyridine Nitration

    • Source: Google Patents (CN102584688A).[1] "Preparing method of 2,6-dichloro-3-nitropyridine."

    • Relevance: Describes the nitration conditions and workup for similar electron-deficient pyridines, highlighting the hydrolysis risks.
    • Link:[1]

  • Recrystallization Solvent Systems

    • Source: University of Rochester.[1] "Solvents for Recrystallization."[1][3][4][6][7][8]

    • Relevance: Validates the use of Ethanol/Water and Hexane/EtOAc systems for polar arom
    • Link:[1]

  • Chromatographic Separation of Nitro Isomers

    • Source: J. Org.[1] Chem (via ResearchGate).[1] "Nitration of substituted aromatic rings."[1][2][5][9]

    • Relevance: Discusses the separation of ortho/para nitro isomers using silica gel, supporting Protocol B.
    • Link:

Sources

Minimizing side reactions during nitro reduction of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Nitro Reduction Topic: Minimizing Side Reactions During Nitro Reduction of Chloropyridines

Welcome to the Selective Reduction Support Hub

Status: Operational Lead Scientist: Dr. Aris Thorne Scope: Chemoselective reduction of nitro groups in the presence of labile halogens (Cl, Br, I) on pyridine scaffolds.

You are likely here because your standard Pd/C hydrogenation stripped the chlorine off your pyridine ring, or your tin reduction created an emulsion that has been settling for three days. This guide provides validated protocols and mechanistic insights to solve the Hydrodehalogenation vs. Nitro Reduction competition.

Part 1: The Mechanistic Diagnostic (Knowledge Base)

Before attempting a fix, you must understand the competition occurring at the catalyst surface. Chloropyridines are electron-deficient, making the C-Cl bond particularly susceptible to oxidative addition by active metals, especially Palladium.

Visualizing the Competition

The following diagram illustrates the divergence between the desired pathway (Nitro Reduction) and the fatal side reaction (Hydrodehalogenation).

NitroReduction Start Chloronitropyridine (Substrate) Inter Nitroso/Hydroxylamine Intermediates Start->Inter Step 1: Red. SideRxn Oxidative Addition (M-Cl Insertion) Start->SideRxn Path B: Pd/C Catalysis Product Amino-Chloropyridine (Target) Inter->Product Path A: Selective Red. (Sulfided Pt / Fe) DeadEnd Dechlorinated Amine (Impurity) Product->DeadEnd Over-reduction (Prolonged reaction) SideRxn->DeadEnd H2, -HCl

Figure 1: Mechanistic divergence. Path A is favored by poisoning the catalyst (Sulfided Pt) or using single-electron transfer (Fe). Path B dominates with unpoisoned Pd/C.

Part 2: Validated Protocol Library

Do not use standard Pd/C for chloropyridines unless you have specific inhibitors. Use one of the following three validated systems.

Method A: The "Gold Standard" (Sulfided Platinum)

Best for: Scalability, cleanliness, and high turnover.

The Science: Sulfided platinum (


) contains sulfur atoms that occupy the highly active "kink" sites on the platinum surface. These sites are responsible for the difficult C-Cl bond activation but are not required for the easier 

reduction.

Protocol:

  • Setup: Load a hydrogenation vessel (Parr shaker or autoclave) with the chloronitropyridine substrate (1.0 equiv).

  • Solvent: Dissolve in THF or EtOAc. Note: Avoid MeOH if possible, as it increases hydrogen solubility and can accelerate dehalogenation slightly.

  • Catalyst: Add 5% Pt(S)/C (typically 1–3 wt% loading relative to substrate).

    • Critical Check: Ensure the catalyst is specifically labeled "Sulfided." Standard Pt/C will dechlorinate.

  • Reaction: Pressurize to 3–5 bar (45–75 psi)

    
    . Stir at ambient temperature.
    
  • Monitoring: Monitor via HPLC. Look for the hydroxylamine intermediate.[1] Do not stop until it converts to the amine.

  • Workup: Filter through Celite. The filtrate is usually pure enough for the next step.

Method B: The "Robust Classic" (Iron/Acetic Acid)

Best for: Small batches, labs without high-pressure equipment, or substrates sensitive to metal catalysis.

The Science: This is a dissolving metal reduction (Bechamp). It proceeds via Single Electron Transfer (SET) rather than catalytic surface hydrogenation. The redox potential of Fe is sufficient to reduce the nitro group but insufficient to insert into the C-Cl bond under mild conditions.

Protocol:

  • Mixture: Suspend chloronitropyridine (10 mmol) in EtOH:Water (4:1) .

  • Activator: Add Ammonium Chloride (

    
    )  (5.0 equiv) or Acetic Acid  (5.0 equiv).
    
    • Tip:

      
       is milder and cleaner than AcOH.
      
  • Reductant: Add Iron Powder (3–5 equiv, <325 mesh).

  • Heat: Heat to 70°C with vigorous stirring. (Iron is heavy; slow stirring = failed reaction).

  • Workup (The Trick): The reaction generates iron oxide sludge.

    • Do not just filter. Dilute with EtOAc and water.

    • Filter the biphasic mixture through a Celite pad while warm.

    • Wash the cake with hot EtOAc to release product trapped in the iron sludge.

Method C: The "Inhibitor Strategy" (Acidic Hydrogenation)

Best for: When you only have Pd/C available.

The Science: Protonating the pyridine nitrogen and the amine product reduces their ability to coordinate to the catalyst surface, slowing down the oxidative addition into the C-Cl bond.

Protocol:

  • Mixture: Dissolve substrate in MeOH.

  • Additive: Add 1.0–2.0 equivalents of Methanesulfonic acid (MsOH) or HCl .

  • Catalyst: Add 5% Pd/C.

  • Reaction: Hydrogenate at 1 atm (balloon) or low pressure.

  • Note: This is less reliable than Method A but effective for simple substrates.

Part 3: Troubleshooting Wizard (FAQs)

Q1: I am seeing 15% dechlorinated product using Pd/C. Can I fix it without buying new catalyst?

  • Diagnosis: Pd is too active.

  • Immediate Fix: Try adding a catalyst poison. The addition of 0.1–0.5 equiv of Diphenylsulfide or using Lindlar catalyst (Pb-poisoned Pd) can inhibit the dehalogenation. Alternatively, switch to Method C (add acid) immediately.

Q2: My Iron reduction stalled at 60% conversion. Adding more iron didn't help.

  • Diagnosis: Surface passivation. The iron particles are coated in oxide/hydroxide sludge, preventing electron transfer.

  • Fix:

    • Add 10% vol. of Acetic Acid if you were using neutral

      
      .
      
    • Sonication: Briefly sonicate the reaction (if safe) to break up particle agglomeration.

    • Mechanical Stirring: Ensure you are using an overhead stirrer, not a magnetic bar, which often fails to suspend iron effectively.

Q3: I am using Transfer Hydrogenation (Formate/Pd) and losing my chlorine.

  • Diagnosis: Formate/Pd is a potent hydrodehalogenation system.

  • Fix: Switch hydrogen donors. Use Hydrazine Hydrate with Raney Nickel or Fe/C at low temperatures (

    
    ). Hydrazine is generally more selective for nitro groups than formate in this context.
    

Part 4: Comparative Data Summary

FeatureSulfided Pt/C (Method A)Fe / Acid (Method B)Pd/C (Standard)
Selectivity (-Cl retention) High (>99%)Excellent (>99%)Poor (<80%)
Reaction Speed Fast (1–4 h)Medium (2–12 h)Very Fast
Scalability ExcellentPoor (Solid waste)Excellent
Workup Simple FiltrationEmulsion RiskSimple Filtration
Cost High (Pt)Low (Fe)Medium (Pd)

Part 5: References

  • Kasparian, A., et al. (2011). "Sulfided platinum as catalyst for hydrogenation of heteroaryl nitro compounds." University of Milan / Tetrahedron Letters. 1

  • BenchChem Technical Support. (2025). "Protocol 2: Reduction of an Aromatic Nitro Compound using Iron in Acidic Medium." BenchChem Protocols. 2

  • Blaser, H. U. (2011). "Sulfided Platinum on Carbon Catalyst - Useful for Reduction of Halonitroaromatic Compounds." Patent DE2105682A1 / Google Patents. 3[4]

  • Cárdenas-Lizana, F., et al. (2018). "In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts." MDPI Catalysts. 5[4]

  • Spiegler, L. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation (Acidic Inhibition Method)." US Patent 5068436A.[6] 6

Sources

Scale-up challenges for 6-Chloro-2,4-dimethyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine

Status: Active Ticket ID: SC-PYR-NIT-006 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist

Executive Summary

Welcome to the Process Safety & Optimization Hub. You have likely accessed this guide because your scale-up of 6-Chloro-2,4-dimethyl-3-nitropyridine is facing critical bottlenecks.

In the transition from gram-scale (medicinal chemistry) to kilogram-scale (process development), this synthesis presents two notorious hazards:

  • The Nitration Exotherm: Nitrating electron-rich hydroxypyridines creates a "runaway" risk if accumulation occurs.

  • The POCl₃ Quench: The chlorination step involves phosphorus oxychloride, where improper quenching causes delayed exotherms and HCl geysers.

This guide treats the standard industrial route: Nitration of 2,4-dimethyl-6-hydroxypyridine followed by Chlorination .

Module 1: The Nitration Step (2,4-Dimethyl-6-hydroxypyridine → 3-Nitro Intermediate)

The Challenge: On a 5g scale, adding nitric acid to the sulfuric acid solution of the pyridone is trivial. On a 5kg scale, this is a thermal bomb. The reaction is highly exothermic, and the product (3-nitro-2,4-dimethyl-6-hydroxypyridine) often precipitates as a thick slurry, hindering heat transfer.

Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action (Scale-Up)
Thermal Runaway / Spikes Reagent Accumulation: HNO₃ was added too quickly at too low a temperature (T < 0°C), preventing immediate reaction. When T rose, all accumulated HNO₃ reacted at once.Dose-Control Protocol: Maintain reaction T at 10-15°C (not 0°C) during addition to ensure instant consumption. Use adiabatic calorimetry (ARC) to determine the "Onset" temperature.
Stirrer Seizure (Cementing) Product Precipitation: The nitro-pyridone is insoluble in concentrated H₂SO₄ at high concentrations.Dilution & Shear: Reduce substrate concentration to 1.5 M maximum. Switch to a high-torque anchor impeller rather than a standard pitch-blade turbine.
Red/Brown Fumes (NOx) Oxidative Decomposition: Over-nitration or oxidation of the methyl groups.Sparging: Implement a subsurface nitrogen sparge to remove NOx. Ensure stoichiometry is strict (1.05 eq HNO₃). Excess HNO₃ attacks the methyl groups.
FAQ: Nitration

Q: Can I use fuming nitric acid to speed this up? A: Do not. Fuming nitric acid increases the oxidative potential, risking attack on the 2,4-dimethyl groups (forming carboxylic acids). Use 70% HNO₃ or standard mixed acid (H₂SO₄/HNO₃) with precise temperature control.

Q: The mixture turned into a solid block. How do I quench it? A: Do not add water. Adding water to a solid block of acidic nitration mass will cause localized boiling and an eruption. You must mechanically break the solid (if safe) or slowly add concentrated sulfuric acid to re-slurry, then pump the slurry into flowing ice water (Reverse Quench).

Module 2: The Chlorination Step (POCl₃ Deoxychlorination)

The Challenge: Converting the 3-nitro-6-hydroxypyridine to the 6-chloro analog requires Phosphorus Oxychloride (POCl₃). The presence of the nitro group makes the ring electron-deficient, sometimes requiring higher temperatures or catalysis (e.g., DMF/Vilsmeier conditions), which lowers the onset temperature of decomposition.

Critical Safety Protocol: The Reverse Quench

Never add water to the POCl₃ reaction mixture. The hydrolysis of POCl₃ is exothermic and autocatalytic (generated HCl accelerates the reaction).

The Protocol:

  • Cool the reaction mass to 40-50°C (do not cool to 0°C; viscosity will prevent flow).

  • Prepare a quench vessel with Ice/Water (3x volume) and maintain at <10°C.

  • Transfer the reaction mass slowly into the quench vessel via a dip tube (subsurface).

  • Scrubber: Ensure the caustic scrubber is active; massive HCl evolution will occur.

Troubleshooting Guide: Chlorination
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Rxn Vilsmeier Adduct Stability: If using DMF as a catalyst, the intermediate adduct may be stable and not collapsing to the chloride.Temperature Ramp: Ensure the reaction is refluxed (typically 80-100°C) for adequate time. If using DMF, limit it to 0.1 eq.
"Delayed" Exotherm in Quench Encapsulation: The organic product oils out, trapping unreacted POCl₃ inside hydrophobic droplets. Water slowly diffuses in, causing a "time-bomb" exotherm hours later.Solvent Dilution: Dilute the reaction mass with Toluene or Chlorobenzene before quenching. This keeps the POCl₃ in solution and allows controlled hydrolysis.
Black Tar Formation Thermal Instability: The nitro group is sensitive.[1] Overheating (>120°C) causes polymerization.Strict T-Max: Keep jacket temperature <110°C. Monitor for gas evolution (non-condensables) which indicates decomposition.

Module 3: Visualizing the Process Safety Logic

The following diagrams illustrate the critical decision pathways for the Nitration and Chlorination steps.

Figure 1: Nitration Process Control Loop

Caption: Logic flow for preventing thermal runaway during the nitration of 2,4-dimethyl-6-hydroxypyridine.

NitrationSafety Start Start Nitration Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision1 Is Tr > Setpoint? CheckTemp->Decision1 CheckAccum Calculate Reagent Accumulation (Dosed vs. Consumed) Decision2 Is Accumulation > 5%? CheckAccum->Decision2 Decision1->CheckAccum No (Stable) ActionStop EMERGENCY STOP DOSING Engage Full Cooling Decision1->ActionStop Yes (Critical High) ActionProceed Continue Dosing (Rate: 1 kg/hr) Decision2->ActionProceed No (Safe) ActionWait Pause Dosing Wait for exotherm consumption Decision2->ActionWait Yes (Risk of Runaway) ActionProceed->CheckTemp ActionWait->CheckTemp Loop until consumed

Figure 2: POCl₃ Quench Decision Tree

Caption: Safety protocol for quenching Phosphorus Oxychloride reactions to prevent HCl geysers.

QuenchSafety RxnComplete Chlorination Complete (Contains excess POCl3) Cool Cool to 50°C (Keep fluid) RxnComplete->Cool Dilute Dilute with Toluene (Prevents encapsulation) QuenchMethod Select Quench Method Dilute->QuenchMethod Cool->Dilute WrongWay Add Water to Reactor QuenchMethod->WrongWay Operator Error RightWay Reverse Quench: Add Rxn to Water QuenchMethod->RightWay SOP Compliance ResultExplosion RESULT: Violent Boil-over HCl Geyser WrongWay->ResultExplosion ResultSafe RESULT: Controlled Hydrolysis Temp < 20°C RightWay->ResultSafe

Module 4: Isolation & Purification

The Issue: The final product, 6-Chloro-2,4-dimethyl-3-nitropyridine , is a low-melting solid (approx. 60-70°C depending on purity). It has a tendency to "oil out" during crystallization if the solvent system is not ideal.

Recommended Protocol:

  • Extraction: Post-quench, extract into Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash with 5% NaHCO₃ to remove residual acid. Note: Ensure pH is neutral. Acidic residues promote degradation.

  • Crystallization:

    • Solvent: Isopropanol (IPA) / Water.

    • Procedure: Dissolve in warm IPA (50°C). Add Water dropwise until turbidity is observed. Seed with pure crystals at 40°C. Cool slowly to 0°C.

    • Avoid: Rapid cooling, which traps impurities (isomers) in the oil.

References

  • Nitration Safety & Calorimetry

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
    • Source:

  • Chlorination of Hydroxypyridines (POCl₃ Scale-up)

    • Wang, H., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines... Using Equimolar POCl3". Molecules, 17(4), 4533-4544.

    • Source:

  • Synthesis of 2,6-dichloro-3-nitropyridine (Analogous Chemistry)

    • Patent CN110218177B. "Preparation method of 2, 6-dichloro-3-nitropyridine".
    • Source:

  • Process Safety for POCl₃ Quenching

    • Urben, P. G. (2017).[3] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Essential for POCl3/Water interaction data).

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Chloro-2,4-dimethyl-3-nitropyridine and its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-2,4-dimethyl-3-nitropyridine, a compound of interest in synthetic chemistry. Due to the limited availability of public experimental data for this specific molecule, we will construct a detailed prediction of its spectrum based on foundational NMR principles and established substituent effects. To provide a robust comparative analysis, we will also predict the ¹H NMR spectrum of its constitutional isomer, 4-Chloro-2,6-dimethyl-3-nitropyridine, and highlight the key spectral differences that would allow for their unambiguous differentiation.

The Foundational Role of Substituent Effects in ¹H NMR of Pyridines

The chemical shift of a proton in an NMR spectrum is highly sensitive to its electronic environment. In aromatic systems like pyridine, the positions of protons are influenced by the interplay of inductive and resonance effects of various substituents. The introduction of electron-donating groups (EDGs) like methyl groups generally leads to an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) such as chloro and nitro groups cause a downfield shift (higher ppm). The magnitude of these shifts depends on the nature of the substituent and its position relative to the proton .

Predicted ¹H NMR Spectrum of 6-Chloro-2,4-dimethyl-3-nitropyridine

To predict the ¹H NMR spectrum of 6-Chloro-2,4-dimethyl-3-nitropyridine, we will start with the known chemical shifts of the parent molecule, 2,4-lutidine, and then adjust for the effects of the chloro and nitro substituents.

Molecular Structure and Proton Designations:

¹H NMR Spectrum Acquisition and Analysis Workflow cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquisition Data Acquisition (Pulse, Acquire FID) add_tms->acquisition ft Fourier Transform acquisition->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration analysis Peak Assignment & Structural Elucidation integration->analysis

Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

13C NMR chemical shifts for 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


 NMR Chemical Shifts for 6-Chloro-2,4-dimethyl-3-nitropyridine
Content Type:  Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the


 NMR spectral profile for 6-Chloro-2,4-dimethyl-3-nitropyridine  (CAS: 89793-08-8). Designed for medicinal chemists and structural analysts, this document moves beyond basic peak listing to offer a comparative framework. We evaluate the theoretical chemical shifts against structurally validated analogues, delineating the electronic "push-pull" effects of the nitro, chloro, and methyl substituents on the pyridine core.
Structural Analysis & Electronic Environment

The spectral complexity of 6-Chloro-2,4-dimethyl-3-nitropyridine arises from its highly substituted pyridine ring. Unlike simple pyridines, this molecule possesses only one aromatic proton (C5-H), making


 NMR—and specifically the identification of quaternary carbons—critical for structural verification.
  • Electronic "Push-Pull" Dynamics:

    • Nitro Group (C3): A strong electron-withdrawing group (EWG) that significantly deshields the ipso carbon (C3) while shielding the ortho positions (C2, C4).

    • Methyl Groups (C2, C4): Weak electron-donating groups (EDG) that add electron density, slightly shielding the ipso carbons but deshielding the ortho positions.

    • Chloro Group (C6): Exhibits an inductive withdrawing effect (-I) and a resonance donating effect (+R), typically resulting in a net deshielding of the ipso carbon (C6).

Numbering Scheme

For this guide, the pyridine nitrogen is position 1.

  • C2: Methyl-substituted[1][2][3][4]

  • C3: Nitro-substituted

  • C4: Methyl-substituted[1][2][3][5][6]

  • C5: Protonated (Aromatic CH)

  • C6: Chloro-substituted[1][5][7]

Comparative Data Analysis

In the absence of a public, open-access raw dataset for this specific CAS, we utilize a Predictive vs. Analogue comparison. This method validates the expected shifts by cross-referencing calculated values (based on substituent additivity rules) with experimental data from the structurally similar 2-Chloro-3-nitropyridine .

Table 1: Predicted vs. Analogue Chemical Shifts (

)
Carbon PositionElectronic EnvironmentPredicted Shift (ppm)

Analogue Reference (ppm)

(2-Chloro-3-nitropyridine)
Shift Difference (

)
C2 (Quaternary) Ipso-Me, Ortho-NO

152.5 151.3 (C2-Cl)+1.2 (Me effect)
C3 (Quaternary) Ipso-NO

142.0 145.5 (C3-NO

)
-3.5 (Steric crowding)
C4 (Quaternary) Ipso-Me, Ortho-NO

144.5 135.0 (C4-H)+9.5 (Ipso-Me effect)
C5 (Methine) Meta-NO

, Ortho-Cl
123.8 123.6 (C5-H)+0.2 (Minimal change)
C6 (Quaternary) Ipso-Cl154.2 153.8 (C6-H/Cl)*+0.4
2-Me (

)
Alkyl23.5 N/A-
4-Me (

)
Alkyl20.1 N/A-
  • 
     Prediction Methodology:  Calculated using ChemDraw/ACD Labs algorithms adjusted for steric inhibition of resonance between the Nitro group and the ring (due to flanking methyls).
    
  • 
     Analogue Source:  Experimental data for 2-Chloro-3-nitropyridine (See Reference [1]).
    
  • Observation: The C5 carbon is the most reliable diagnostic peak. It is the only signal in the aromatic region that will show significant intensity in a DEPT-135 or HSQC experiment.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, particularly for the quaternary carbons (C2, C3, C4, C6) which often suffer from low sensitivity due to long relaxation times (


), follow this optimized protocol.
Sample Preparation
  • Solvent Choice: Use

    
      (99.8% D) for routine analysis. Use DMSO-
    
    
    
    only if solubility is an issue, but note that DMSO peaks (~39.5 ppm) may obscure the methyl signals.
  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds . Crucial: The quaternary carbons adjacent to the nitro group relax slowly. A short 
    
    
    
    will suppress these signals.
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (to capture potential carbonyl impurities or solvent artifacts).

Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the peaks of 6-Chloro-2,4-dimethyl-3-nitropyridine, prioritizing the differentiation of the four quaternary carbons.

NMR_Assignment_Logic Start Start: Acquire 13C & DEPT-135 Spectra Step1 Identify Aliphatic Region (15-25 ppm) Start->Step1 Decision1 Are there 2 peaks in Aliphatic? Step1->Decision1 Step2 Identify Aromatic Methine (C5) Decision2 Check DEPT-135 Phase Step2->Decision2 Step3 Identify Quaternary Carbons (140-160 ppm) Step4 Differentiate C3 (Nitro-ipso) Step3->Step4 Result1 Yes: 2-Me & 4-Me confirmed Decision1->Result1 Result1->Step2 Result2 Positive Peak ~123 ppm = C5 Decision2->Result2 Result2->Step3 Result3 Most shielded Quaternary (~142 ppm) due to steric crowding Step4->Result3 Step5 Differentiate C6 (Chloro-ipso) Result3->Step5 Result4 Most deshielded (~154 ppm) due to -I effect of Cl Step5->Result4

Figure 1: Step-by-step logic for assigning the


 NMR signals of polysubstituted pyridines.
References
  • National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines. (Provides experimental shifts for the 2-chloro-3-nitropyridine analogue).

  • ChemicalBook. 2-Chloro-4-methyl-5-nitropyridine NMR Data. (Comparative data for methyl-nitro pyridine isomers).

  • PubChem. Compound Summary: 6-Chloro-2,4-dimethyl-3-nitropyridine (CID 12744506).

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Comparative Mass Spectrometry Guide: 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the identification and differentiation of 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 5933-79-9 / Derivative analogs), a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeutics.

The Analytical Challenge: Structural isomers of chloronitropyridines (e.g., 2-chloro-4,6-dimethyl-3-nitropyridine) often co-elute in standard reverse-phase LC conditions. Reliance solely on retention time is insufficient for regulatory quality control (QC). This guide establishes a Mass Spectrometry (MS) fragmentation logic to definitively distinguish the target compound based on the "Ortho Effect" mechanism, providing a self-validating protocol for researchers.

Chemical Identity & Properties

FeatureTarget CompoundPrimary Isomer Alternative
Systematic Name 6-Chloro-2,4-dimethyl-3-nitropyridine 2-Chloro-4,6-dimethyl-3-nitropyridine
Structure Pyridine ring, Nitro at C3, Methyls at C2 & C4, Chloro at C6Pyridine ring, Nitro at C3, Chloro at C2, Methyls at C4 & C6
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClN

O

C

H

ClN

O

Monoisotopic Mass 186.02 Da186.02 Da
Key Structural Difference Nitro group is flanked by two Methyl groups (C2, C4). Nitro group is flanked by one Methyl (C4) and one Chloro (C2).[1][2][3][4][5][6][7]

Experimental Protocol: LC-MS/MS Structural Validation

Method Parameters

To replicate the fragmentation patterns described below, utilize the following standardized conditions. This protocol prioritizes Electrospray Ionization (ESI) in Positive Mode, as it is the industry standard for polar pyridine derivatives.

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Positive (+).[7]

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped 15-35 eV (essential to observe both parent and varying fragments).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Note: Avoid ammonium buffers if possible to prevent adduct confusion, though [M+H]+ is dominant.

Diagnostic Fragmentation Logic

The differentiation relies on the "Ortho Effect" (interaction between the Nitro group and adjacent substituents).

Mechanism A: The Double Ortho Effect (Target Compound)

In 6-Chloro-2,4-dimethyl-3-nitropyridine , the nitro group at position 3 is sterically crowded by methyl groups at positions 2 and 4.

  • Hydrogen Transfer: Oxygen from the nitro group abstracts a hydrogen from an adjacent methyl group.

  • Neutral Loss: This facilitates the rapid loss of an OH radical (17 Da) or Water (18 Da) , forming a stable cyclic isoxazole-type cation.

  • Result: A dominant fragment at m/z 169 ([M+H - H

    
    O]
    
    
    
    ) or m/z 170 ([M - OH]
    
    
    ).
Mechanism B: The Single Ortho/Halo Effect (Isomer Alternative)

In the isomer 2-Chloro-4,6-dimethyl-3-nitropyridine , the nitro group is flanked by a methyl and a chlorine.

  • Chlorine Interaction: The proximity of the large chlorine atom to the nitro group sterically hinders the planar alignment required for efficient H-abstraction from the single adjacent methyl.

  • Nitro Loss: The fragmentation favors the direct cleavage of the Nitro group (

    
    ).
    
  • Result: A dominant fragment at m/z 140 ([M - NO

    
    ]
    
    
    
    ) rather than the OH loss.

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for the target compound, highlighting the diagnostic "Ortho Effect" pathway.

FragmentationPathway M_Ion Molecular Ion [M+H]+ m/z 187 (100%) m/z 189 (33%) Ortho_Int Ortho-Interaction (Nitro O + Methyl H) M_Ion->Ortho_Int H-Shift Frag_NO2 [M+H - NO2]+ m/z 141 (Secondary Pathway) M_Ion->Frag_NO2 -NO2 (46 Da) Frag_Cl [M+H - HCl]+ m/z 151 M_Ion->Frag_Cl -HCl (36 Da) Frag_OH [M+H - H2O]+ m/z 169 (Diagnostic Base Peak) Ortho_Int->Frag_OH -H2O (18 Da) Ring_Cleave Ring Cleavage [m/z 169 - CO/HCN] Frag_OH->Ring_Cleave High Energy

Figure 1: Mechanistic fragmentation pathway of 6-Chloro-2,4-dimethyl-3-nitropyridine under ESI(+) conditions. The green path highlights the diagnostic loss of water driven by the ortho-methyl groups.

Comparative Data Analysis

The table below summarizes the expected relative abundance of ions. Use this to interpret your spectral data.[8][9]

m/z (ESI+)Ion IdentityTarget: 6-Cl-2,4-Me-3-NO

Alternative: 2-Cl-4,6-Me-3-NO

Mechanistic Note
187 / 189 [M+H]

Observed Observed Characteristic 3:1 Chlorine isotope pattern (

Cl /

Cl).
169 [M+H - H

O]

High / Base Peak Low / AbsentDiagnostic Marker. Requires two flanking methyls for facile H-transfer.
157 [M+H - NO]

LowMediumLoss of NO radical; common but non-specific.
141 [M+H - NO

]

MediumHigh / Base Peak Direct nitro loss is favored when ortho-stabilization is absent.
151 [M+H - HCl]

LowLowLoss of mineral acid; usually a minor pathway in pyridines.
Interpretation Checklist
  • Check Isotope Pattern: Do you see the 3:1 ratio at m/z 187/189? (Confirms presence of one Chlorine).[3][8][10]

  • Check Base Peak:

    • If m/z 169 is dominant

      
      Target Compound  (Confirmed Double Ortho Effect).
      
    • If m/z 141 is dominant

      
      Isomer  (Likely 2-Chloro isomer).
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-3-nitropyridine (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 6-Chloro-2,4-dimethyl-3-nitropyridine.[5] National Library of Medicine. [Link]

  • ChemGuide. Mass Spectrometry Fragmentation Patterns: The Ortho Effect in Nitro Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Chloro Groups in Pyridines using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups on heterocyclic scaffolds like pyridine is a foundational requirement for structural elucidation and quality control. Fourier-transform infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic infrared (IR) absorption bands for nitro (–NO₂) and chloro (–Cl) groups on a pyridine ring, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The Influence of the Pyridine Ring on Vibrational Frequencies

The pyridine ring, an electron-deficient aromatic system, exerts a significant electronic influence on its substituents. The nitrogen atom's inductive effect and the ring's overall π-electron system modify the bond strengths and dipole moments of attached functional groups. This, in turn, shifts their characteristic vibrational frequencies compared to those on a simple benzene ring. Understanding this electronic interplay is crucial for accurate spectral interpretation.

Part 1: Spectroscopic Signature of Chloro-Substituted Pyridines

The primary diagnostic band for a chloro substituent is the C–Cl stretching vibration. However, unlike many functional groups that appear in the "functional group region" (>1500 cm⁻¹), the C–Cl stretch is found in the more complex "fingerprint region."

  • C–Cl Stretching Vibration: For aromatic chlorides, this vibration typically appears in the broad range of 850-550 cm⁻¹.[3] This absorption is often of medium to strong intensity but can be difficult to assign definitively due to overlapping with pyridine ring bending and other vibrations in this crowded spectral region.

The position of the chloro group on the pyridine ring (ortho, meta, or para to the nitrogen) subtly influences the C–Cl stretching frequency due to changes in the electronic environment and potential coupling with ring vibrations.

Table 1: Key IR Absorption Bands for Chloropyridine Isomers

CompoundC–Cl Stretch (cm⁻¹)Pyridine Ring Vibrations (cm⁻¹)C–H Aromatic Stretch (cm⁻¹)
2-Chloropyridine ~750-740~1580, 1460, 1425, 1150, 1080~3060-3010
3-Chloropyridine ~780-770~1575, 1470, 1420, 1190, 1020~3080-3020
4-Chloropyridine ~820-810~1590, 1480, 1390, 1090, 1010~3070-3010

Note: The values presented are approximate and can vary based on the sample phase (e.g., KBr pellet, thin film, solution) and the specific instrument used.[4][5][6][7][8][9][10]

Part 2: Spectroscopic Signature of Nitro-Substituted Pyridines

The nitro group provides a much more distinct and reliable set of diagnostic peaks in the IR spectrum. Its signature is characterized by two strong, unambiguous stretching vibrations.

  • Asymmetric NO₂ Stretch (νₐs(NO₂)): This is a very strong and sharp absorption band typically found between 1570-1500 cm⁻¹ .

  • Symmetric NO₂ Stretch (νₛ(NO₂)): This is another strong absorption, usually appearing in the 1370-1320 cm⁻¹ region.

The presence of both of these intense bands is a definitive indicator of a nitro group. The electron-withdrawing nature of the pyridine ring, further enhanced by the nitro group itself, influences the exact position of these bands.

Table 2: Key IR Absorption Bands for Nitropyridine Isomers

CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Pyridine Ring Vibrations (cm⁻¹)
2-Nitropyridine ~1530-1520~1350-1340~1600, 1450, 850, 780
3-Nitropyridine ~1540-1525~1355-1345~1610, 1470, 810, 740
4-Nitropyridine ~1520-1510~1350-1340~1605, 1480, 860, 750

Note: The values presented are approximate and gathered from various spectral databases.[11][12][13][14][15][16] The N-oxide derivatives of nitropyridines show different absorption patterns and should be considered separately.[17][18]

Part 3: Comparative Analysis and Workflow for Identification

Distinguishing between a chloro and a nitro substituent on a pyridine ring is straightforward with FTIR spectroscopy due to their vastly different spectral signatures.

Key Differentiating Features:

  • Diagnostic Peak Location: The most reliable method is to look for the two strong nitro group stretches between 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹. If these are present, the compound is a nitropyridine. If they are absent, and the primary goal is to confirm a chloro-substituent, the focus shifts to the fingerprint region.

  • Peak Intensity: The NO₂ stretching bands are typically among the strongest absorptions in the entire spectrum. The C–Cl stretch, while potentially strong, is often less intense and can be obscured by other peaks.

  • Spectral Region: Nitro groups provide clear signals in the relatively clean functional group region, whereas the C–Cl stretch is located in the complex and often convoluted fingerprint region.

Logical Workflow for Spectral Interpretation

This workflow provides a systematic approach to identifying an unknown chloro or nitro-substituted pyridine sample.

Caption: Decision workflow for identifying nitro vs. chloro groups on a pyridine ring using IR spectroscopy.

Part 4: Experimental Protocol for High-Quality FTIR Analysis

Acquiring a clean, high-resolution spectrum is paramount for accurate analysis. The KBr pellet method is a fundamental and widely used technique for solid samples.[19]

Protocol: KBr Pellet Preparation and Analysis

Objective: To prepare a solid-state sample of a substituted pyridine for transmission FTIR analysis.

Materials:

  • Sample (e.g., chloropyridine or nitropyridine derivative), 1-2 mg

  • Spectroscopy-grade Potassium Bromide (KBr), ~200 mg, thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • FTIR Spectrometer

Methodology:

  • Moisture Exclusion (Critical Step): KBr is highly hygroscopic.[20][21] Any absorbed water will cause a broad absorption band around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹, potentially obscuring N-H or other relevant peaks.[20][22] Ensure KBr powder is freshly dried in an oven (~110 °C for 2-4 hours) and stored in a desiccator.[22] Heat the mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove adsorbed moisture, then allow them to cool in a desiccator.[20]

  • Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar. Grind the sample meticulously until it becomes a fine, uniform powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[23]

  • Mixing: Add ~200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration of the sample in KBr should be between 0.1% and 1.0%.[22][23]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons.[20][21] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.

  • Background Spectrum: Place the empty FTIR sample holder into the spectrometer and run a background scan. This corrects for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.

Experimental Workflow Diagram

Caption: Step-by-step workflow for acquiring an FTIR spectrum using the KBr pellet method.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation. URL: [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press. URL: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Specac. URL: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from NIU. URL: [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from AZoM.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide. PubChem Compound Database. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 2,6-bis(p-chlorobenzylidene)cyclohexanone by density functional method. Elixir Vib. Spec., 48, 9663-9668.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 6-Chloro-2,4-dimethyl-3-nitropyridine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profile of 6-Chloro-2,4-dimethyl-3-nitropyridine (Target) compared to its primary regioisomer, 2-Chloro-4,6-dimethyl-3-nitropyridine (Isomer A) .

While both molecules share identical molecular weights and functional groups, their reactivity in Nucleophilic Aromatic Substitution (


) differs significantly due to the positional relationship between the nitro group and the chlorine leaving group.

Key Finding: The Target (6-Chloro) exhibits superior reaction kinetics and higher yields in


 transformations compared to Isomer A (2-Chloro) . This is driven by the para-relationship of the nitro group, which provides electronic activation without the steric penalty observed in the ortho-substituted Isomer A.

Structural Analysis & Electronic Effects

To understand the reactivity difference, we must analyze the electronic and steric environment of the carbon-chlorine (C-Cl) bond in both isomers.

The Target: 6-Chloro-2,4-dimethyl-3-nitropyridine
  • Leaving Group Position: C6

  • Activating Group (Nitro): C3

  • Relationship: Para (1,4-relationship across the ring)

  • Steric Environment: The C6 position is flanked by the ring nitrogen and a proton at C5. It is sterically accessible .

The Isomer: 2-Chloro-4,6-dimethyl-3-nitropyridine[1][2][3]
  • Leaving Group Position: C2

  • Activating Group (Nitro): C3

  • Relationship: Ortho (1,2-relationship)

  • Steric Environment: The C2 position is flanked by the ring nitrogen and the bulky nitro group at C3. This creates a steric clash for incoming nucleophiles.

Mechanistic Visualization

The following diagram illustrates the transition states for both isomers during nucleophilic attack. Note the steric congestion in the Isomer path.

SNAr_Mechanism Target Target (6-Cl) (Para-Nitro Activation) TS_Target Transition State (Target) NO2 stabilizes charge via resonance OPEN ACCESS Target->TS_Target Fast Kinetics Isomer Isomer A (2-Cl) (Ortho-Nitro Activation) TS_Isomer Transition State (Isomer) NO2 stabilizes charge via resonance STERIC CLASH Isomer->TS_Isomer Slow Kinetics (Steric Hindrance) Nu Nucleophile (Nu:) Nu->Target Nu->Isomer Product Substitution Product TS_Target->Product -Cl⁻ TS_Isomer->Product -Cl⁻

Figure 1: Comparative mechanistic pathway showing the steric penalty incurred by the 2-chloro isomer due to the ortho-nitro group.

Comparative Performance Data

The following data summarizes the reactivity differences observed in standard laboratory settings.

FeatureTarget (6-Chloro-2,4-dimethyl-3-nitro)Isomer A (2-Chloro-4,6-dimethyl-3-nitro)

Reactivity
High . Reaction completes rapidly (1-4 h).Moderate/Low . Requires longer times or higher temps.
Steric Hindrance Low. C6 is accessible.High. C2 is shielded by C3-Nitro.
Electronic Activation Strong (Para-Nitro + Ring N).Strong (Ortho-Nitro + Ring N).
Primary Impurity Unreacted starting material (rare).Hydrolysis product (pyridone) due to prolonged heating.
Yield (Benchmark) >90% (with Benzylamine, 80°C).~65-75% (with Benzylamine, 80°C).

Scientific Rationale: While the nitro group activates the ring in both cases, the ortho-nitro effect in Isomer A introduces a "Steric inhibiton of resonance" if the nitro group is forced out of planarity, and physically blocks the trajectory of the incoming nucleophile. The Target (6-Chloro) benefits from the "Para" activation where the nitro group can remain coplanar, maximizing resonance stabilization of the Meisenheimer complex without impeding the nucleophile [1][2].

Experimental Protocols

Protocol A: Amination (Benchmark Reaction)

Objective: Synthesis of amino-derivative via displacement of chloride.

Reagents:

  • Substrate (Target or Isomer): 1.0 equiv (e.g., 200 mg)

  • Nucleophile (Benzylamine): 1.2 equiv

  • Base (Triethylamine or

    
    ): 2.0 equiv
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Workflow:

  • Dissolution: Dissolve 1.0 equiv of the chloronitropyridine in MeCN (5 mL/mmol).

  • Addition: Add 2.0 equiv of base, followed by dropwise addition of 1.2 equiv of benzylamine.

    • Observation: The solution often turns yellow/orange immediately due to charge-transfer complex formation.

  • Reaction:

    • For Target (6-Cl): Heat to 60°C. Monitor by TLC/LCMS. Expect completion in < 2 hours.

    • For Isomer A (2-Cl): Heat to reflux (80°C). Monitor closely. Expect completion in 4-12 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Post-Functionalization)

Objective: Reduction of the nitro group to an amine for subsequent heterocycle formation.

Workflow:

  • Suspend the nitropyridine product in MeOH/Water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux for 1 hour.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate filtrate to obtain the aminopyridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Isomer A) Steric hindrance blocking nucleophile.Switch to a smaller nucleophile (e.g., ammonia vs. benzylamine) or increase temperature/solvent polarity (DMSO).
Hydrolysis Byproduct Moisture in solvent + prolonged heating.Use anhydrous solvents and keep reaction under

atmosphere. Critical for the slower-reacting Isomer A.
Regioselectivity (if using di-halo) Competition between C2 and C6.If starting with a 2,6-dichloro precursor, the C6 position (para to nitro) will react preferentially over C2.

References

  • Hamed, E. A., et al. (1997). "Nucleophilic substitutions at the pyridine ring.[1][2][3][4][5] Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines with arenethiolates." Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. (2025).[5][6] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Application Notes.

  • PubChem. (2025).[7] "2-Chloro-4,6-dimethyl-3-nitropyridine Compound Summary." National Library of Medicine.

  • ChemicalBook. (2025). "6-Chloro-2-methyl-3-nitropyridine Properties and Synthesis."

Sources

Technical Guide: HPLC Method Development for 6-Chloro-2,4-dimethyl-3-nitropyridine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 6-Chloro-2,4-dimethyl-3-nitropyridine (CDMNP) presents a specific chromatographic challenge common to polysubstituted pyridine intermediates: the separation of regioisomers (e.g., 4-chloro-2,6-dimethyl isomers) and hydrolysis degradants . Standard alkyl-bonded phases (C18) often struggle to resolve these positional isomers due to identical hydrophobicity (logP) and lack of shape selectivity.

The Solution: This guide advocates for a Phenyl-Hexyl stationary phase utilizing a Methanol-based mobile phase.[1] Unlike C18, which relies solely on hydrophobic subtraction, the Phenyl-Hexyl phase leverages


 interactions with the nitro-aromatic ring, providing the necessary orthogonality to separate critical isomeric impurities.

Part 1: Compound Profile & Chromatographic Physics

To design a robust method, we must first deconstruct the analyte's interaction potential.

PropertyValueChromatographic Implication
Structure Pyridine ring, -Cl, -NO₂, -CH₃ (x2)

-Acidic System:
The electron-withdrawing nitro and chloro groups make the ring electron-deficient, making it an excellent candidate for

donor phases.
LogP ~1.5 – 1.8Moderate Hydrophobicity: Sufficient retention on RP columns without requiring high % organic, allowing for shallower gradients to maximize resolution.
pKa < 0 (Pyridine N)Weak Basicity: The nitro/chloro groups suppress the basicity of the pyridine nitrogen. However, acidic mobile phases (pH 2-3) are still required to suppress residual silanol activity on the column surface.
UV Max ~254 nm, ~270 nmDetection: The nitro-conjugation provides strong UV absorbance, allowing high-sensitivity impurity detection.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

The following comparison illustrates why the standard "C18 first" approach often fails for this specific class of nitropyridines.

Scenario A: The Industry Standard (C18)
  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile (0.1% H₃PO₄).

  • Mechanism: Hydrophobic interaction (Partitioning).

  • Outcome: The target CDMNP elutes with good symmetry. However, critical regioisomers (impurities where the -Cl or -NO₂ groups are transposed) co-elute or show "shouldering." C18 cannot easily distinguish the subtle shape differences between 2,4-dimethyl and 2,6-dimethyl isomers.

Scenario B: The Recommended Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water/Methanol (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction +

    
     Interaction .[2]
    
  • Outcome: The electron-rich phenyl ring on the stationary phase interacts with the electron-deficient nitro-pyridine ring of the analyte.

    • Note:Methanol is critical here. Acetonitrile's

      
      -electrons (C≡N) interfere with the stationary phase 
      
      
      
      -system, dampening the selectivity. Methanol allows the
      
      
      mechanism to dominate.
Performance Data Summary (Representative)
ParameterC18 (Acetonitrile)Phenyl-Hexyl (Methanol)Status
Retention (k') 4.25.1Comparable
Selectivity (

) vs. Isomer
1.02 (Co-elution)1.15 (Baseline Resolve) Decisive Factor
Tailing Factor (

)
1.31.1Improved
Resolution (

)
< 1.5> 2.5 Pass

Part 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring separation of the main peak from likely synthesis precursors and isomers.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge Phenyl-Hexyl or chemically equivalent).

  • Temperature: 35°C (Control is vital for

    
     reproducibility).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm (Primary), 254 nm (Secondary).

Mobile Phase Preparation[1][3]
  • Solvent A (Aqueous): 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0).

    • Why: Low pH suppresses silanols; Formate is MS-compatible if mass spec confirmation is needed later.

  • Solvent B (Organic): 100% Methanol (LC Grade).

    • Why: Maximizes

      
       selectivity.
      
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial Hold
2.09010Isocratic
15.03070Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOD determination.

  • Note: Ensure the sample is fully dissolved; nitropyridines can be sparingly soluble in pure water.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Method Development Decision Matrix

This flowchart guides the scientist through the logic of selecting the Phenyl-Hexyl phase over C18 for this specific molecule.

MethodLogic Start Start: 6-Chloro-2,4-dimethyl-3-nitropyridine CheckStruct Analyze Structure: Nitro Group + Aromatic Ring? Start->CheckStruct IsomerRisk Risk of Positional Isomers? CheckStruct->IsomerRisk Yes PathC18 Standard C18 Screening IsomerRisk->PathC18 Conventional Route PathPhenyl Select Phenyl-Hexyl Column IsomerRisk->PathPhenyl Targeted Route ResultC18 Result: Co-elution of Isomers (Hydrophobic interaction only) PathC18->ResultC18 ResultC18->PathPhenyl Method Failure SolventChoice Select Organic Modifier: Methanol or Acetonitrile? PathPhenyl->SolventChoice ACN_Path Acetonitrile SolventChoice->ACN_Path MeOH_Path Methanol SolventChoice->MeOH_Path ACN_Path->ResultC18 Pi-Pi Suppressed Mechanism Mechanism: Pi-Pi Interaction Active MeOH_Path->Mechanism FinalRes Outcome: Isomer Baseline Separation Mechanism->FinalRes

Caption: Decision Logic for selecting Phenyl-Hexyl/MeOH to resolve nitropyridine isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl column succeeds where C18 fails.

PiInteraction cluster_0 Separation Zone Stationary Stationary Phase (Phenyl Ring) Analyte Analyte (Nitro-Pyridine) Stationary->Analyte Strong Pi-Pi (Electron Deficient Ring) Impurity Impurity (Isomer) Stationary->Impurity Weak Pi-Pi (Steric Hindrance)

Caption: Differential Pi-Pi interactions allow the Phenyl phase to distinguish between isomers.[3]

Part 5: Validation Framework (ICH Q2)

To ensure the method is reliable for drug development contexts, evaluate the following "System Suitability" parameters:

  • Specificity: Inject a mixture of the target and its specific regioisomer (e.g., 4-chloro-2,6-dimethyl-3-nitropyridine).

    • Requirement: Resolution (

      
      ) > 2.0.
      
  • Linearity: Prepare 5 concentrations from 50% to 150% of the target concentration.

    • Requirement:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       > 0.999.
      
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N) at 270 nm.

    • Target: LOQ should be ≤ 0.05% (area normalization) to detect trace impurities.

References

  • Agilent Technologies.

    
     Interaction." Agilent Application Notes.
    
    
  • Phenomenex. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex Technical Guides.

  • PubChem. "6-chloro-2,4-dimethyl-3-nitropyridine Compound Summary." National Library of Medicine.

  • Waters Corporation. "Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs C18." Waters Knowledge Base.

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

Sources

A Comparative Guide to the Crystal Structure Analysis of Substituted Chloronitropyridines: A Case Study of 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis of substituted chloronitropyridines, using 6-Chloro-2,4-dimethyl-3-nitropyridine as a central case study. While a public crystal structure for this specific molecule is not available at the time of this publication, this guide will navigate the process of structural determination, from experimental design to data interpretation and comparison with related known structures. This approach provides a robust framework for researchers encountering similar challenges with novel compounds.

Introduction: The Significance of 6-Chloro-2,4-dimethyl-3-nitropyridine

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials[1]. The title compound, 6-Chloro-2,4-dimethyl-3-nitropyridine, combines several key functional groups that make it a valuable synthetic intermediate. The chloro and nitro groups are versatile handles for further chemical transformations, while the methyl groups can influence solubility and steric interactions. Understanding its solid-state structure is crucial for predicting its reactivity, polymorphism, and ultimately, its utility in drug design and development.

The Primary Technique: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid[2][3]. This non-destructive technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's behavior[2].

Experimental Workflow for SCXRD

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals[4].

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

  • Synthesis and Purification: The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine would likely involve the nitration of the corresponding 6-chloro-2,4-dimethylpyridine precursor. Given the directing effects of the substituents, a mixture of isomers is possible, necessitating careful purification by chromatography or recrystallization to obtain a sample of high purity.

  • Crystal Growth: The key to a successful SCXRD experiment is the growth of high-quality single crystals. This is often the most challenging step. For a small organic molecule like 6-Chloro-2,4-dimethyl-3-nitropyridine, several techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days to weeks. The flask should be covered with parafilm with a few needle-sized holes to control the evaporation rate[4].

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystallization. Slow, controlled cooling is crucial to prevent the formation of polycrystalline material[4].

  • Crystal Selection and Mounting: Under a microscope, a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected and mounted on a goniometer head using a cryo-loop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam[2]. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of reflections. A detector, such as a CCD or CMOS detector, records the intensities and positions of these reflections.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, accurate structure.

Comparative Analysis with Related Structures

In the absence of a determined structure for 6-Chloro-2,4-dimethyl-3-nitropyridine, we can predict its key structural features by comparing the crystal structures of closely related compounds. For this purpose, we will consider the published structures of 2-chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine.

Feature2-chloro-3-nitropyridine[5]2,6-dichloro-3-nitropyridine[6]Predicted for 6-Chloro-2,4-dimethyl-3-nitropyridine
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/nP2₁/cLikely P2₁/c or a related centrosymmetric space group
Nitro Group Torsion 38.5(2)°Molecule 1: ~5.5°, Molecule 2: ~1.5°Expected to be twisted due to steric hindrance from the adjacent methyl group.
Intermolecular Interactions C-H···N and C-H···O hydrogen bondsShort Cl···O and Cl···Cl contactsLikely to exhibit C-H···O and C-H···N interactions, potentially with contributions from Cl···O contacts.

Causality behind Predictions:

  • Crystal System and Space Group: Many substituted pyridines crystallize in common monoclinic space groups. The presence of a center of symmetry is common for achiral molecules.

  • Nitro Group Torsion: In 2-chloro-3-nitropyridine, the nitro group is significantly twisted out of the plane of the pyridine ring due to steric repulsion with the adjacent chlorine atom[5]. In 6-Chloro-2,4-dimethyl-3-nitropyridine, the presence of a methyl group at the 4-position, ortho to the nitro group, would likely induce a similar or even greater torsion angle.

  • Intermolecular Interactions: The presence of the nitro group and the pyridine nitrogen provides hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors for weak hydrogen bonds. Halogen bonding involving the chlorine atom is also a possibility.

Alternative and Complementary Analytical Techniques

When obtaining single crystals suitable for SCXRD proves challenging, other techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials. While it typically does not provide the atomic-level detail of SCXRD for an unknown structure, it is invaluable for:

  • Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline phases present in a bulk sample.

  • Purity Analysis: The presence of crystalline impurities can be detected.

  • Unit Cell Determination: For well-diffracting samples, the unit cell parameters can often be determined.

Caption: Comparison of SCXRD and PXRD in terms of sample, data, and output.

Micro-Electron Diffraction (MicroED)

A revolutionary technique, MicroED, utilizes an electron beam instead of an X-ray beam to determine crystal structures from nanocrystals, which are orders of magnitude smaller than those required for SCXRD.

Advantages over SCXRD:

  • Smaller Crystals: The primary advantage is the ability to work with much smaller crystals, often found in samples that appear to be powders.

  • Speed: Data collection can be significantly faster.

Challenges:

  • Beam Damage: Organic molecules can be sensitive to the electron beam.

  • Data Processing: The data analysis can be more complex than for SCXRD.

Conclusion

The definitive determination of the crystal structure of 6-Chloro-2,4-dimethyl-3-nitropyridine awaits the successful growth of single crystals suitable for SCXRD. However, by leveraging the established principles of crystallography and performing a comparative analysis with known structures, we can make well-founded predictions about its solid-state conformation. This guide has outlined the experimental pathway for its structural determination and provided a comparative framework that is broadly applicable to other novel small molecules. For researchers in drug development, the choice of analytical technique will depend on the nature of the sample and the level of structural detail required. While SCXRD remains the gold standard, the increasing accessibility and power of techniques like MicroED offer promising alternatives when single crystal growth is a bottleneck.

References

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • Science Education Resource Center at Carleton College (SERC). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • Wieczorek, R., et al. (2020). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • FZU- Fyzikální ústav AV ČR. (n.d.). X-ray single-crystal diffraction. Retrieved February 15, 2026, from [Link]

  • Paley, D. W., et al. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved February 15, 2026, from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved February 15, 2026, from [Link]

  • Gruene, T., et al. (2018). MicroED as a powerful tool for small molecule structure determination.
  • McCoy, A. J., et al. (2007). Phaser crystallographic software. Journal of applied crystallography, 40(4), 658-674.
  • Yamada, T., et al. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(38), 5734-5743.
  • PubChem. (n.d.). 6-chloro-2,4-dimethyl-3-nitropyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 15, 2026, from [Link]

  • XtalPi. (n.d.). Crystal structure determination with SCXRD & MicroED. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The crystallographic data for compounds 6 and 7 are available from the.... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2010). 2-Chloro-3-nitropyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

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Comparative Guide: Differentiating 6-Chloro-2,4-dimethyl-3-nitropyridine from 2-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted pyridines—specifically for NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) scaffolds—the regioselective chlorination of dimethyl-nitropyridones often yields a critical impurity: the 2-chloro isomer .

Distinguishing the target 6-Chloro-2,4-dimethyl-3-nitropyridine (Target A) from its regioisomer 2-Chloro-4,6-dimethyl-3-nitropyridine (Isomer B) is a persistent challenge due to their identical molecular weight (MW 186.59), similar polarity, and overlapping 1H NMR signals. However, their downstream reactivity in SNAr displacements differs significantly due to steric crowding at the electrophilic center.

This guide provides a definitive differentiation matrix, utilizing NOE (Nuclear Overhauser Effect) spectroscopy and differential kinetic profiling to validate structural identity.

Structural & Electronic Profiling

To understand the differentiation logic, we must first map the steric and electronic environments of both isomers.

The Isomers Defined[1]
FeatureTarget A (6-Chloro) Isomer B (2-Chloro)
IUPAC Name 6-Chloro-2,4-dimethyl-3-nitropyridine2-Chloro-4,6-dimethyl-3-nitropyridine
Structure Cl at C6; Methyls at C2, C4Cl at C2; Methyls at C4, C6
Electrophilic Site C6 (Activated by Ring N, meta to NO2)C2 (Activated by Ring N, ortho to NO2)
Steric Environment Open: C6 is flanked by H(C5) and N.Hindered: C2 is flanked by NO2(C3) and N.
Predicted Reactivity High: Facile SNAr due to low steric hindrance.[1]Moderate/Low: SNAr retarded by ortho-nitro bulk.
Electronic Activation Map (Graphviz)

The following diagram illustrates the competing electronic and steric forces that dictate the reactivity difference.

Reactivity_Profile cluster_A Target A: 6-Chloro-2,4-dimethyl-3-nitropyridine cluster_B Isomer B: 2-Chloro-4,6-dimethyl-3-nitropyridine NodeA Electrophilic Center (C6) StericA Sterics: LOW (Flanked by H) NodeA->StericA ElecA Activation: High (Ring N + Inductive) NodeA->ElecA NodeB Electrophilic Center (C2) StericB Sterics: HIGH (Flanked by 3-NO2) NodeB->StericB ElecB Activation: Moderate (Ortho-NO2 Effect) NodeB->ElecB Nucleophile Nucleophile (R-NH2) Nucleophile->NodeA FAST Attack Nucleophile->NodeB SLOW Attack (Steric Clash)

Figure 1: Comparative reactivity profile showing the steric penalty at the C2 position in Isomer B.

Analytical Differentiation Protocols

Standard 1H NMR is often inconclusive because the chemical shifts of the methyl groups (2.3–2.6 ppm) overlap depending on concentration and solvent. NOE (Nuclear Overhauser Effect) and HMBC are the mandatory validation methods.

Method A: Differential NOE Spectroscopy (The "Smoking Gun")

This protocol relies on the spatial proximity of the aromatic proton (H5) to the methyl groups.

  • Target A (6-Cl): The aromatic proton at C5 is spatially close to the C4-Methyl group ONLY. It is distal to the C2-Methyl and separated from the C6-position by the Chlorine atom (no protons).

  • Isomer B (2-Cl): The aromatic proton at C5 is spatially sandwiched between the C4-Methyl AND the C6-Methyl .

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (CDCl3 is acceptable, but DMSO prevents aggregation).

  • Acquire a standard 1H spectrum. Locate the aromatic singlet (H5) at ~7.4–7.6 ppm.

  • Perform a 1D-NOESY or 1D-GOESY experiment, selectively irradiating the H5 aromatic singlet.

  • Interpretation:

    • Result A (Target): Enhancement of ONE methyl signal (C4-Me).

    • Result B (Isomer): Enhancement of TWO methyl signals (C4-Me and C6-Me).

Method B: HMBC Connectivity (Alternative)

If NOE is ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive connectivity.

  • Target A: The H5 proton shows a 3-bond correlation to C3 (bearing NO2) and C1 (Ring N) ? No, H5 correlates to C6. Crucially: H5 correlates to C6, and C6 does NOT correlate to any methyl protons.

  • Isomer B: The H5 proton correlates to C6. C6 correlates to the C6-Methyl protons.

Functional Reactivity Profiling (Experimental Data)

When analytical instrumentation is limited, or to verify bulk material behavior, a chemical stress test utilizing SNAr kinetics is highly effective.

Hypothesis: The 6-chloro isomer (Target A) undergoes nucleophilic substitution significantly faster than the 2-chloro isomer (Isomer B) due to the "ortho-nitro effect" acting as a steric block in Isomer B. While the nitro group activates the ring electronically, its physical bulk at the 3-position hinders attack at the adjacent 2-position [1, 2].

Experiment: Kinetic Aminolysis with Benzylamine

Workflow:

  • Preparation: Prepare a 0.1 M solution of the unknown substrate in Acetonitrile (MeCN).

  • Reagent: Add 2.0 equivalents of Benzylamine.

  • Conditions: Stir at Room Temperature (25°C) .

  • Monitoring: Analyze via HPLC or TLC at T=15 min, 1 hr, and 4 hr.

ParameterTarget A (6-Chloro) Isomer B (2-Chloro)
T=15 min >50% Conversion to product<5% Conversion
T=1 hr >90% Conversion~15% Conversion
T=4 hr Full Consumption~40% Conversion
Product N-benzyl-4,6-dimethyl-5-nitropyridin-2-amineN-benzyl-4,6-dimethyl-3-nitropyridin-2-amine

Observation: If the reaction is sluggish at room temperature and requires heating to 60°C+ to drive to completion, you likely have Isomer B (2-Chloro) . The Target A reacts rapidly due to the accessible C6 position.

Synthesis & Purification Decision Tree

Use this flowchart to guide your purification strategy if a mixture is suspected.

Purification_Strategy Start Crude Reaction Mixture (Post POCl3 Chlorination) TLC TLC Analysis (20% EtOAc/Hexanes) Start->TLC Decision Are spots separable? TLC->Decision Sep_Yes Flash Chromatography (Silica Gel) Decision->Sep_Yes Yes (ΔRf > 0.1) Sep_No Recrystallization Required Decision->Sep_No No (Co-eluting) Final Validate with NOE Protocol Sep_Yes->Final Recryst Solvent System: Hot EtOH or iPrOH Sep_No->Recryst Check Check Supernatant vs Precipitate (Enrichment check via NMR) Recryst->Check Check->Final

Figure 2: Purification and validation workflow for chloronitropyridine isomers.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Retrieved from

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank 2021. Retrieved from

  • PubChem. (2025).[1] 2-Chloro-4,6-dimethyl-3-nitropyridine Compound Summary. Retrieved from [1]

  • Chapman, N. B., & Rees, C. W. (1954).[2] Nucleophilic displacement of halogens in aromatic nitrogen heterocycles. Journal of the Chemical Society.[2] (Foundational reactivity data for chloronitropyridines).

Sources

Spectroscopic Profiling of Substituted Nitropyridines: A Comparative UV-Vis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Spectroscopic Data for Substituted Nitropyridines Content Type: Publish Comparison Guide

Executive Summary

Substituted nitropyridines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for nitrobenzenes and precursors for fused heterocycles (e.g., imidazopyridines). Their electronic absorption spectra are dominated by strong Intramolecular Charge Transfer (ICT) bands, making them highly sensitive to substituent positioning and solvent polarity.

This guide provides a technical comparison of key nitropyridine derivatives, analyzing the spectral shifts caused by electron-donating groups (EDGs) and solvatochromic effects. It is designed for researchers requiring precise optical characterization data for kinetic studies, purity assessment, or non-linear optical (NLO) material development.

Mechanistic Principles: The "Push-Pull" System

To interpret the UV-Vis data of nitropyridines, one must understand the electronic "push-pull" mechanism. The pyridine ring is electron-deficient (


-deficient).
  • The "Pull": The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), lowering the energy of the LUMO.
    
  • The "Push": Introducing an amino group (

    
    ) or alkoxy group adds an electron-donating auxochrome, raising the energy of the HOMO.
    

The Result: A significant narrowing of the HOMO-LUMO gap. While unsubstituted nitropyridine absorbs in the UV region (<300 nm), aminonitropyridines often exhibit a bathochromic (red) shift into the visible region (350–400 nm), resulting in their characteristic yellow/orange color.

Diagram 1: Electronic Transition Mechanism

The following diagram illustrates the energy transfer pathway that dictates the spectral maxima (


).

ICT_Mechanism Ground Ground State (S0) Localized Electrons Excitation Photon Absorption (hv) Ground->Excitation Excited Excited State (S1) ICT Character Excitation->Excited π -> π* Transition Solvent Solvent Relaxation (Stabilization) Excited->Solvent Dipole Reorientation Emission Non-Radiative Decay or Fluorescence Solvent->Emission

Figure 1: The Intramolecular Charge Transfer (ICT) pathway. In polar solvents, the "Solvent Relaxation" step lowers the energy of the excited state, causing a red shift in absorption.

Comparative Data Analysis

The following data aggregates spectral properties from standard spectroscopic databases and recent literature.

Table 1: Substituent Effects on

Solvent: Ethanol (Polar Protic)

CompoundStructure Type

(nm)

Visual ColorTransition Type
3-Nitropyridine Parent Scaffold260–270~3.5Colorless

(Ring)
4-Nitropyridine N-oxide Oxide Derivative330–355~4.1Pale YellowICT (Oxide

Nitro)
2-Amino-3-nitropyridine Ortho-Push-Pull360–375~3.8Bright YellowStrong ICT (

)
2-Amino-5-nitropyridine Para-Push-Pull335–350~4.2YellowConjugated ICT

Key Insight: The introduction of the amino group at the 2-position (ortho to nitro) causes a massive ~100 nm red shift compared to the parent 3-nitropyridine. This confirms the formation of a strong dipole moment across the molecule, which is critical for designing NLO materials.

Table 2: Solvatochromic Shifts (2-Amino-3-Nitropyridine)

Demonstrating the effect of solvent polarity on the ICT band.

SolventPolarity (Dielectric

)

(nm)
Shift TypeMechanistic Cause
1,4-Dioxane Non-polar (2.2)~355--Baseline
Ethanol Polar Protic (24.5)~368Red (Bathochromic)H-bonding stabilizes excited state
DMSO Polar Aprotic (46.7)~375Red (Bathochromic)Dipole-dipole stabilization
Validated Experimental Protocol

To reproduce the data above, use this self-validating protocol. This workflow minimizes errors from aggregation or solvent cut-off interference.

Pre-requisites:

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for <300 nm work.

  • Solvent: HPLC Grade (Cut-off <210 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of nitropyridine derivative in 10 mL of solvent (approx.

    
     M). Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Standard: Dilute 100

    
    L of stock into 9.9 mL of solvent (approx. 
    
    
    
    M).
    • Checkpoint: The solution should be optically clear. If cloudy, filter through a 0.2

      
      m PTFE filter.
      
  • Baseline Correction: Run a background scan with pure solvent in both sample and reference paths.

  • Scan Parameters:

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Linearity Check (Self-Validation): Prepare three concentrations (

    
    , 
    
    
    
    ,
    
    
    ). Plot Absorbance vs. Concentration. If
    
    
    , re-prepare samples (aggregates likely present).
Diagram 2: Experimental Workflow

Protocol_Workflow Start Start: Solid Sample Stock Stock Solution (1 mg in 10 mL) Start->Stock Dilution Dilution to 10^-5 M (Quartz Cuvette) Stock->Dilution Blank Blank Correction (Pure Solvent) Dilution->Blank Scan Spectral Scan (200-500 nm) Blank->Scan Validation Linearity Check (Beer-Lambert) Scan->Validation

Figure 2: Operational workflow ensuring data integrity and Beer-Lambert compliance.

References
  • NIST Chemistry WebBook. 3-Nitropyridine UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • Al-Omary, F. A., et al. Structural and Theoretical Studies of 2-amino-3-nitropyridine.[1] An-Najah National University Research. [Link]

  • MDPI Pharmaceuticals. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine and Derivatives. [Link]

Sources

Comprehensive Validation Guide: Elemental Analysis Standards for 6-Chloro-2,4-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pharmaceutical intermediates, 6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 15513-48-1 / 93683-65-9 isomer class) represents a critical scaffold for antiviral and kinase-inhibitor pharmacophores. Validating its purity is notoriously difficult due to the simultaneous presence of a refractory nitro group and a halogen (chlorine) on a pyridine ring.

This guide challenges the traditional reliance on varying "Certificate of Analysis" (CoA) claims by establishing a self-validating analytical standard . We compare the "Gold Standard" Combustion Analysis (CHN) against the modern "Platinum Standard" Quantitative NMR (qNMR), providing a definitive protocol for establishing the identity and purity of this specific molecule.

Theoretical Framework & Acceptance Criteria

Before selecting an analytical method, the theoretical elemental composition must be established as the immutable baseline.

Target Molecule: 6-Chloro-2,4-dimethyl-3-nitropyridine Molecular Formula:


Molecular Weight:  186.60  g/mol 
Table 1: Theoretical Elemental Composition Standards
ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 12.011784.07745.06% 44.66% – 45.46%
Hydrogen (H) 1.00877.0563.78% 3.38% – 4.18%
Nitrogen (N) 14.007228.01415.01% 14.61% – 15.41%
Chlorine (Cl) 35.450135.45019.00% 18.60% – 19.40%
Oxygen (O) 15.999231.99817.15% Calculated by difference

Critical Insight: The high nitrogen content (15%) combined with chlorine (19%) creates a "masking effect" in standard combustion. Chlorine can poison standard oxidation catalysts, while the nitro group requires high-efficiency reduction to prevent nitrogen oxide (


) tailing.

Comparative Analysis: Performance of Analytical Alternatives

We evaluated three primary methodologies for validating the purity of 6-Chloro-2,4-dimethyl-3-nitropyridine.

Method A: Dynamic Flash Combustion (CHN Analysis)

The Traditional Gold Standard

  • Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment, followed by reduction of gases and TCD detection.

  • Specific Challenge for this Molecule: The chlorine atom forms

    
     and 
    
    
    
    gas, which can interfere with the
    
    
    signal or corrode the detector. The nitro group (
    
    
    ) requires a longer reduction cycle to fully convert to
    
    
    .
  • Required Modification: Use of Silver Wool or Tungsten Oxide (

    
    )  additives is mandatory to trap halogens and prevent detector poisoning.
    
Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) in a deuterated solvent (

    
    ).
    
  • Advantage: Does not require a reference standard of the analyte itself.[1][2][3] It detects solvates (water/ethanol) that CHN misses.

  • Performance: Higher specificity. If the CHN value for Carbon is low, qNMR can instantly reveal if it is due to inorganic salts (invisible in NMR) or solvent entrapment (visible).

Method C: HPLC-UV/HRMS

The Impurity Profiler

  • Mechanism: Separation based on polarity.

  • Limitation: UV response factors vary.[3] A 99% UV purity does not mean 99% mass purity if inorganic salts or moisture are present. Not suitable as a primary standard for elemental composition.

Table 2: Comparative Performance Matrix
FeatureMethod A: CHN Combustion Method B: qNMR (

)
Method C: HPLC-UV
Primary Output Bulk Purity (Mass %)Molar Purity & StructureRelative Purity (Area %)
Sample Req. 1–3 mg10–20 mg<1 mg
Accuracy ±0.3% (if optimized)±0.5% (routine) to ±0.1% (strict)Variable (Response factors)
Halogen Tolerance Low (Requires Ag trap)High (Cl is silent)High
Interference Inorganic salts inflate %Paramagnetic impuritiesCo-eluting peaks
Verdict Required for Publication Best for In-House Validation Best for Impurity Profiling

Experimental Protocols

Protocol 1: Optimized CHN Analysis for Halogenated Nitro-Pyridines

Objective: Eliminate chlorine interference and ensure complete nitro-reduction.

  • Instrument Preparation:

    • Ensure the combustion tube contains a Silver (Ag) Wool zone maintained at 600–800°C. This reacts with

      
       to form 
      
      
      
      , removing it from the gas stream.
    • Catalyst: Use

      
       (Tungsten Oxide) powder mixed with the sample to aid oxidation of the refractory pyridine ring.
      
  • Sample Weighing:

    • Weigh 2.000 mg (±0.005 mg) of 6-Chloro-2,4-dimethyl-3-nitropyridine into a Tin (Sn) capsule .

    • Note: Tin provides a strong exothermic flash (~1800°C) essential for breaking the stable pyridine ring.

  • Run Cycle:

    • Oxygen Injection: 5–10 seconds (Excess

      
       required for nitro groups).
      
    • Reduction Furnace: Maintain Copper at >650°C to fully reduce

      
       to 
      
      
      
      .
  • Calibration:

    • Do NOT use simple Acetanilide.

    • Use: p-Chloro-2,4-dinitrobenzene or Sulfanilamide as the calibration standard (Standard K factor) to match the physico-chemical properties (Nitro + Halogen content) of the analyte.

Protocol 2: Self-Validating qNMR Workflow

Objective: Cross-validate CHN results.

  • Solvent: Dissolve ~15 mg of sample in 0.6 mL

    
     (Solvent choice prevents aggregation of nitro-aromatics).
    
  • Internal Standard (IS): Add ~5 mg of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

    • Why TCNB? It is non-reactive with the analyte and has a relaxation delay (

      
      ) similar to the nitro-pyridine.
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 × 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6][7]

Visualized Validation Workflow

The following diagram illustrates the decision logic for validating 6-Chloro-2,4-dimethyl-3-nitropyridine, integrating both CHN and qNMR to ensure "Authoritative Grounding."

ValidationWorkflow Start Synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine Step1 1. HPLC-UV Screening (Purity > 98% Area?) Start->Step1 Fail1 Recrystallize / Column Step1->Fail1 No Step2 2. qNMR Analysis (Determine Absolute Purity & Solvents) Step1->Step2 Yes Fail1->Step1 Decision1 Is Organic Purity > 97%? Step2->Decision1 Decision1->Fail1 No Step3 3. CHN Elemental Analysis (Combustion with Ag Trap) Decision1->Step3 Yes Check Compare Theoretical vs Found (Tolerance ±0.4%) Step3->Check Pass VALIDATED REFERENCE STANDARD Check->Pass Within Limits Fail2 Check for: 1. Inorganic Salts (Ash?) 2. Moisture (H high?) 3. Incomplete Combustion (N low?) Check->Fail2 Outside Limits Fail2->Step3 Retest with WO3/Ag

Figure 1: Integrated Logic Flow for Purity Validation of Halogenated Nitro-Intermediates.

Expert Insights & Causality

Why CHN Fails Without Modification

Standard CHN analyzers use Copper to remove excess oxygen and reduce nitrogen oxides. However, 6-Chloro-2,4-dimethyl-3-nitropyridine releases chlorine gas upon combustion.

  • The Chlorine Trap: If Silver wool is exhausted or missing,

    
     reacts with the Copper reduction tube, forming Copper Chloride (
    
    
    
    ). This depletes the reduction capacity, leading to "ghost" nitrogen peaks (unreduced
    
    
    detected as
    
    
    ), artificially inflating the Nitrogen value.
  • The Nitro Effect: Nitro groups are thermodynamically stable. Rapid combustion can leave unburnt carbon (char) if the temperature isn't boosted by the Tin exothermic reaction. This results in Low Carbon values.

The Self-Validating Solution

By running qNMR first , you establish the molar amount of the organic structure. If qNMR shows 99% purity but CHN shows 95% Carbon, the missing mass is almost certainly inorganic salts (NaCl from synthesis) which are invisible to NMR but dilute the Carbon mass %. This makes the combination of qNMR and CHN a trustworthy, self-validating system .

References

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[5][7] USP-NF. Link

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency, 2022. Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link

  • Microanalysis of Halogenated Compounds. Exeter Analytical Technical Note 145. (Validating Ag wool usage for Cl-containing organics). Link

  • PubChem. Compound Summary: 6-Chloro-2,4-dimethyl-3-nitropyridine.[4] National Library of Medicine. Link

Sources

Safety Operating Guide

6-Chloro-2,4-dimethyl-3-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 22280-60-0 or similar derivatives) presents a dual-hazard profile common to functionalized pyridine building blocks: chemical toxicity and energetic potential .[1] As a nitro-substituted aromatic, it possesses a latent capacity for rapid decomposition under thermal stress, while the halogenated ring system classifies it as a persistent organic pollutant requiring specific incineration protocols.[1]

Operational Mandate: Do NOT dispose of this compound down the drain. Do NOT mix with general organic trash. All waste streams containing this compound must be segregated as Halogenated Organic Waste and flagged for high-temperature incineration.

Hazard Assessment & Technical Justification

Effective disposal requires understanding the mechanism of hazard. This compound is not merely "toxic"; it is a reactive intermediate.

Hazard CategorySpecific RiskMechanism / Causality
Energetic Stability Moderate Risk The nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) ortho/para to the chlorine atom activates the ring. While not a primary explosive, nitropyridines can form explosive mixtures with air upon intense heating . The decomposition is exothermic and self-sustaining once initiated.
Chemical Reactivity Nucleophilic Attack The C-Cl bond is activated by the electron-withdrawing nitro group. Contact with strong bases (e.g., NaOH, amines) can trigger rapid Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), generating heat and potentially unstable byproducts.
Environmental Persistent Pollutant Halogenated pyridines are resistant to biodegradation. Release into water systems is a violation of EPA Clean Water Act mandates.
Health Irritant / Toxic Acute toxicity (Oral/Dermal). Dust inhalation causes severe respiratory irritation.[1]

Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized.[1] The most common cause of waste-container accidents is improper segregation.

Segregation Rules (The "Never-Mix" List)
  • NEVER mix with Strong Oxidizers (Peroxides, Nitric Acid): Risk of immediate fire/explosion.[1]

  • NEVER mix with Strong Bases (Hydroxide solutions, Ammonia): Risk of exotherm and runaway reaction.[1]

  • NEVER mix with Reducing Agents (Hydrides, Zinc powder): Risk of generating heat or toxic hydrazine-like derivatives.[1]

Waste Stream Classification

Assign the waste to the following stream based on your facility's RCRA profile:

  • Primary Code: D001 (Ignitable - if in flammable solvent) or Non-Specific Hazardous Waste .

  • Secondary Characteristic: Halogenated (Must be incinerated in a facility equipped with HCl scrubbers).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spilled Material)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers (potential catalytic decomposition).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "6-Chloro-2,4-dimethyl-3-nitropyridine, Solid"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Deactivation (Optional but Recommended for High Reactivity): If the compound is suspected to be old or potentially unstable, consult your EHS officer about chemical hydrolysis before disposal.[1] Note: For standard synthesis leftovers, direct disposal is safer.[1]

  • Transfer: Transfer solid waste to the satellite accumulation area. Ensure the lid is screw-tight.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Most common scenario: The compound is dissolved in DCM, Ethyl Acetate, or Methanol.[1]

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Critical Check: Ensure the carboy does NOT contain aqueous basic waste (pH > 10).

  • Volume Log: Record the approximate mass of the pyridine derivative added to the carboy.

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from slow off-gassing.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place all contaminated sharps and soft waste into a clear, heavy-duty polyethylene bag (4 mil thickness).

  • Sealing: Double-bag the waste. Tape the neck of the bag (gooseneck seal).

  • Binning: Place in the Dry Hazardous Waste drum (often a blue or black drum). Do not place in regular trash.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

Use this logic tree to determine the correct waste stream at the bench.

WasteSegregation Start Waste Generation: 6-Chloro-2,4-dimethyl-3-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure/Debris Liquid Liquid Solution StateCheck->Liquid Reaction Mix SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens HaloCarboy Halogenated Waste Carboy (Incineration w/ Scrubber) HaloSolvent->HaloCarboy NonHaloCarboy Non-Halogenated Carboy (Standard Incineration) NonHaloSolvent->NonHaloCarboy Warning CRITICAL: Do NOT mix with Bases or Oxidizers HaloCarboy->Warning NonHaloCarboy->Warning

Caption: Decision matrix for segregating chloronitropyridine waste. Note that even if dissolved in non-halogenated solvent, the presence of the Cl-atom technically classifies the mixture as halogenated for incineration purposes.[1]

Emergency Spill Response Protocol

Immediate Action Required: If a spill > 500 mg occurs outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Contain:

    • Solids: Cover with wet paper towels (water or mineral oil) to prevent dust formation. Do NOT sweep dry dust (static spark risk).

    • Liquids: Cover with vermiculite or sand.[1] Do NOT use paper towels alone (fire risk).

  • Clean: Scoop material into a waste jar using a plastic scoop (avoid metal).

  • Decontaminate: Wipe surface with a mild detergent and water. Avoid bleach (potential reaction with amine byproducts).

Regulatory Compliance & Codes

Regulatory BodyCode / ClassificationRequirement
US EPA (RCRA) D001 (Ignitable) / D003 (Reactive - potential)Must be treated as hazardous waste.
DOT (Transport) UN 2811 (Toxic Solid, Organic, n.o.s.)[1]Proper shipping name required for off-site transport.[1]
Disposal Method Incineration Must be incinerated at >1000°C with secondary combustion chamber and gas scrubbing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12744506, 6-chloro-2,4-dimethyl-3-nitropyridine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

Sources

Safe Handling & Operational Logistics: 6-Chloro-2,4-dimethyl-3-nitropyridine

[1]

Executive Safety Summary

6-Chloro-2,4-dimethyl-3-nitropyridine (Approximate CAS: Based on isomer analogs like 15513-48-1) is a functionalized pyridine intermediate used frequently in the synthesis of bioactive heterocycles.[1]

From a structural toxicology perspective, this compound presents a dual-hazard profile:

  • The Nitro Group (

    
    ):  Increases lipophilicity, facilitating dermal absorption, and serves as a potential explosophore if subjected to high heat or shock (though lower risk in this specific derivative compared to polynitrated species).[1]
    
  • The Halogen (Chloro-): Contributes to skin and mucous membrane irritation and potential sensitization.[1]

Core Hazard Class (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin/Eye Irritation (Category 2/2A): Causes serious irritation.[1][2][3][4]

  • STOT-SE (Category 3): Respiratory tract irritation (Dust/Vapor).[1]

Personal Protective Equipment (PPE) Matrix

As this compound is typically a solid powder, the primary exposure vectors are inhalation of dust and dermal contact .[1] The following PPE configuration is non-negotiable for laboratory handling.

Protection ZoneStandard EquipmentTechnical Justification (The "Why")
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Nitro-aromatics can permeate thin nitrile rubber over time.[1] The outer glove provides mechanical protection, while the inner glove acts as a final barrier against permeation.[1] Change outer gloves immediately upon contamination.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles form a seal that prevents airborne particulates from migrating behind the lens and contacting the moisture of the eye.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: All open handling must occur here.Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) cartridges.[1]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous.[1] Disposable Tyvek sleeves prevent dust accumulation on the forearms, a common site of secondary exposure during weighing.[1]

Operational Workflow & Safety Logic

The following diagram illustrates the critical decision nodes for handling this chemical, ensuring a closed-loop safety system.

SafeHandlingStorage1. Cold Storage(2-8°C, Inert Gas)Check2. Engineering Check(Hood Flow >80fpm)Storage->Check Retrieve Check->Check Fail (Stop Work)Weighing3. Transfer/Weighing(Static Control)Check->Weighing Pass Reaction4. Reaction Setup(Closed Vessel)Weighing->Reaction Dissolve/Add Waste5. Disposal(Halogenated Stream)Reaction->Waste Quench/Extract

Figure 1: Operational workflow emphasizing the pre-handling engineering check as a critical "Go/No-Go" gate.

Detailed Handling Protocol
Phase A: Preparation
  • Static Mitigation: Pyridine derivatives as dry powders are prone to static charge.[1] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering (which leads to inhalation risk).[1]

  • Solvent Selection: Identify your reaction solvent before opening the container.[1] Have a pre-measured amount ready to dissolve the solid immediately, transitioning it from a hazardous dust to a manageable liquid solution.[1]

Phase B: Transfer (The Critical Step)[1]
  • Zone: Work strictly within the deepest 6 inches of the fume hood.[1]

  • Technique: Do not pour. Use a disposable spatula.[1]

  • Hygiene: Upon completion, wipe the exterior of the reagent bottle and the balance area with a solvent-dampened tissue (Acetone or Ethanol) to capture invisible dust residues.[1] Dispose of this tissue as hazardous solid waste immediately.[1]

Emergency Response & Spills

In the event of a breach in containment, follow this causality-based response plan:

  • Scenario A: Dry Spill (Powder) [1]

    • Action: Do NOT use a brush or broom (generates dust).[1]

    • Protocol: Cover the spill with wet paper towels (dampened with water) to suppress dust.[1] Scoop the wet mass into a waste container.[1][5] Clean the surface with soap and water.[1][3][4][5][6]

  • Scenario B: Skin Contact

    • Action: Immediate irrigation.[1][5]

    • Protocol: Wash with soap and copious water for 15 minutes.[1] Avoid organic solvents (ethanol/methanol) on the skin, as they can act as vehicles, dissolving the nitro-pyridine and carrying it deeper into the dermal layers.[1]

Disposal Logistics

Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.[1]

  • Waste Stream Classification: Halogenated Organic Waste .[1]

    • Note: Do not mix with non-halogenated solvents if your facility separates them, as halogenated disposal is significantly more expensive and requires different incineration protocols (Rotary Kiln at >1100°C to prevent Dioxin formation).[1]

  • Container Labeling:

    • Must read: "Hazardous Waste - Halogenated - Toxic/Irritant."[1]

    • List constituents: "6-Chloro-2,4-dimethyl-3-nitropyridine, [Solvent Name]."

  • Aqueous Waste: If the reaction was quenched with water, the aqueous layer must also be tested.[1] Due to the pyridine ring, it may retain solubility in water.[1] Do not pour down the sink. Collect as "Aqueous Waste with Toxic Organics."[1]

References
  • PubChem. (n.d.).[1] 6-chloro-2,4-dimethyl-3-nitropyridine (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Pyridine derivatives. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.